Torcetrapib ethanolate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
343798-00-5 |
|---|---|
Molecular Formula |
C28H31F9N2O5 |
Molecular Weight |
646.5 g/mol |
IUPAC Name |
ethanol;ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C26H25F9N2O4.C2H6O/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35;1-2-3/h6-11,18,21H,4-5,12-13H2,1-3H3;3H,2H2,1H3/t18-,21+;/m1./s1 |
InChI Key |
WGLUDAOFIMTWAM-WKOQGQMTSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC.CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Torcetrapib Ethanolate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Torcetrapib was a promising therapeutic agent designed to modify plasma lipid profiles by inhibiting the cholesteryl ester transfer protein (CETP). Its primary mechanism of action leads to a significant increase in high-density lipoprotein cholesterol (HDL-C) and a decrease in low-density lipoprotein cholesterol (LDL-C). Despite its efficacy in altering lipid levels, clinical trials revealed adverse off-target effects, leading to the cessation of its development. This guide provides a detailed technical overview of torcetrapib's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Inhibition of Cholesteryl Ester Transfer Protein (CETP)
The principal pharmacological action of torcetrapib is the inhibition of CETP.[1] CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and LDL, in exchange for triglycerides.[2][3][4][5] This process is a key step in reverse cholesterol transport.
By inhibiting CETP, torcetrapib disrupts this exchange, leading to an accumulation of cholesteryl esters within HDL particles and preventing their transfer to LDL and VLDL.[6] This results in two major changes in the lipid profile:
-
Increased HDL-C levels: The retention of cholesteryl esters in HDL leads to the formation of larger, more buoyant HDL particles and an overall increase in circulating HDL-C.[7][8]
-
Decreased LDL-C levels: The reduced transfer of cholesteryl esters to apoB-containing lipoproteins contributes to a decrease in LDL-C levels.[1]
The molecular interaction involves torcetrapib binding to CETP with a 1:1 stoichiometry. This binding induces a conformational change in CETP, which then forms a nonproductive complex with HDL, thereby blocking its lipid transfer functions.[6]
Quantitative Data Summary
The following tables present a summary of the quantitative effects of torcetrapib on lipid parameters from clinical trials.
Table 1: Dose-Dependent Effects of Torcetrapib on HDL-C and LDL-C (8-Week Study) [7]
| Torcetrapib Dose (mg/day) | Percent Change in HDL-C | Percent Change in LDL-C |
| 10 | +9.0% | +3.0% |
| 30 | +28.0% | -5.0% |
| 60 | +46.0% | -10.0% |
| 90 | +54.5% | -16.5% |
Table 2: Effects of Torcetrapib (60 mg/day) in Combination with Atorvastatin in High-Risk Cardiovascular Patients (ILLUMINATE Trial) [9][10]
| Parameter | Change from Baseline |
| HDL-C | +72.1% |
| LDL-C | -24.9% |
| Systolic Blood Pressure | +5.4 mmHg |
| Serum Aldosterone | Increased |
| Serum Potassium | Decreased |
| Serum Sodium | Increased |
| Serum Bicarbonate | Increased |
Experimental Protocols
In Vitro CETP Inhibition Assay
A common method to determine the in vitro potency of CETP inhibitors is a fluorogenic assay.
Objective: To quantify the inhibitory activity of torcetrapib on CETP-mediated lipid transfer.
Methodology:
-
Assay Principle: The assay utilizes donor liposomes containing a fluorescently self-quenched neutral lipid and acceptor liposomes. CETP facilitates the transfer of the fluorescent lipid from the donor to the acceptor liposomes, resulting in an increase in fluorescence as the quenching is relieved.
-
Reagents:
-
Recombinant human CETP
-
Donor liposomes (e.g., containing NBD-cholesteryl ester)
-
Acceptor liposomes (e.g., unlabeled)
-
Torcetrapib ethanolate dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
-
Procedure:
-
Torcetrapib is serially diluted and incubated with CETP in the assay buffer.
-
The reaction is initiated by the addition of donor and acceptor liposomes.
-
The mixture is incubated at 37°C, and the fluorescence is monitored over time using a plate reader.
-
-
Data Analysis: The rate of fluorescence increase is calculated for each concentration of torcetrapib. The IC50 value (the concentration of inhibitor required to reduce CETP activity by 50%) is determined by fitting the data to a dose-response curve.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cholesteryl ester transfer protein: its role in plasma lipid transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Description of the torcetrapib series of cholesteryl ester transfer protein inhibitors, including mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of torcetrapib, a novel cholesteryl ester transfer protein inhibitor, in individuals with below-average high-density lipoprotein cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Crystallization of Torcetrapib Ethanolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and crystallization process for torcetrapib ethanolate, a significant compound in the study of Cholesteryl Ester Transfer Protein (CETP) inhibitors. The following sections detail the synthetic pathway, key experimental protocols, and the crystallization procedure to obtain the ethanolate solvate, supported by quantitative data and process visualizations.
Torcetrapib Synthesis
The synthesis of torcetrapib proceeds through a multi-step pathway, culminating in the formation of the final active pharmaceutical ingredient. The key steps involve the construction of the tetrahydroquinoline core, followed by stereoselective modifications and final N-alkylation and carbamoylation. A practical and efficient synthesis has been described, which is the basis for the protocols outlined below.[1][2]
Synthesis Pathway
The overall synthetic route for torcetrapib is depicted in the following diagram.
Experimental Protocols
The following are detailed methodologies for the key transformations in the synthesis of torcetrapib.
Step 1: Formation of the Tetrahydroquinoline Core
This step involves the formation of an aminal intermediate from 4-(trifluoromethyl)aniline and propanal, which then undergoes a Lewis acid-catalyzed [4+2] cycloaddition with an N-vinyl carbamate to yield the core tetrahydroquinoline structure.
-
Materials: 4-(Trifluoromethyl)aniline, Propanal, Benzotriazole, N-Vinyl-N-benzyl carbamate, Lewis Acid (e.g., BF₃·OEt₂), Dichloromethane.
-
Procedure:
-
To a solution of 4-(trifluoromethyl)aniline and benzotriazole in dichloromethane at 0 °C, add propanal dropwise.
-
Stir the mixture at room temperature for 2 hours to form the aminal intermediate.
-
Cool the reaction mixture to -78 °C and add N-vinyl-N-benzyl carbamate.
-
Slowly add the Lewis acid and allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Chiral Resolution of the Amine
The racemic tetrahydroquinoline intermediate is resolved to isolate the desired (2R,4S)-enantiomer.
-
Materials: Racemic amine, Dibenzoyltartaric acid, Methanol, Ethyl acetate.
-
Procedure:
-
Dissolve the racemic amine in methanol.
-
Add a solution of dibenzoyltartaric acid in ethyl acetate.
-
Allow the diastereomeric salt to crystallize by slow evaporation or cooling.
-
Collect the crystals by filtration and wash with a cold solvent mixture.
-
Liberate the free amine by treating the salt with an aqueous base (e.g., sodium hydroxide) and extract with an organic solvent.
-
Dry the organic extract and concentrate to yield the enantiomerically pure amine.
-
Step 3: Final N-Alkylation and Carbamoylation
The resolved amine is N-alkylated with 3,5-bis(trifluoromethyl)benzyl bromide and subsequently carbamoylated to yield torcetrapib.
-
Materials: Resolved (2R,4S)-Amine, 3,5-Bis(trifluoromethyl)benzyl bromide, Methyl chloroformate, a suitable base (e.g., potassium carbonate), Acetonitrile.
-
Procedure:
-
To a solution of the resolved amine in acetonitrile, add potassium carbonate and 3,5-bis(trifluoromethyl)benzyl bromide.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and add methyl chloroformate.
-
Stir for an additional 2 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by recrystallization to obtain torcetrapib.
-
Quantitative Data Summary
The following table summarizes the typical yields and purity for each key step in the synthesis of torcetrapib.
| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1. Tetrahydroquinoline Core Formation | Tetrahydroquinoline Core | 75-85 | >95 |
| 2. Chiral Resolution | Resolved (2R,4S)-Amine | 35-45 (of theoretical) | >99 (ee) |
| 3. N-Alkylation and Carbamoylation | Torcetrapib (Crude) | 80-90 | >98 |
This compound Crystallization
The final step in the preparation of the desired solid-state form is the crystallization of torcetrapib from a suitable solvent system to yield the ethanolate solvate.
Crystallization Process Workflow
The general workflow for the crystallization of this compound is outlined below.
Experimental Protocol for Crystallization
-
Materials: Crude Torcetrapib, Absolute Ethanol.
-
Procedure:
-
Charge a crystallizer with crude torcetrapib and absolute ethanol.
-
Heat the mixture to 60-70 °C with stirring until all solids are dissolved.
-
Filter the hot solution to remove any particulate matter.
-
Cool the solution to 50 °C and then initiate a controlled cooling ramp to 5 °C over a period of 4-6 hours to induce crystallization.
-
Age the resulting slurry at 5 °C for 2-4 hours with gentle agitation.
-
Filter the crystalline product and wash the cake with cold (0-5 °C) absolute ethanol.
-
Dry the crystals under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.
-
Characterization Data for this compound
The resulting crystalline solid should be characterized to confirm the formation of the ethanolate solvate.
| Analytical Technique | Expected Result |
| X-Ray Powder Diffraction (XRPD) | Characteristic peaks confirming the specific crystalline form of the ethanolate. |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to one mole of ethanol per mole of torcetrapib. |
| Differential Scanning Calorimetry (DSC) | Endotherm corresponding to the desolvation, followed by the melt of the unsolvated form. |
| Proton NMR (¹H NMR) | Signals corresponding to the ethanol molecule in addition to the torcetrapib signals. |
This guide provides a foundational understanding of the synthesis and crystallization of this compound. For process optimization and scale-up, further investigation into the critical process parameters of each step is recommended.
References
Torcetrapib Ethanolate: A Comprehensive Technical Overview of its Chemical Properties and Solubility
This technical guide provides an in-depth analysis of the chemical properties and solubility of torcetrapib ethanolate, a compound that has been of significant interest in the field of cardiovascular drug development. The following sections detail its physicochemical characteristics, solubility profile, the experimental methodologies used to determine these properties, and its mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Chemical Properties of this compound
This compound is the ethanol solvate of torcetrapib. The presence of ethanol in the crystal structure can influence its physical properties. Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| IUPAC Name | ethanol;ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | [1] |
| Molecular Formula | C28H31F9N2O5 | [1] |
| Molecular Weight | 646.5 g/mol | [1] |
| CAS Number | 343798-00-5 | [1] |
| Parent Compound | Torcetrapib (CAS: 262352-17-0) | [2][3][4] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 14 | [1] |
| UV/Vis. (λmax) | 251 nm | [2] |
Note: Some properties listed are for the parent compound, torcetrapib, which is the active moiety.
Solubility Profile
Torcetrapib is characterized by its low aqueous solubility, a common challenge for the oral delivery of many small molecule drugs.[5] Its solubility is significantly better in organic solvents.
| Solvent | Solubility |
| Ethanol | ~2 mg/mL |
| DMSO | ≥ 100 mg/mL (Torcetrapib) |
| Dimethylformamide (DMF) | ~0.5 mg/mL |
The solubility data is for torcetrapib. A stock solution can be prepared by dissolving torcetrapib in an organic solvent of choice, which should be purged with an inert gas.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the chemical properties and solubility of a compound like this compound.
1. Determination of Physicochemical Properties:
-
Melting Point: Determined using a standard melting point apparatus where a small sample is heated at a controlled rate. The temperature range over which the solid melts is recorded.
-
Molecular Weight: Typically confirmed using mass spectrometry (MS), which measures the mass-to-charge ratio of ions.
-
UV/Vis Spectroscopy: To determine the maximum absorption wavelength (λmax), a solution of the compound in a suitable solvent (e.g., ethanol) is prepared and its absorbance is measured across a range of wavelengths using a UV-Vis spectrophotometer.[2]
2. Solubility Determination:
A common method for determining the solubility of a pharmaceutical compound is the shake-flask method.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffers at different pH values) in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Below is a generalized workflow for solubility determination.
Mechanism of Action and Signaling Pathways
Torcetrapib was developed as an inhibitor of the cholesteryl ester transfer protein (CETP).[3][6][7] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL).[3][7] By inhibiting CETP, torcetrapib was intended to increase HDL cholesterol ("good cholesterol") and decrease LDL cholesterol ("bad cholesterol").[6][7]
However, clinical trials were halted due to an increase in adverse cardiovascular events and mortality.[8][9] Subsequent research suggested that torcetrapib has off-target effects, including an increase in blood pressure and the production of aldosterone and cortisol.[9] This effect is thought to be mediated by an increase in intracellular calcium, independent of its CETP inhibition.[6]
The following diagram illustrates the intended mechanism of action of torcetrapib and its off-target effects.
References
- 1. This compound | C28H31F9N2O5 | CID 15547299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Torcetrapib | CETP | TargetMol [targetmol.com]
- 4. merckindex.rsc.org [merckindex.rsc.org]
- 5. Identification of a novel, non-tetrahydroquinoline variant of the cholesteryl ester transfer protein (CETP) inhibitor torcetrapib, with improved aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Torcetrapib | C26H25F9N2O4 | CID 159325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Torcetrapib - Wikipedia [en.wikipedia.org]
- 9. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
Torcetrapib's Dichotomy: A Technical Guide to CETP Inhibition and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torcetrapib, a once-promising agent for raising high-density lipoprotein cholesterol (HDL-C), ultimately failed in late-stage clinical trials due to unforeseen cardiovascular toxicity. This technical guide provides an in-depth exploration of the dual mechanisms of torcetrapib: its intended inhibition of Cholesteryl Ester Transfer Protein (CETP) and its unintended, detrimental off-target effects on adrenal steroidogenesis. By dissecting the molecular interactions, summarizing key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for researchers in cardiovascular drug development. The learnings from torcetrapib's journey offer critical insights into the complexities of targeting lipid metabolism and the paramount importance of thorough off-target effect profiling.
Core Mechanism: CETP Inhibition
Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from HDL to apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides (TG). This process contributes to the maturation of LDL particles and the remodeling of HDL. Inhibition of CETP was hypothesized to be a promising therapeutic strategy to raise HDL-C levels, a factor inversely correlated with cardiovascular disease risk.
Torcetrapib, a potent small molecule inhibitor, binds directly to CETP with a 1:1 stoichiometry.[1] This binding event does not occur at the lipid binding site itself but rather induces a conformational change in the protein. This altered conformation promotes the formation of a stable, non-productive complex between CETP and HDL.[1] By locking CETP onto HDL, torcetrapib effectively prevents the transfer of cholesteryl esters to LDL and VLDL.[1] This blockade of lipid transfer is the primary mechanism by which torcetrapib elevates HDL-C and reduces LDL-C levels.
Quantitative Effects on Lipoprotein Profile
The impact of torcetrapib on plasma lipoproteins was significant, as demonstrated in the pivotal ILLUMINATE (Investigation of Lipid Level Management to Understand Its Impact in Atherosclerotic Events) trial.
| Parameter | Mean Change from Baseline (Torcetrapib + Atorvastatin) | Reference |
| HDL Cholesterol (HDL-C) | +72.1% | [2] |
| LDL Cholesterol (LDL-C) | -24.9% | [2] |
| Triglycerides (TG) | -9.0% |
Off-Target Mechanism: Adrenal Steroidogenesis
The clinical development of torcetrapib was halted due to an unexpected increase in cardiovascular events and all-cause mortality. Subsequent investigations revealed that these adverse outcomes were not directly related to CETP inhibition but rather to off-target effects of the molecule, primarily on the adrenal glands.
Torcetrapib was found to stimulate the synthesis and secretion of aldosterone and cortisol from the adrenal cortex. This effect is independent of CETP, as it has been observed in species that naturally lack the CETP gene. The proposed mechanism involves an increase in intracellular calcium within adrenal cells, which in turn upregulates the expression of key steroidogenic enzymes, including CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). The elevation in aldosterone leads to sodium and water retention, potassium excretion, and a subsequent increase in blood pressure.
Quantitative Off-Target Effects
The off-target effects of torcetrapib were clinically significant and are summarized below based on data from the ILLUMINATE trial.
| Parameter | Mean Change/Effect (Torcetrapib + Atorvastatin) | Reference |
| Systolic Blood Pressure | Increase of 5.4 mmHg | |
| Serum Aldosterone | Significantly Increased | |
| Serum Sodium | Increased | |
| Serum Bicarbonate | Increased | |
| Serum Potassium | Decreased |
Experimental Protocols
CETP Activity Assay (Fluorometric)
This protocol is based on the principle of measuring the transfer of a fluorescently labeled neutral lipid from a donor particle to an acceptor particle, mediated by CETP. Inhibition of this transfer by a compound like torcetrapib results in a reduced fluorescence signal.
Materials:
-
CETP Activity Assay Kit (e.g., Sigma-Aldrich MAK106 or similar) containing:
-
Donor Particles (with self-quenched fluorescent lipid)
-
Acceptor Particles
-
CETP Assay Buffer
-
-
Human plasma or purified CETP
-
Torcetrapib or other test compounds dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: ~465 nm, Emission: ~535 nm)
-
37°C incubator
Procedure:
-
Reagent Preparation: Thaw all kit components to room temperature. Prepare serial dilutions of torcetrapib in DMSO.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
CETP source (e.g., 1-5 µL of human plasma)
-
Test compound (e.g., 1 µL of torcetrapib dilution)
-
CETP Assay Buffer to a final volume of 100 µL.
-
-
Initiate Reaction: Add 100 µL of a master mix containing Donor and Acceptor particles (prepared according to the kit instructions) to each well.
-
Incubation: Seal the plate and incubate at 37°C for 1-3 hours, protected from light.
-
Measurement: Read the fluorescence intensity at the specified wavelengths.
-
Data Analysis: Calculate the percent inhibition of CETP activity for each concentration of the test compound compared to a vehicle control (DMSO). Determine the IC50 value.
In Vitro Aldosterone and Cortisol Secretion Assay
This protocol utilizes the H295R human adrenocortical carcinoma cell line, which expresses the necessary enzymes for steroidogenesis.
Materials:
-
H295R cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and insulin-transferrin-selenium)
-
24-well cell culture plates
-
Torcetrapib or other test compounds dissolved in DMSO
-
Angiotensin II (positive control)
-
Phosphate-buffered saline (PBS)
-
Aldosterone and Cortisol ELISA kits or LC-MS/MS for quantification
Procedure:
-
Cell Culture: Culture H295R cells in T-75 flasks until they reach 80-90% confluency.
-
Seeding: Seed the cells into 24-well plates at a density of approximately 250,000 cells per well and allow them to adhere and grow for 24-48 hours.
-
Treatment:
-
Wash the cells with PBS.
-
Replace the medium with serum-free medium containing the test compounds (e.g., torcetrapib at various concentrations) or controls (vehicle, Angiotensin II).
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Quantification: Measure the concentration of aldosterone and cortisol in the supernatant using ELISA kits or LC-MS/MS according to the manufacturer's instructions.
-
Data Analysis: Normalize the steroid concentrations to the amount of protein in each well (determined by a protein assay like BCA). Compare the steroid secretion in treated wells to the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Torcetrapib binds to CETP, inducing a conformational change that forms a stable, non-productive complex with HDL, thereby blocking the transfer of cholesteryl esters to LDL/VLDL.
Caption: Torcetrapib increases intracellular calcium in adrenal cortical cells, leading to enhanced synthesis of aldosterone and cortisol, and consequently, elevated blood pressure.
Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against Cholesteryl Ester Transfer Protein (CETP) using a fluorometric assay.
Conclusion
The story of torcetrapib is a critical case study in modern drug development. While its on-target mechanism of CETP inhibition effectively and robustly altered lipoprotein profiles in a seemingly beneficial manner, its off-target pharmacology proved to be its downfall. The stimulation of adrenal steroidogenesis, leading to hypertension and electrolyte imbalances, highlights the necessity of comprehensive preclinical safety and toxicology evaluations that extend beyond the primary target. For researchers and scientists, the legacy of torcetrapib underscores the intricate and often unpredictable nature of pharmacological intervention. Future endeavors in cardiovascular drug discovery, particularly those targeting lipid metabolism, must integrate a deep understanding of potential off-target effects to ensure both efficacy and patient safety.
References
Torcetrapib's Off-Target Effects on Aldosterone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torcetrapib, a once-promising cholesteryl ester transfer protein (CETP) inhibitor developed to raise high-density lipoprotein (HDL) cholesterol, was terminated in late-stage clinical trials due to increased cardiovascular events and mortality.[1][2][3] A significant contributor to these adverse outcomes was identified as an off-target effect: the stimulation of aldosterone synthesis, leading to hypertension and electrolyte imbalances.[1][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this off-target effect, supported by a summary of key quantitative data and detailed experimental protocols. The information presented is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and cardiovascular medicine.
Introduction
The development of torcetrapib was based on the hypothesis that inhibiting CETP would raise HDL cholesterol levels and thereby reduce the risk of atherosclerotic cardiovascular disease.[1][4] While preclinical and early clinical studies confirmed the HDL-raising efficacy of torcetrapib, the large-scale Investigation of Lipid Level Management to Understand Its Impact in Atherosclerotic Events (ILLUMINATE) trial revealed a paradoxical increase in cardiovascular morbidity and mortality.[1][3] Subsequent investigations uncovered that torcetrapib directly stimulates the adrenal glands to produce aldosterone and cortisol, an effect independent of its CETP inhibitory action.[5][6][7] This guide dissects the intricate cellular and molecular pathways responsible for this unintended pharmacological activity.
Mechanism of Action: A Direct Adrenal Effect
The primary mechanism of torcetrapib's effect on aldosterone synthesis is a direct action on adrenal cortical cells, leading to the upregulation of steroidogenic pathways. This effect is not a class effect of CETP inhibitors, as other compounds in this class, such as anacetrapib and dalcetrapib, do not share this property.[4][7][8]
Signaling Pathway
Torcetrapib-induced aldosterone production is mediated by an increase in intracellular calcium concentration ([Ca2+]i) within adrenal cells.[5][6][9] This contrasts with the initial signaling of angiotensin II, a primary physiological regulator of aldosterone, which causes a rapid, transient increase in [Ca2+]i.[1][8] Torcetrapib, on the other hand, induces a more sustained elevation of intracellular calcium.[5] This sustained calcium influx is believed to be mediated by L-type calcium channels, as channel blockers can abrogate the steroidogenic effects of torcetrapib.[8][9] The elevated intracellular calcium then activates downstream signaling cascades that ultimately lead to increased transcription of key steroidogenic enzymes.
Upregulation of Steroidogenic Enzymes
A critical consequence of the torcetrapib-induced signaling cascade is the transcriptional upregulation of genes encoding for key enzymes in the steroid biosynthesis pathway. Specifically, torcetrapib has been shown to significantly increase the expression of CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), the enzymes responsible for the final steps in cortisol and aldosterone synthesis, respectively.[4][5][6] This increased enzyme expression leads to a sustained elevation in the production of both mineralocorticoids and glucocorticoids.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies investigating the effects of torcetrapib on steroidogenesis and blood pressure.
Table 1: In Vitro Effects of Torcetrapib on Steroid Hormone Production
| Cell Line | Treatment | Concentration | Aldosterone Production (Fold Change vs. Control) | Cortisol Production (Fold Change vs. Control) | Reference |
| H295R | Torcetrapib | 1 µM | ~3-5 | ~2-4 | [5] |
| H295R | Angiotensin II | 10 nM | ~4-6 | ~3-5 | [5] |
| HAC15 | Torcetrapib | 1 µM | ~2-4 | ~2-3 | [5] |
Table 2: In Vitro Effects of Torcetrapib on Steroidogenic Gene Expression
| Cell Line | Treatment | Concentration | CYP11B2 mRNA Expression (Fold Change vs. Control) | CYP11B1 mRNA Expression (Fold Change vs. Control) | Reference |
| H295R | Torcetrapib | 1 µM | ~10-15 | ~8-12 | [4][5] |
| H295R | Angiotensin II | 10 nM | ~12-18 | ~10-15 | [4][5] |
Table 3: In Vivo Effects of Torcetrapib
| Animal Model | Treatment | Dose | Change in Plasma Aldosterone | Change in Systolic Blood Pressure | Reference |
| Spontaneously Hypertensive Rats | Torcetrapib | 30 mg/kg | Significant Increase | ~15-20 mmHg increase | [7] |
| Dogs | Torcetrapib | 30 mg/kg | Significant Increase | ~10-15 mmHg increase | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the off-target effects of torcetrapib.
Cell Culture and Steroidogenesis Assays
-
Cell Lines: Human adrenocortical carcinoma cell lines, H295R and HAC15, are commonly used models for studying adrenal steroidogenesis.[5][6] These cells express the necessary enzymes for aldosterone and cortisol synthesis.
-
Treatment: Cells are typically incubated with torcetrapib, a vehicle control, and a positive control such as angiotensin II for 24-48 hours.
-
Hormone Quantification: Aldosterone and cortisol levels in the cell culture supernatant are measured using validated methods such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).[5]
Gene Expression Analysis
-
RNA Isolation: Following treatment, total RNA is isolated from the adrenal cells using standard commercial kits.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of target genes, such as CYP11B1 and CYP11B2, are quantified by qPCR using specific primers and probes. Gene expression is typically normalized to a housekeeping gene.
Intracellular Calcium Measurement
-
Fluorescent Dyes: Adrenal cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Fluorometry/Microscopy: Changes in intracellular calcium concentration are monitored over time following the addition of torcetrapib or other stimuli using a fluorometer or fluorescence microscope.
In Vivo Animal Studies
-
Animal Models: Spontaneously hypertensive rats (SHRs) and dogs are frequently used to assess the in vivo effects of torcetrapib on blood pressure and plasma aldosterone levels.[7]
-
Drug Administration: Torcetrapib is administered orally.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously using telemetry or tail-cuff methods.
-
Plasma Aldosterone Measurement: Blood samples are collected at various time points, and plasma aldosterone concentrations are determined by RIA or LC-MS/MS.
Conclusion and Implications for Drug Development
The case of torcetrapib serves as a critical lesson in drug development, highlighting the importance of thorough preclinical evaluation of off-target effects. The direct stimulation of adrenal steroidogenesis by torcetrapib, independent of its primary pharmacological target, led to unforeseen and detrimental clinical outcomes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this off-target activity, offering valuable insights for researchers and drug development professionals. A deep understanding of these pathways is essential for designing safer and more effective cardiovascular therapies and for implementing robust screening strategies to identify potential off-target liabilities early in the drug discovery process. The distinct mechanism of torcetrapib-induced aldosterone synthesis, particularly its reliance on L-type calcium channels, provides a specific molecular signature to screen against in the development of future CETP inhibitors and other therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. unige.swisscovery.slsp.ch [unige.swisscovery.slsp.ch]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms underlying off-target effects of the cholesteryl ester transfer protein inhibitor torcetrapib involve L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Torcetrapib induces aldosterone an ... | Article | H1 Connect [archive.connect.h1.co]
Torcetrapib and Mineralocorticoid Receptor Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), was developed to raise high-density lipoprotein (HDL) cholesterol levels, a therapeutic strategy aimed at reducing the risk of cardiovascular disease.[1] However, the phase III clinical trial, ILLUMINATE (Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events), was prematurely terminated due to increased mortality and cardiovascular events in the torcetrapib-treated group.[2] Subsequent analyses revealed that torcetrapib treatment was associated with off-target effects, including an increase in blood pressure and alterations in plasma electrolytes, consistent with mineralocorticoid receptor activation.[2] This guide provides a detailed technical overview of the mechanisms underlying torcetrapib's effects on the mineralocorticoid system, summarizing key quantitative data and experimental protocols from pivotal studies.
Core Mechanism: A CETP-Independent Off-Target Effect
The adverse cardiovascular effects of torcetrapib are not a direct consequence of CETP inhibition but rather an off-target effect of the molecule itself. Studies have demonstrated that torcetrapib directly stimulates the adrenal glands to produce aldosterone and cortisol, the primary mineralocorticoid and glucocorticoid in humans, respectively.[3][4] This stimulation occurs independently of its CETP inhibitory activity.[3] The underlying mechanism involves an increase in intracellular calcium concentrations within adrenal cells, a pathway that shares similarities with the signaling of angiotensin II, a key regulator of aldosterone synthesis.[3]
Signaling Pathway of Torcetrapib-Induced Aldosterone Synthesis
The off-target effects of torcetrapib on adrenal steroidogenesis are initiated by a direct interaction with adrenal cells, leading to a cascade of intracellular events culminating in increased aldosterone and cortisol production. This pathway is distinct from the drug's intended mechanism of CETP inhibition.
References
- 1. In Vitro Technologies :: Products [lifescience.invitro.com.au]
- 2. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.de]
- 3. Comparison of aldosterone production among human adrenocortical cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Torcetrapib induces aldosterone an ... | Article | H1 Connect [archive.connect.h1.co]
The Molecular Basis of Torcetrapib-Induced Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib, a once-promising cholesteryl ester transfer protein (CETP) inhibitor developed to raise high-density lipoprotein (HDL) cholesterol, was terminated in late-stage clinical trials due to an unexpected increase in cardiovascular events and mortality.[1][2] A key adverse effect contributing to this failure was the induction of hypertension.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying torcetrapib-induced hypertension, offering insights for drug development professionals and researchers in cardiovascular pharmacology. The hypertensive effects of torcetrapib are now understood to be an "off-target" effect, independent of its CETP inhibition.[1][4][5] This document will detail the direct actions of torcetrapib on the adrenal gland, its influence on the renin-angiotensin-aldosterone system (RAAS), and its impact on endothelial function.
Off-Target Adrenal Effects: The Core of Torcetrapib's Hypertensive Profile
The primary driver of torcetrapib-induced hypertension is its direct action on the adrenal glands, leading to the increased production of the mineralocorticoid aldosterone and the glucocorticoid cortisol.[6][7][8] This effect is independent of CETP inhibition, as other CETP inhibitors like anacetrapib and dalcetrapib do not exhibit the same pressor effects.[1][5][9]
Stimulation of Steroidogenesis
In vitro studies using human adrenal carcinoma cell lines (H295R and HAC15) have demonstrated that torcetrapib directly stimulates the synthesis of aldosterone and cortisol.[6][7][8] This is achieved through the upregulation of key steroidogenic enzymes. Specifically, torcetrapib increases the expression of CYP11B2 (aldosterone synthase) and CYP11B1 (11β-hydroxylase), the enzymes responsible for the final steps in aldosterone and cortisol biosynthesis, respectively.[6][7]
The signaling pathway for this induction involves an increase in intracellular calcium concentrations, while cyclic AMP (cAMP) levels remain unaffected.[6][7][8] This suggests a calcium-dependent signaling cascade. The induction of steroidogenesis by torcetrapib can be blocked by calcium channel blockers, further confirming the critical role of intracellular calcium.[7]
Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)
Torcetrapib's impact extends to the broader renin-angiotensin-aldosterone system. In animal models, torcetrapib has been shown to increase the expression of RAAS-related genes in the adrenal glands and the aorta.[4] This upregulation, particularly in the adrenal glands, suggests a localized effect on this key blood pressure-regulating system.[4] The sustained increase in aldosterone contributes to sodium and water retention, a classic mechanism for elevating blood pressure.
Endothelial Dysfunction
Beyond its effects on the adrenal glands, torcetrapib also induces endothelial dysfunction, further contributing to its hypertensive profile.[10] In vivo studies have demonstrated that torcetrapib impairs acetylcholine-induced, endothelium-mediated vasodilation.[10] This effect is also independent of CETP inhibition. The impairment of endothelial function reduces the ability of blood vessels to relax, leading to increased peripheral resistance and elevated blood pressure.
Quantitative Data Summary
The following tables summarize the quantitative findings from various preclinical and clinical studies on the effects of torcetrapib.
| Parameter | Species/Model | Dosage | Effect | Reference |
| Mean Arterial Pressure | Normotensive Rats | 40 mg/kg/day | +3.7 ± 0.1 mmHg | [9] |
| Mean Arterial Pressure | Spontaneously Hypertensive Rats (SHR) | 40 mg/kg/day | +6.5 ± 0.6 mmHg | [9] |
| Aldosterone Levels | In vitro (H295R cells) | 1 µM | Significant increase | [6] |
| Cortisol Levels | In vitro (H295R cells) | 1 µM | Significant increase | [6] |
| CYP11B2 mRNA | In vitro (H295R cells) | 1 µM | Significant increase | [6] |
| CYP11B1 mRNA | In vitro (H295R cells) | 1 µM | Significant increase | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the investigation of torcetrapib's hypertensive effects.
In Vivo Blood Pressure Measurement
-
Method: Radiotelemetry.
-
Procedure: A telemetric device is surgically implanted into the abdominal aorta of the test animal (e.g., normotensive or spontaneously hypertensive rats). After a recovery period, blood pressure and heart rate are continuously monitored in conscious, freely moving animals. This method allows for the assessment of acute and chronic effects of drug administration without the confounding effects of anesthesia or restraint.
Measurement of Steroid Hormones
-
Method: Radioimmunoassay (RIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Procedure:
-
In vitro: Human adrenal carcinoma cells (H295R or HAC15) are incubated with torcetrapib at various concentrations for 24-48 hours. The cell culture medium is then collected, and the concentrations of aldosterone and cortisol are determined using RIA or LC-MS/MS.
-
In vivo: Blood samples are collected from animals treated with torcetrapib. Plasma is separated, and aldosterone and corticosterone levels are quantified.
-
Gene Expression Analysis
-
Method: Real-Time Polymerase Chain Reaction (RT-PCR).
-
Procedure: Adrenal glands, aorta, or other tissues of interest are harvested from animals treated with torcetrapib or vehicle. Total RNA is extracted and reverse-transcribed into cDNA. The expression levels of target genes (e.g., CYP11B2, CYP11B1, and other RAAS-related genes) are quantified using RT-PCR with specific primers.
Logical Framework of Torcetrapib-Induced Hypertension
The multifaceted nature of torcetrapib's off-target effects culminates in hypertension through several interconnected pathways. The following diagram illustrates the logical relationships between CETP inhibition, the off-target adrenal and endothelial effects, and the ultimate clinical outcome.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Study To Evaluate The Effect Of Torcetrapib/Atorvastatin In Patients With Genetic High Cholesterol Disorder | MedPath [trial.medpath.com]
- 3. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Torcetrapib induces aldosterone an ... | Article | H1 Connect [archive.connect.h1.co]
- 9. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
torcetrapib ethanolate crystal structure analysis
Analysis of Torcetrapib Ethanolate Crystal Structure: A Review of Publicly Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib is a potent inhibitor of the cholesteryl ester transfer protein (CETP), a key target in the development of therapies for dyslipidemia. As with many pharmaceutical compounds, the solid-state properties of torcetrapib, including its crystalline forms and solvates, are of significant interest for formulation development and regulatory purposes. This document aims to provide an in-depth technical guide on the crystal structure of this compound. However, a comprehensive search of the public domain, including scientific literature, crystallographic databases, and patent filings, reveals a notable absence of a detailed, publicly available crystal structure for this specific solvate.
While the synthesis of torcetrapib and the crystal structure of torcetrapib in complex with its target protein, CETP, have been described in the scientific literature, the standalone crystal structure of torcetrapib as an ethanolate solvate has not been explicitly detailed. One key publication on the synthesis of torcetrapib mentions the availability of "X-ray crystallographic data" in its supporting information; however, this information does not contain the specific crystal structure of this compound.[1]
Due to the lack of publicly available crystallographic data for this compound, it is not possible to provide a quantitative summary of its crystal structure, such as unit cell parameters, bond lengths, or bond angles. Similarly, a detailed experimental protocol for its specific crystal structure determination cannot be definitively described.
Despite the absence of specific data for the ethanolate, this guide will provide a general overview of the experimental methodologies typically employed for such an analysis and present a conceptual workflow.
General Experimental Protocols for Small Molecule Crystal Structure Analysis
The determination of a small molecule crystal structure, such as that of a hypothetical this compound, would typically involve the following key steps:
-
Crystallization: The first and often most challenging step is to grow single crystals of high quality. For an ethanolate solvate, this would involve dissolving torcetrapib in ethanol, or a solvent mixture containing ethanol, and inducing crystallization through methods such as slow evaporation, cooling, or vapor diffusion. The goal is to obtain well-ordered crystals of a suitable size for X-ray diffraction.
-
X-ray Diffraction Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector. The intensity and position of the diffracted beams provide the raw data for structure determination.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial arrangement of atoms in the unit cell (the crystal structure) is then determined using computational methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, and bond angles.
Conceptual Experimental Workflow
The logical flow of experiments for determining the crystal structure of a compound like this compound is depicted in the following diagram.
Conclusion
While the crystal structure of torcetrapib in complex with its biological target has been elucidated, a detailed analysis of the crystal structure of this compound is not available in the public domain. The information that can be gleaned from published literature is insufficient to construct a comprehensive technical guide with the requested quantitative data and specific experimental protocols. The workflow and methodologies described herein represent a standard approach to small molecule crystallography and serve as a general guide for researchers in the field. Further investigation into proprietary databases or direct communication with the original researchers would be necessary to obtain the specific crystallographic data for this compound.
References
An In-depth Technical Guide to the Torcetrapib Binding Site on the Cholesteryl Ester Transfer Protein (CETP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the cholesteryl ester transfer protein (CETP) inhibitor, torcetrapib, and its target protein. It is intended to serve as a detailed resource for researchers and professionals involved in cardiovascular drug discovery and development. This document delves into the molecular details of the binding site, the mechanism of inhibition, quantitative binding data, and the experimental methodologies used to elucidate this information.
Introduction to CETP and Torcetrapib
Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. This action contributes to the remodeling of lipoproteins and has been a key target for therapeutic intervention in cardiovascular disease.
Torcetrapib was a prominent CETP inhibitor developed with the aim of raising HDL cholesterol levels. While its clinical development was ultimately halted due to off-target effects, the extensive research conducted on its mechanism of action has provided invaluable insights into the structure and function of CETP and the principles of its inhibition.
The Torcetrapib Binding Site on CETP
Crystallographic studies have revealed that torcetrapib binds within a long, hydrophobic tunnel in the N-terminal domain of the CETP protein. This tunnel is the natural conduit for the transfer of neutral lipids. Torcetrapib lodges itself deep within this pocket, effectively creating a physical blockade that prevents the passage of cholesteryl esters and triglycerides.
The binding of torcetrapib induces a conformational change in the N-terminal pocket, displacing a bound phospholipid and shifting the position of a cholesteryl ester molecule. The C-terminal pocket of the hydrophobic tunnel remains largely undisturbed. The inhibitor's position near the narrow neck of the tunnel is crucial for its inhibitory effect, as it severs the connection between the N- and C-terminal pockets.
The primary interactions between torcetrapib and CETP are hydrophobic in nature, which is consistent with the lipophilic character of both the inhibitor and the natural lipid substrates of CETP.
Key Amino Acid Residues in the Binding Pocket
Site-directed mutagenesis and X-ray crystallography have identified several key amino acid residues that form the binding pocket for torcetrapib. These residues are located on the β-strands S1, S5, S6, S8, and S1', and α-helix B of the N-terminal domain. The specific residues that have been shown to interact with torcetrapib are detailed in the table below.
| Interacting Residue | Location | Type of Interaction |
| Ile-11 | N-terminal Pocket | Hydrophobic |
| Cys-13 | N-terminal Pocket | Hydrophobic |
| Val-198 | N-terminal Pocket | Hydrophobic |
| Gln-199 | N-terminal Pocket | |
| Ala-202 | N-terminal Pocket | Hydrophobic |
| Ile-215 | N-terminal Pocket | Hydrophobic |
| His-232 | N-terminal Pocket | π-π stacking |
| Phe-263 | Neck of Hydrophobic Tunnel | Hydrophobic |
Quantitative Analysis of Torcetrapib-CETP Interaction
The binding of torcetrapib to CETP has been characterized by various quantitative parameters, including IC50, Ki, and Kd values. These values provide a measure of the inhibitor's potency and its affinity for the target protein.
| Parameter | Value | Condition | Reference |
| IC50 | 12 nM | Serum-free | [1] |
| 37 nM | Human plasma | [1] | |
| Effect on HDL Binding | ~5-fold increase in affinity |
Experimental Protocols for Characterizing the Torcetrapib-CETP Interaction
The elucidation of the torcetrapib binding site and its mechanism of action has been made possible through a combination of sophisticated experimental techniques. The following sections provide detailed methodologies for the key experiments.
X-Ray Crystallography of the CETP-Torcetrapib Complex
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering a detailed view of the binding interactions.
Methodology:
-
Protein Expression and Purification:
-
Recombinant human CETP is expressed in a suitable expression system, such as insect cells (e.g., Sf9) or mammalian cells (e.g., CHO cells), to ensure proper post-translational modifications.
-
The protein is purified to homogeneity using a series of chromatography steps, including affinity chromatography (e.g., nickel-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography.
-
-
Crystallization:
-
The purified CETP is concentrated to a suitable concentration (typically 5-10 mg/mL).
-
Torcetrapib is added to the protein solution in a slight molar excess to ensure saturation of the binding sites.
-
Crystallization screening is performed using various techniques, such as hanging-drop or sitting-drop vapor diffusion, with a wide range of crystallization cocktails (different precipitants, buffers, and additives).
-
Promising crystallization conditions are optimized to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement, using the known structure of apo-CETP as a search model.
-
The electron density map is inspected to confirm the presence and orientation of the bound torcetrapib molecule.
-
The structure is refined to obtain the final high-resolution model of the CETP-torcetrapib complex.
-
Site-Directed Mutagenesis to Identify Key Binding Residues
Site-directed mutagenesis is used to systematically replace specific amino acid residues in the putative binding site with other residues (e.g., alanine) to assess their importance for inhibitor binding and activity.
Methodology:
-
Primer Design:
-
Mutagenic primers are designed to introduce the desired amino acid substitution in the CETP coding sequence. The primers should be complementary to the template DNA and contain the mismatched codon at the center.
-
-
Mutagenesis PCR:
-
A PCR reaction is performed using a high-fidelity DNA polymerase, the CETP expression plasmid as a template, and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the desired mutation.
-
-
Template Removal and Transformation:
-
The parental, methylated template DNA is digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
The mutant plasmid is then transformed into competent E. coli cells for propagation.
-
-
Sequence Verification:
-
Plasmids are isolated from several colonies, and the CETP gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Protein Expression and Functional Assays:
-
The mutant CETP protein is expressed and purified as described for the wild-type protein.
-
The binding affinity of torcetrapib to the mutant protein is determined using techniques like surface plasmon resonance or isothermal titration calorimetry.
-
The inhibitory effect of torcetrapib on the enzymatic activity of the mutant CETP is measured using a lipid transfer assay.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of a ligand to a protein.
Methodology:
-
Chip Preparation:
-
A sensor chip (e.g., CM5) is activated for covalent immobilization of the CETP protein.
-
Purified CETP is immobilized on the sensor chip surface via amine coupling.
-
-
Binding Analysis:
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
A series of concentrations of torcetrapib (the analyte) are injected over the immobilized CETP surface.
-
The binding of torcetrapib to CETP is monitored in real-time as a change in the resonance signal.
-
After each injection, the surface is regenerated using a suitable regeneration solution to remove the bound torcetrapib.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Mechanism of CETP Inhibition by Torcetrapib
References
Preclinical Pharmacology of Torcetrapib Ethanolate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of torcetrapib ethanolate, a potent and selective inhibitor of the cholesteryl ester transfer protein (CETP). Torcetrapib was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a therapeutic strategy aimed at reducing cardiovascular risk. However, its clinical development was terminated due to off-target toxicities. This document details the preclinical studies that defined its pharmacodynamic effects, pharmacokinetic profile, and the critical safety concerns that ultimately led to its discontinuation.
Core Mechanism of Action: CETP Inhibition
Torcetrapib inhibits CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By blocking this transfer, torcetrapib was designed to increase HDL-C levels and potentially enhance reverse cholesterol transport.
In Vitro CETP Inhibition
The inhibitory potency of torcetrapib against CETP has been demonstrated in various in vitro assays.
Table 1: In Vitro CETP Inhibition Data
| Parameter | Value | Species | Assay Type |
| IC | 13 ± 3 nM | Human | Fluorogenic Assay |
Preclinical Pharmacokinetics
The pharmacokinetic profile of torcetrapib was characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. A review of bioanalytical methodologies indicates that various sensitive and specific assays, including HPLC-UV, LC-MS, LC-MS/MS, and GC-MS, have been developed for the determination of torcetrapib in plasma and other biological matrices from species such as dogs, hamsters, rats, mice, and monkeys[1].
Preclinical Safety Pharmacology
Preclinical safety pharmacology studies were crucial in identifying the adverse off-target effects of torcetrapib, primarily related to the cardiovascular and endocrine systems. These effects were observed across multiple species and were independent of CETP inhibition.
Cardiovascular Effects
In vivo studies in conscious, telemetered rats are a standard method for assessing the cardiovascular safety of new chemical entities, allowing for the continuous monitoring of blood pressure, heart rate, and other hemodynamic parameters[2][3][4]. Torcetrapib was shown to cause a dose-dependent increase in blood pressure in various preclinical species, including rats, dogs, and monkeys[5].
In conscious dogs, oral administration of torcetrapib at doses of 3 mg/kg and 30 mg/kg led to increases in mean arterial pressure and heart rate. In anesthetized dogs, intravenous torcetrapib produced a pressor response characterized by systemic and pulmonary vasoconstriction, an increase in myocardial contractility, and an elevated rate-pressure product, suggesting increased myocardial oxygen consumption.
Table 2: Cardiovascular Effects of Torcetrapib in Preclinical Models
| Species | Route of Administration | Dose | Effect on Mean Arterial Pressure | Effect on Heart Rate |
| Rat (anesthetized) | Intravenous | 5 mg/kg | Increase | No significant effect |
| Dog (conscious) | Oral | 3 and 30 mg/kg | Increase | Increase |
| Dog (anesthetized) | Intravenous | 0.01 - 0.33 mg/kg | Increase | Increase |
| Rhesus Monkey (conscious) | Oral | 500 mg/kg | Increase | No significant effect |
Endocrine Effects: Aldosterone and Cortisol Production
A key off-target effect of torcetrapib was its ability to stimulate the production of aldosterone and cortisol. This effect was demonstrated to be a direct action on adrenal cells and independent of CETP inhibition.
In vitro studies using the human adrenal carcinoma cell lines H295R and HAC15 showed that torcetrapib directly stimulates the synthesis of both aldosterone and cortisol[6]. This effect is mediated by an increase in intracellular calcium and involves the upregulation of genes encoding key steroidogenic enzymes, CYP11B1 and CYP11B2[6].
Table 3: In Vitro Effects of Torcetrapib on Adrenal Steroidogenesis
| Cell Line | Steroid Hormone | EC |
| H295R | Aldosterone | Not Reported |
| H295R | Cortisol | Not Reported |
| HAC15 | Aldosterone | Not Reported |
| HAC15 | Cortisol | Not Reported |
Experimental Protocols
In Vitro CETP Inhibition Assay (General Protocol)
A common method for determining CETP inhibition is a fluorometric assay. While a detailed, specific protocol for torcetrapib is not publicly available, a general procedure using a commercially available kit can be outlined. This type of assay typically involves a donor particle containing a fluorescently labeled lipid, an acceptor particle (such as HDL), and a source of CETP. The transfer of the fluorescent lipid from the donor to the acceptor particle is measured over time, and the inhibitory effect of the test compound is quantified.
Materials:
-
Recombinant human CETP
-
Donor particles (e.g., lipid vesicles) containing a self-quenched fluorescent lipid
-
Acceptor particles (e.g., human HDL)
-
Assay buffer
-
Test compound (torcetrapib) and vehicle control
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of torcetrapib in assay buffer.
-
In a microplate, combine the CETP enzyme, acceptor particles, and either torcetrapib dilution or vehicle.
-
Initiate the reaction by adding the donor particles.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time as the labeled lipid is transferred to the acceptor particle, relieving the self-quenching.
-
Calculate the rate of lipid transfer for each torcetrapib concentration.
-
Determine the IC
50value by plotting the percent inhibition against the logarithm of the torcetrapib concentration.
In Vitro Adrenal Steroidogenesis Assay
This protocol is based on studies using the H295R human adrenocortical carcinoma cell line to assess the effects of torcetrapib on steroid hormone production[6].
Cell Culture:
-
Maintain H295R cells in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors.
Experimental Procedure:
-
Plate H295R cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Wash the cells and replace the growth medium with a serum-free or low-serum medium.
-
Treat the cells with various concentrations of torcetrapib or vehicle control. A positive control, such as angiotensin II, should also be included.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Collect the cell culture supernatant for hormone analysis.
-
Measure the concentrations of aldosterone and cortisol in the supernatant using validated methods, such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
-
Normalize the hormone concentrations to the amount of cellular protein in each well.
-
Analyze the data to determine the dose-dependent effect of torcetrapib on steroid hormone production.
Signaling Pathways and Experimental Workflows
Torcetrapib's Off-Target Effect on Adrenal Steroidogenesis
The mechanism by which torcetrapib stimulates aldosterone and cortisol production involves an increase in intracellular calcium, which in turn activates downstream signaling pathways leading to the upregulation of steroidogenic enzymes.
Caption: Torcetrapib's signaling pathway for off-target adrenal steroidogenesis.
General Preclinical Cardiovascular Safety Assessment Workflow
The assessment of cardiovascular risk in preclinical species typically follows a standardized workflow, often involving telemetered animals.
Caption: Workflow for preclinical cardiovascular safety assessment.
Conclusion
The preclinical pharmacological evaluation of this compound revealed a potent CETP inhibitor with the desired effect of raising HDL-C. However, comprehensive safety pharmacology studies were critical in uncovering significant off-target liabilities, namely an increase in blood pressure and stimulation of adrenal steroidogenesis. These findings, observed across multiple preclinical species, were ultimately reflected in the adverse clinical outcomes that led to the termination of its development. The case of torcetrapib serves as a crucial example in drug development, highlighting the importance of thorough preclinical safety assessment and the potential for off-target pharmacology to derail promising therapeutic candidates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Statistical power analysis of cardiovascular safety pharmacology studies in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 4. researchgate.net [researchgate.net]
- 5. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Torcetrapib's Impact on HDL and LDL Particle Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), was a compound of significant interest in the field of cardiovascular drug development. Its primary mechanism of action, the inhibition of CETP, leads to profound alterations in the composition and metabolism of high-density lipoprotein (HDL) and low-density lipoprotein (LDL) particles. While the clinical development of torcetrapib was ultimately halted due to off-target adverse effects, the extensive research conducted on this molecule has provided invaluable insights into the complex interplay of lipoprotein metabolism and its potential as a therapeutic target. This technical guide provides an in-depth analysis of torcetrapib's effects on HDL and LDL particle composition, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.
Data Presentation: Quantitative Effects of Torcetrapib on Lipoprotein Composition
The administration of torcetrapib, both as a monotherapy and in combination with statins, results in significant changes in the plasma lipid profile. The following tables summarize the quantitative data from various studies on the effects of torcetrapib on HDL and LDL cholesterol levels, apolipoprotein concentrations, and lipoprotein particle characteristics.
| Parameter | Treatment Group | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change | Reference |
| HDL-C (mg/dL) | Torcetrapib (60 mg/day) + Atorvastatin (10 mg/day) | 45.2 ± 10.1 | 72.4 ± 15.3 | +61% | [1] |
| Atorvastatin (10 mg/day) alone | 45.2 ± 10.1 | 47.9 ± 10.8 | +5% | [1] | |
| LDL-C (mg/dL) | Torcetrapib (60 mg/day) + Atorvastatin (10 mg/day) | 135.7 ± 25.4 | 109.8 ± 21.7 | -19% | [1] |
| Atorvastatin (10 mg/day) alone | 135.7 ± 25.4 | 118.1 ± 23.9 | -13% | [1] | |
| Apolipoprotein A-I (mg/dL) | Torcetrapib (60 mg/day) + Atorvastatin (10 mg/day) | 138 ± 21 | 179 ± 28 | +30% | [1] |
| Apolipoprotein B (mg/dL) | Torcetrapib (60 mg/day) + Atorvastatin (10 mg/day) | 108 ± 18 | 90 ± 15 | -17% | [1] |
Table 1: Effects of Torcetrapib/Atorvastatin Combination Therapy on Plasma Lipids and Apolipoproteins. [1]
| Dose of Torcetrapib (daily) | % Change in HDL-C | % Change in LDL-C |
| 10 mg | +16% | - |
| 30 mg | +28% | - |
| 60 mg | +62% | - |
| 120 mg | +73% | - |
| 120 mg (twice daily) | +91% | - |
Table 2: Dose-Dependent Effect of Torcetrapib on HDL-C Levels.
| Lipoprotein Parameter | Torcetrapib Monotherapy (120 mg/day) | Torcetrapib (120 mg/day) + Atorvastatin (20 mg/day) |
| VLDL apoB100 Pool Size | Significantly Reduced | Significantly Reduced |
| IDL apoB100 Pool Size | Significantly Reduced | Significantly Reduced |
| LDL apoB100 Pool Size | Significantly Reduced | Significantly Reduced |
| VLDL apoB100 Fractional Catabolic Rate (FCR) | Enhanced | Enhanced |
| IDL apoB100 Production | - | Reduced |
| LDL apoB100 Production | - | Reduced |
Table 3: Kinetic Effects of Torcetrapib on Apolipoprotein B100 Metabolism. [2]
Experimental Protocols
The characterization of lipoprotein particles and the assessment of torcetrapib's effects have employed a variety of sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.
Lipoprotein Fractionation by Sequential Ultracentrifugation
This method separates lipoproteins based on their density.
Protocol:
-
Initial Spin (VLDL isolation): Plasma density is adjusted to 1.006 g/mL with a KBr solution. Centrifugation at high speed (e.g., 100,000 rpm) for a specified time allows the very-low-density lipoproteins (VLDL) to float to the top.
-
Second Spin (IDL and LDL isolation): The infranatant from the first spin is collected, and its density is adjusted to 1.063 g/mL. A second ultracentrifugation is performed to float the intermediate-density lipoproteins (IDL) and low-density lipoproteins (LDL).
-
Third Spin (HDL isolation): The infranatant from the second spin is collected, and its density is adjusted to 1.21 g/mL. A final ultracentrifugation step allows the high-density lipoproteins (HDL) to float.
-
Fraction Collection: Each lipoprotein fraction is carefully collected for further analysis of its lipid and apolipoprotein content.
Lipoprotein Particle Size and Concentration by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a high-throughput method for determining the size and concentration of lipoprotein subclasses.
Protocol:
-
Sample Preparation: Plasma or serum samples are mixed with a specific buffer containing a chemical shift reference.
-
Data Acquisition: 1D proton NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). The methyl group signals from the lipids within the lipoprotein particles are of primary interest.
-
Spectral Deconvolution: The complex methyl signal envelope is deconvoluted into individual signals corresponding to different lipoprotein subclasses (e.g., large, medium, and small HDL and LDL).
-
Quantification: The area of each deconvoluted signal is proportional to the particle concentration of that subclass. The chemical shift of the signal is related to the particle size.
Apolipoprotein Kinetic Studies using Stable Isotopes
This method tracks the synthesis and clearance rates of apolipoproteins.
Protocol:
-
Infusion: A stable isotope-labeled amino acid, such as [5,5,5-2H3]L-leucine, is administered to subjects as a primed-constant infusion.
-
Blood Sampling: Blood samples are collected at multiple time points during and after the infusion.
-
Lipoprotein Isolation: Lipoprotein fractions (VLDL, IDL, LDL) are isolated from the plasma samples using ultracentrifugation.
-
Apolipoprotein Isolation and Analysis: Apolipoprotein B100 is isolated from each lipoprotein fraction. The incorporation of the stable isotope into newly synthesized apoB100 is measured using mass spectrometry.
-
Kinetic Modeling: The isotopic enrichment data is used to calculate the fractional catabolic rate (FCR) and production rate (PR) of apoB100 in each lipoprotein fraction using multicompartmental modeling.[2]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of CETP inhibition by torcetrapib.
Caption: Experimental workflow for lipoprotein analysis.
Conclusion
Torcetrapib's inhibition of CETP provides a clear example of how targeting a key protein in lipid metabolism can dramatically alter the composition of HDL and LDL particles. The increase in large, cholesteryl ester-rich HDL particles and the decrease in small, dense LDL particles were consistent findings in clinical studies. Although torcetrapib itself did not succeed as a therapeutic, the knowledge gained from its investigation continues to inform the development of new strategies for managing dyslipidemia and reducing cardiovascular risk. The detailed experimental protocols and the understanding of the underlying biological pathways remain critical for researchers in this field. Further research focusing on the functional consequences of these altered lipoprotein profiles will be essential for the successful development of future CETP inhibitors.
References
understanding the failure of torcetrapib in clinical trials
An In-Depth Technical Guide to the Failure of Torcetrapib in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The development of torcetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, was a landmark event in cardiovascular medicine. The drug was designed to raise high-density lipoprotein cholesterol (HDL-C) levels, a strategy long believed to be a promising approach to reducing cardiovascular risk. While torcetrapib was highly effective at increasing HDL-C and modestly lowering low-density lipoprotein cholesterol (LDL-C), its development was abruptly halted during Phase 3 clinical trials due to an unexpected increase in mortality and cardiovascular events. This guide provides a detailed technical overview of the failure of torcetrapib, focusing on the clinical trial data, the underlying off-target mechanisms, and the experimental protocols used to investigate these effects.
Clinical Trial Data: The ILLUMINATE Trial
The pivotal clinical trial for torcetrapib was the ILLUMINATE (Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events) trial. This randomized, double-blind study involved 15,067 patients at high cardiovascular risk who received either torcetrapib plus atorvastatin or atorvastatin alone[1]. The trial was terminated prematurely due to an increased risk of death and cardiovascular events in the torcetrapib arm[1][2].
Key Quantitative Outcomes from the ILLUMINATE Trial
The following tables summarize the key quantitative findings from the ILLUMINATE trial, highlighting the paradoxical effects of torcetrapib.
Table 1: Effects of Torcetrapib on Plasma Lipids and Lipoproteins (at 12 months)
| Parameter | Torcetrapib + Atorvastatin | Atorvastatin Alone | % Change with Torcetrapib | p-value |
| HDL Cholesterol | --- | --- | +72.1% | <0.001 |
| LDL Cholesterol | --- | --- | -24.9% | <0.001 |
Data from the ILLUMINATE trial publication.[1]
Table 2: Effects of Torcetrapib on Blood Pressure and Serum Electrolytes
| Parameter | Change with Torcetrapib | p-value |
| Systolic Blood Pressure | +5.4 mm Hg | <0.001 |
| Serum Potassium | Decrease | <0.001 |
| Serum Sodium | Increase | <0.001 |
| Serum Bicarbonate | Increase | <0.001 |
| Serum Aldosterone | Increase | <0.001 |
Data from the ILLUMINATE trial publication.[1]
Table 3: Primary Cardiovascular Outcomes in the ILLUMINATE Trial
| Outcome | Torcetrapib + Atorvastatin (n=7533) | Atorvastatin Alone (n=7534) | Hazard Ratio (95% CI) | p-value |
| Primary Composite Outcome * | 464 | 373 | 1.25 (1.09 to 1.44) | 0.001 |
| Death from Any Cause | 93 | 59 | 1.58 (1.14 to 2.19) | 0.006 |
| Death from Coronary Heart Disease | 45 | 23 | --- | --- |
| Nonfatal Myocardial Infarction | 100 | 110 | --- | --- |
| Stroke | 49 | 61 | --- | --- |
| Hospitalization for Unstable Angina | 299 | 227 | --- | --- |
*Primary composite outcome included death from coronary heart disease, nonfatal myocardial infarction, stroke, or hospitalization for unstable angina.[1][3]
The Off-Target Mechanism: Aldosterone and the Adrenal Gland
The unexpected adverse outcomes of torcetrapib were not attributed to its intended mechanism of CETP inhibition but rather to off-target effects on the adrenal gland.[4][5][6] Research has shown that torcetrapib directly stimulates the adrenal glands to produce aldosterone and cortisol, independently of CETP inhibition.[5][6][7] This increase in mineralocorticoids is believed to be the primary driver of the observed increases in blood pressure, electrolyte imbalances, and ultimately, the increased cardiovascular risk.[5][8]
Signaling Pathway of Torcetrapib's Off-Target Effects
The following diagram illustrates the proposed signaling pathway for torcetrapib's off-target effects on the adrenal gland.
References
- 1. Effects of torcetrapib in patients at high risk for coronary events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. academic.oup.com [academic.oup.com]
- 8. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Determinants of Response to Torcetrapib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib, a once-promising cholesteryl ester transfer protein (CETP) inhibitor, was developed to raise high-density lipoprotein cholesterol (HDL-C) levels, a therapeutic strategy aimed at reducing cardiovascular disease risk. However, the large-scale clinical trial ILLUMINATE (Investigation of Lipid Level Management to Understand its Impact in Atherosclerotic Events) was prematurely terminated due to an unexpected increase in mortality and cardiovascular events in patients receiving torcetrapib[1][2][3]. This outcome spurred extensive research to understand the underlying mechanisms, particularly the role of genetic factors in determining individual responses to the drug. This technical guide provides an in-depth analysis of the genetic determinants of response to torcetrapib, focusing on the distinction between on-target and off-target effects, and summarizing key experimental findings and methodologies.
On-Target vs. Off-Target Effects: A Tale of Two Pathways
A central theme in the investigation of torcetrapib's failure is the differentiation between its intended (on-target) mechanism of CETP inhibition and its unintended (off-target) adverse effects. The primary off-target effect observed was an increase in blood pressure[4][5][6]. To dissect these effects, researchers have utilized a Mendelian randomization approach, employing genetic variants within the CETP gene as a natural experiment to model the lifelong consequences of CETP inhibition.
The Role of CETP Gene Polymorphisms
Genetic variants in the CETP gene that lead to reduced CETP activity and consequently higher HDL-C levels serve as a proxy for the on-target effects of torcetrapib. One of the most studied single nucleotide polymorphisms (SNPs) is rs708272 (Taq1B)[7].
Experimental Protocols: Mendelian Randomization Studies
-
Study Design: These studies typically involve large population-based cohorts or consortia. The association between CETP genotypes, lipid profiles, and cardiovascular outcomes is analyzed.
-
Genotyping: DNA is extracted from blood samples, and genotyping of specific CETP SNPs is performed using standard techniques like TaqMan assays or genome-wide association study (GWAS) arrays.
-
Phenotyping: Detailed lipid profiling, including total cholesterol, LDL-C, HDL-C, and triglycerides, is conducted. Blood pressure measurements are also collected.
-
Statistical Analysis: The effect of the CETP variants on lipid levels and blood pressure is quantified using regression models. These genetically-determined effects are then compared to the pharmacological effects of torcetrapib observed in clinical trials. A two-sample Mendelian randomization framework is often used to assess the causal relationship between genetically elevated HDL-C (due to CETP variants) and cardiovascular risk.
Data Presentation: Concordance of CETP Variants and Torcetrapib on Lipid Profiles
The following table summarizes the concordant effects of CETP gene polymorphisms and torcetrapib treatment on various lipid and lipoprotein traits, indicating that the genetic variants successfully mimic the on-target pharmacological action of the drug.
| Trait | Effect of CETP SNPs (e.g., rs708272) | Effect of Torcetrapib Treatment | Concordance |
| CETP Activity | Reduced | Reduced | Yes |
| HDL-Cholesterol | Increased[4][7] | Increased[4][8] | Yes |
| HDL2-Cholesterol | Increased[4] | Increased[4] | Yes |
| HDL3-Cholesterol | Increased[4] | Increased[4] | Yes |
| Apolipoprotein A-I | Increased[4] | Increased[8] | Yes |
| LDL-Cholesterol | Reduced[7] | Reduced[8] | Yes |
| Apolipoprotein B | Reduced[7] | Reduced[8] | Yes |
| Triglycerides | Reduced[7] | Reduced | Yes |
The Off-Target Blood Pressure Effect
In stark contrast to the lipid-modifying effects, genetic variants in CETP that mimic CETP inhibition do not show an association with increased blood pressure. This discordance strongly suggests that the hypertensive effect of torcetrapib is an off-target effect, independent of its mechanism of action on CETP[4][7].
Data Presentation: Discordance of CETP Variants and Torcetrapib on Blood Pressure
| Trait | Effect of CETP SNPs | Effect of Torcetrapib (60mg) | Discordance |
| Systolic Blood Pressure | Null effect (0.16 mmHg; -0.28, 0.60)[4] | Increased (4.47 mmHg; 4.10, 4.84)[4] | Yes |
| Diastolic Blood Pressure | Null effect (-0.04 mmHg; -0.36, 0.28)[4] | Increased (2.08 mmHg; 1.84, 2.31)[4] | Yes |
Experimental Protocols: Investigating Off-Target Mechanisms
-
Animal Models: Studies in rats and mice, including those genetically engineered to express human CETP, have been instrumental. These models allow for invasive monitoring and tissue-specific analysis[5][9][10].
-
Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) are used to measure the expression of genes in pathways potentially affected by torcetrapib, such as the renin-angiotensin-aldosterone system (RAAS)[5].
-
Hormone Level Measurement: Plasma levels of hormones like aldosterone and corticosterone are measured using immunoassays to assess the drug's impact on adrenal function[5][10].
-
In Vitro Studies: Isolated cells, such as primary adrenocortical cells, are used to directly test the effect of torcetrapib on hormone secretion[5][10].
Research has indicated that torcetrapib's off-target effects may be mediated through the stimulation of aldosterone and endothelin-1 production, leading to increased blood pressure[5][6][11]. Studies in rats have shown that torcetrapib, but not other CETP inhibitors like dalcetrapib, increases the expression of RAAS-related genes in the adrenal glands and aorta[5].
Signaling Pathways and Experimental Workflows
Diagram: On-Target vs. Off-Target Effects of Torcetrapib
Caption: A diagram illustrating the distinct on-target and off-target pathways of torcetrapib.
Diagram: Experimental Workflow for Investigating Genetic Determinants
Caption: A typical experimental workflow for pharmacogenomic studies of drug response.
The Case of ADCY9 and Dalcetrapib: A Lesson for CETP Inhibitors
While no specific genetic variant has been definitively linked to the adverse cardiovascular outcomes of torcetrapib in the ILLUMINATE trial, research on another CETP inhibitor, dalcetrapib, has provided a compelling example of pharmacogenomics in this drug class. A genome-wide analysis of the dal-OUTCOMES trial revealed that the effect of dalcetrapib on cardiovascular events was significantly modulated by a polymorphism, rs1967309, in the adenylate cyclase 9 (ADCY9) gene[12][13].
Data Presentation: Genotype-Dependent Effects of Dalcetrapib on Cardiovascular Events
| Genotype (rs1967309) | Effect of Dalcetrapib vs. Placebo on Cardiovascular Events |
| AA | 39% risk reduction[12][13][14] |
| AG | Neutral effect[14] |
| GG | 27% risk increase[13][14] |
This finding underscores the principle that genetic background can be a critical determinant of both efficacy and safety for CETP inhibitors. Although this specific association was with dalcetrapib, it highlights the potential for other genes, beyond CETP itself, to influence the response to this class of drugs.
Conclusion and Future Directions
The investigation into the genetic determinants of response to torcetrapib has been a pivotal case study in pharmacogenomics. The use of CETP gene variants as a tool for Mendelian randomization has been instrumental in distinguishing the on-target lipid-modifying effects from the detrimental off-target hypertensive effects of the drug. This strongly indicates that the adverse outcomes associated with torcetrapib were not a consequence of the CETP inhibition mechanism itself but rather an idiosyncratic feature of the torcetrapib molecule.
For drug development professionals, the torcetrapib story emphasizes the importance of:
-
Early and comprehensive preclinical assessment of off-target effects.
-
The utility of Mendelian randomization in validating drug targets and anticipating potential on-target toxicities.
-
The integration of pharmacogenomics into clinical trial design to identify patient subpopulations with differential responses to treatment.
Future research in this area should continue to explore the genetic basis of off-target drug effects and leverage large-scale biobanks with integrated genetic and clinical data to proactively identify individuals at risk for adverse drug reactions. The lessons learned from torcetrapib continue to inform the development of safer and more effective cardiovascular therapies.
References
- 1. Pfizer - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Torcetrapib - Wikipedia [en.wikipedia.org]
- 4. Separating the mechanism-based and off-target actions of CETP-inhibitors using CETP gene polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ahajournals.org [ahajournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Trials and Tribulations of CETP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. CETP: Pharmacogenomics-Based Response to the CETP Inhibitor Dalcetrapib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Torcetrapib Ethanolate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Torcetrapib (CP-529,414) is a pharmaceutical agent developed to treat hypercholesterolemia by inhibiting the cholesteryl ester transfer protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins.[3][4] Inhibition of CETP by torcetrapib was shown to increase HDL cholesterol levels and decrease LDL cholesterol levels.[1][3] However, clinical trials were halted due to increased mortality and adverse cardiovascular events in patients receiving torcetrapib.[2][3][5] Subsequent research revealed that these adverse effects were likely due to off-target effects, specifically an increase in blood pressure and aldosterone production, independent of its CETP inhibitory activity.[4][5]
These application notes provide detailed protocols for in vitro assays to assess both the on-target activity of torcetrapib as a CETP inhibitor and its off-target effects on aldosterone production in adrenal cells.
Data Presentation
Table 1: On-Target Activity of Torcetrapib Ethanolate
| Parameter | Value | Assay System |
| IC₅₀ (CETP Inhibition) | ~39 nM | Recombinant human CETP, fluorescent substrate |
Table 2: Off-Target Activity of this compound
| Parameter | Value | Cell Line |
| EC₅₀ (Aldosterone Release) | ~80 nM | H295R human adrenocortical carcinoma cells |
| EC₅₀ (Cortisol Release) | ~80 nM | H295R human adrenocortical carcinoma cells |
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorometric)
This protocol is based on the principles of commercially available CETP activity assay kits that utilize a fluorescently labeled substrate.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on CETP activity.
Materials:
-
This compound
-
Recombinant human CETP
-
CETP Activity Assay Kit (e.g., Roar Biomedical or similar) containing:
-
Donor particles (fluorescently labeled neutral lipid)
-
Acceptor particles (e.g., VLDL)
-
Assay buffer
-
-
DMSO (for compound dilution)
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
-
Incubator at 37°C
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 1 µM to 0.1 nM). The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Assay Reaction Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Acceptor Particles
-
This compound dilution or DMSO (for control wells).
-
Recombinant human CETP.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to CETP.
-
-
Initiation of Reaction:
-
Add the Donor Particles to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 1-3 hours), protected from light. The optimal incubation time may need to be determined empirically.
-
-
Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no CETP).
-
Calculate the percentage of CETP inhibition for each torcetrapib concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the torcetrapib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vitro Aldosterone and Cortisol Secretion Assay in H295R Cells
This protocol is designed to measure the off-target effect of torcetrapib on steroidogenesis in a human adrenal cell line.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for inducing aldosterone and cortisol secretion.
Materials:
-
This compound
-
H295R human adrenocortical carcinoma cell line
-
DMEM/F12 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Angiotensin II (positive control)
-
DMSO
-
24-well cell culture plates
-
Cell culture incubator (37°C, 5% CO₂)
-
Aldosterone and Cortisol ELISA kits or LC-MS/MS for quantification
Procedure:
-
Cell Culture and Plating:
-
Culture H295R cells in complete medium according to standard protocols.
-
Seed the cells into 24-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Also, prepare a solution of angiotensin II (e.g., 10 nM) as a positive control.
-
When cells reach approximately 80% confluency, wash them with serum-free medium.
-
Add the torcetrapib dilutions, angiotensin II, or vehicle control (DMSO in serum-free medium) to the respective wells.
-
-
Incubation:
-
Incubate the treated cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
Quantification of Aldosterone and Cortisol:
-
Measure the concentration of aldosterone and cortisol in the supernatant using commercially available ELISA kits or by LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the fold-increase in aldosterone and cortisol secretion for each torcetrapib concentration relative to the vehicle control.
-
Plot the fold-increase against the logarithm of the torcetrapib concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Mandatory Visualizations
Caption: Mechanism of action of torcetrapib.
Caption: Workflow for the in vitro CETP inhibition assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. roarbiomedical.com [roarbiomedical.com]
- 4. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Torcetrapib in Plasma
For Research Use Only.
Introduction
Torcetrapib is a cholesteryl ester transfer protein (CETP) inhibitor that was developed to raise high-density lipoprotein (HDL) cholesterol levels. Although its clinical development was halted, the compound remains a significant tool in cardiovascular research. Accurate quantification of torcetrapib in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of torcetrapib in plasma samples. The described protocol is based on a published method by Trivedi et al. (2007) for the analysis of torcetrapib enantiomers, adapted here for general torcetrapib quantification.
Experimental Protocol
This protocol provides a step-by-step guide for the extraction and quantification of torcetrapib from plasma samples.
Materials and Reagents
-
Torcetrapib reference standard
-
Internal Standard (IS) - A suitable, structurally similar compound not present in the matrix.
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Isopropyl alcohol (IPA) (HPLC grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Deionized water
Equipment
-
HPLC system with UV detector
-
Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm) or a suitable C18 column for achiral analysis.
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Analytical balance
-
Pipettes and tips
Sample Preparation: Liquid-Liquid Extraction
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add the internal standard and torcetrapib working solutions to prepare calibration standards and quality control (QC) samples. For blank samples, add the equivalent volume of solvent.
-
Extraction: Add 500 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 2 minutes to precipitate proteins and ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.
-
Injection: Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions
| Parameter | Value |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol (IPA) (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method Validation Summary
The following tables summarize the validation parameters for the HPLC method, based on the data reported by Trivedi et al. (2007) for hamster plasma, which is expected to be comparable for human plasma.[1]
Table 1: Linearity and Lower Limit of Quantification
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LLOQ (µg/mL) |
| Torcetrapib | 0.1 - 10 | > 0.999 | 0.1 |
Table 2: Precision and Accuracy
| QC Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (0.3) | 1.60 - 7.36 | 4.57 - 6.32 | 95.6 - 109 |
| Medium (5.0) | 2.76 - 13.6 | 5.66 - 11.0 | 92.7 - 108 |
| High (8.0) | 2.95 - 6.85 | 5.88 - 8.95 | 94.5 - 106 |
Table 3: Recovery and Stability
| Parameter | Result |
| Absolute Recovery | 88.7 - 90.0% |
| Bench-top Stability (12h) | Stable |
| Auto-sampler Stability (24h) | Stable |
| Freeze/Thaw Stability (3 cycles) | Stable |
| Long-term Stability (-80°C, 15 days) | Stable |
Experimental Workflow
Caption: Experimental workflow for torcetrapib quantification in plasma.
Signaling Pathway Context
Torcetrapib functions by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL, LDL) in exchange for triglycerides. By inhibiting this process, torcetrapib leads to an increase in HDL cholesterol levels.
Caption: Torcetrapib's mechanism of action via CETP inhibition.
Conclusion
The described HPLC-UV method provides a reliable and validated approach for the quantification of torcetrapib in plasma. The sample preparation is straightforward, and the chromatographic conditions offer good separation and sensitivity. This method is suitable for use in preclinical and clinical research settings for the pharmacokinetic evaluation of torcetrapib.
References
Application Note: High-Throughput LC-MS/MS Analysis of Torcetrapib and its Major Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the cholesteryl ester transfer protein (CETP) inhibitor, torcetrapib, and its two major metabolites, M1 (bistrifluoromethylbenzoic acid) and M4 (quinaldic acid), in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure, followed by a rapid and sensitive LC-MS/MS analysis, making it suitable for high-throughput pharmacokinetic studies in a drug development setting. The method has been validated to demonstrate its accuracy, precision, and linearity over a clinically relevant concentration range.
Introduction
Torcetrapib is a potent inhibitor of CETP that was developed to raise high-density lipoprotein cholesterol (HDL-C) levels.[1] Understanding its pharmacokinetic profile, including the formation and elimination of its principal metabolites, is crucial for evaluating its disposition and potential for drug-drug interactions. The primary metabolic pathway of torcetrapib in humans involves an initial oxidative decarbamoylation mediated by cytochrome P450 3A (CYP3A), leading to the formation of M1 and M4.[2][3] This application note provides a comprehensive protocol for the simultaneous determination of torcetrapib, M1, and M4 in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of torcetrapib and its metabolites from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile containing the internal standard (IS).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
Table 4: MRM Transitions and Compound-Dependent Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Torcetrapib | 601.2 | 344.1 | 80 | 35 |
| M1 | 259.0 | 215.0 | -60 | -25 |
| M4 | 174.1 | 128.1 | -55 | -20 |
| Internal Standard | User Defined | User Defined | User Defined | User Defined |
Note: M1 and M4 are typically analyzed in negative ion mode. The values presented are illustrative and may require optimization based on the specific instrument and internal standard used.
Results and Discussion
Method Validation
The developed LC-MS/MS method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The validation should assess linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and stability.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the validated method.
Table 5: Summary of Quantitative Performance
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Torcetrapib | 1 - 1000 | 1 | < 15% | < 15% | ± 15% |
| M1 | 5 - 2000 | 5 | < 15% | < 15% | ± 15% |
| M4 | 5 - 2000 | 5 | < 15% | < 15% | ± 15% |
Visualizations
Metabolic Pathway of Torcetrapib
Caption: Metabolic pathway of torcetrapib.
Experimental Workflow
Caption: LC-MS/MS analytical workflow.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the simultaneous quantification of torcetrapib and its major metabolites, M1 and M4, in human plasma. The protocol is straightforward, utilizing a simple protein precipitation step, and offers the high sensitivity and selectivity required for pharmacokinetic studies in a drug development environment. The provided methodologies and performance characteristics can be readily adapted and validated in any bioanalytical laboratory equipped with standard LC-MS/MS instrumentation.
References
Application Notes and Protocols for a Fluorescence-Based CETP Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a crucial plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density and low-density lipoproteins (VLDL and LDL) in exchange for triglycerides.[1][2] This function makes CETP a significant target in the development of therapeutics for dyslipidemia and atherosclerosis. Inhibition of CETP is hypothesized to increase HDL cholesterol levels, a key factor in reverse cholesterol transport, thereby potentially reducing the risk of cardiovascular disease.
These application notes provide a detailed protocol for a fluorescence-based assay to screen for and characterize inhibitors of CETP activity. The assay relies on the principle of fluorescence resonance energy transfer (FRET) within a donor lipoprotein particle. In the presence of active CETP, a fluorescently labeled lipid is transferred from a self-quenched donor particle to an acceptor particle, resulting in a measurable increase in fluorescence intensity.[3] This method offers a sensitive and high-throughput-compatible platform for identifying and evaluating potential CETP inhibitors.
Principle of the Assay
The fluorescence-based CETP inhibition assay utilizes a donor molecule containing a self-quenched fluorescent neutral lipid. In its native state within the donor particle, the proximity of the fluorescent molecules leads to quenching of the fluorescence signal.[3] CETP facilitates the transfer of this fluorescent lipid to an acceptor molecule. As the fluorescent lipid moves to the acceptor particle, the self-quenching is relieved, leading to a proportional increase in fluorescence intensity.[3] The rate of this fluorescence increase is directly proportional to the CETP activity.[1] Potential inhibitors of CETP will decrease the rate of lipid transfer, resulting in a lower fluorescence signal compared to an uninhibited control.
Materials and Reagents
-
CETP Source: Recombinant human CETP or plasma/serum from species expressing CETP (e.g., human, rabbit).[1][4]
-
Donor Molecule: A particle containing a self-quenched fluorescent neutral lipid.
-
Acceptor Molecule: A lipoprotein particle that can accept the fluorescent lipid.
-
CETP Assay Buffer: A buffer optimized for CETP activity.
-
Known CETP Inhibitor: Torcetrapib or Anacetrapib for use as a positive control for inhibition.[1][5]
-
Test Compounds: Potential CETP inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate: For fluorescence measurements.[2]
-
Fluorescence microplate reader: Capable of excitation at ~465-480 nm and emission detection at ~511-535 nm.[1][2]
-
Isopropanol: For generating a standard curve.
Experimental Protocols
Preparation of Reagents
-
CETP Assay Buffer (1X): If supplied as a concentrate, dilute it to 1X with ultrapure water. Equilibrate to room temperature before use.
-
Test Compounds and Controls: Prepare a stock solution of the test compounds and the known CETP inhibitor (e.g., Torcetrapib) in DMSO. Serially dilute these stocks to the desired concentrations for the assay. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid affecting CETP activity.[2][6]
-
CETP Enzyme: Dilute the CETP source to the desired concentration in CETP Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
Standard Curve Generation
To quantify the amount of transferred lipid, a standard curve is generated using the donor molecule.
-
Perform serial dilutions of the Donor Molecule in isopropanol. Isopropanol disrupts the self-quenching, and the resulting fluorescence is directly proportional to the concentration of the fluorescent lipid.
-
Add the dilutions to wells of the 96-well plate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 465/535 nm).
-
Plot the fluorescence intensity against the known concentration of the donor molecule to generate a standard curve.
CETP Inhibition Assay Protocol
-
Assay Plate Setup: In a 96-well black microplate, add the following to each well:
-
Test Wells: Test compound at various concentrations.
-
Positive Control Wells (Maximum Inhibition): A known CETP inhibitor (e.g., Torcetrapib) at a concentration known to cause complete inhibition.[1]
-
Negative Control Wells (No Inhibition): Vehicle control (e.g., DMSO) without any inhibitor.
-
Blank Wells: Assay buffer without CETP.
-
-
Add CETP: Add the diluted CETP enzyme to all wells except the blank wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-30 minutes to allow the inhibitors to interact with the enzyme.[1][7]
-
Initiate the Reaction: Add the Donor and Acceptor Molecules to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 1 to 3 hours, with readings taken every 2-5 minutes.[1] The excitation and emission wavelengths should be set according to the fluorescent probe used (e.g., Ex/Em = 480/511 nm or 465/535 nm).[1][2]
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the rate of CETP activity by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate Percent Inhibition: The percent inhibition for each test compound concentration is calculated using the following formula:
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CETP activity.
Data Presentation
Table 1: Example CETP Inhibition Data
| Compound | Concentration (µM) | Mean Fluorescence Rate (RFU/min) | % Inhibition |
| Vehicle (DMSO) | - | 500 | 0 |
| Torcetrapib | 10 | 10 | 98 |
| Compound A | 0.1 | 450 | 10 |
| Compound A | 1 | 250 | 50 |
| Compound A | 10 | 50 | 90 |
| Compound B | 0.1 | 480 | 4 |
| Compound B | 1 | 380 | 24 |
| Compound B | 10 | 200 | 60 |
Table 2: IC50 Values for Known CETP Inhibitors
| Inhibitor | Reported IC50 (µM) |
| Torcetrapib | ~0.1 - 1.0 |
| Anacetrapib | ~0.01 - 0.1 |
Note: IC50 values can vary depending on assay conditions.
Visualizations
Caption: CETP-mediated lipid transfer pathway and its inhibition.
Caption: Workflow for the fluorescence-based CETP inhibition assay.
Caption: Logical relationship of components in the CETP assay.
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Method for measuring the activities of cholesteryl ester transfer protein (lipid transfer protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. roarbiomedical.com [roarbiomedical.com]
- 5. 亞旭生物科技 [abscience.com.tw]
- 6. roarbiomedical.com [roarbiomedical.com]
- 7. Discovery of novel cholesteryl ester transfer protein (CETP) inhibitors by a multi-stage virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Torcetrapib in Biodistribution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib is a potent inhibitor of the cholesteryl ester transfer protein (CETP), a key plasma protein involved in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP was investigated as a therapeutic strategy to raise HDL-cholesterol levels and thereby reduce the risk of cardiovascular disease. Despite showing promise in early clinical trials by significantly increasing HDL-C, the development of torcetrapib was terminated in 2006 due to an observed increase in mortality and cardiovascular events. These adverse outcomes were attributed to off-target effects, including increased blood pressure and aldosterone levels.
Preclinical biodistribution studies using radiolabeled compounds are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a drug candidate. These studies provide valuable information on tissue distribution, target engagement, and potential for off-target accumulation. This document provides a generalized framework for conducting biodistribution studies with radiolabeled torcetrapib, drawing from standard methodologies in the field of radiopharmaceutical sciences.
Mechanism of Action and Signaling Pathway
Torcetrapib inhibits CETP, thereby blocking the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). This leads to an accumulation of cholesterol in HDL particles, increasing plasma HDL-C levels, and a decrease in LDL-C levels.
Experimental Protocols
The following protocols are generalized for the use of radiolabeled small molecules in biodistribution studies and should be adapted for specific experimental conditions.
Radiolabeling of Torcetrapib
The choice of radionuclide will depend on the imaging modality (e.g., PET or SPECT) and the desired study duration. Common positron emitters for PET imaging include Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). For longer-term studies or autoradiography, Carbon-14 (¹⁴C) or Tritium (³H) can be used.
Protocol for Radiolabeling with Carbon-11 (Hypothetical):
-
Precursor Synthesis: Synthesize a suitable precursor of torcetrapib amenable to radiolabeling. For [¹¹C]torcetrapib, this would likely involve a precursor with a leaving group for methylation, such as a desmethyl or a reactive hydroxyl group.
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂ via reduction and subsequent reaction with hydroiodic acid.
-
Radiosynthesis: React the torcetrapib precursor with [¹¹C]CH₃I in a suitable solvent (e.g., DMF, DMSO) and in the presence of a base (e.g., NaOH, K₂CO₃). The reaction is typically performed at an elevated temperature in a shielded hot cell.
-
Purification: Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to isolate [¹¹C]torcetrapib from unreacted precursor and other byproducts.
-
Formulation: Formulate the purified [¹¹C]torcetrapib in a biocompatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before administration.
Animal Models
The choice of animal model is critical and should ideally express CETP, as rodents do not naturally express this protein. Transgenic mice or rabbits expressing human CETP are suitable models. Non-human primates can also be used for more advanced preclinical studies.
In Vivo Biodistribution Studies
Protocol for PET Imaging in a CETP-Transgenic Mouse Model:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature throughout the experiment.
-
Radiotracer Administration: Administer a known amount of radiolabeled torcetrapib (e.g., 5-10 MBq of [¹¹C]torcetrapib) via intravenous injection (e.g., tail vein).
-
Dynamic PET Scanning: Acquire dynamic PET images over a specified period (e.g., 60-90 minutes) to observe the initial distribution and clearance of the radiotracer.
-
Static PET/CT Scanning: At later time points (e.g., 30, 60, 120 minutes post-injection), acquire static PET scans co-registered with a CT scan for anatomical localization.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over various organs and tissues to generate time-activity curves (TACs).
-
Quantification: Calculate the uptake of the radiotracer in each tissue, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Ex Vivo Biodistribution Studies
Protocol for Tissue Harvesting and Gamma Counting:
-
Animal Groups: Use multiple groups of animals, with each group representing a specific time point post-injection (e.g., 5, 30, 60, 120 minutes).
-
Radiotracer Administration: Inject each animal with a known amount of radiolabeled torcetrapib.
-
Euthanasia and Dissection: At the designated time point, euthanize the animal and dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, adipose tissue).
-
Sample Preparation: Weigh each tissue sample and place it in a gamma counter tube.
-
Gamma Counting: Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Data Analysis: Calculate the %ID/g for each tissue at each time point.
Data Presentation
Quantitative biodistribution data should be summarized in a clear and organized manner to facilitate comparison across different tissues and time points.
Table 1: Hypothetical Biodistribution of [¹¹C]Torcetrapib in CETP-Transgenic Mice (%ID/g ± SD)
| Tissue | 5 min | 30 min | 60 min | 120 min |
| Blood | 10.5 ± 1.2 | 4.2 ± 0.5 | 1.8 ± 0.3 | 0.9 ± 0.1 |
| Heart | 3.1 ± 0.4 | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| Lungs | 5.2 ± 0.7 | 2.1 ± 0.3 | 1.1 ± 0.2 | 0.6 ± 0.1 |
| Liver | 25.8 ± 3.1 | 30.5 ± 4.2 | 28.1 ± 3.5 | 20.3 ± 2.8 |
| Kidneys | 15.3 ± 2.0 | 12.1 ± 1.5 | 8.5 ± 1.1 | 4.2 ± 0.6 |
| Spleen | 2.5 ± 0.3 | 3.8 ± 0.5 | 4.5 ± 0.6 | 3.9 ± 0.5 |
| Muscle | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.5 ± 0.1 |
| Bone | 1.8 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Brain | 0.2 ± 0.05 | 0.1 ± 0.03 | 0.05 ± 0.01 | 0.02 ± 0.01 |
| Adipose | 4.5 ± 0.6 | 8.2 ± 1.1 | 12.5 ± 1.8 | 15.1 ± 2.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would need to be generated through rigorous preclinical studies.
Conclusion
The use of radiolabeled torcetrapib in biodistribution studies can provide critical insights into its in vivo behavior, including its uptake in target and non-target tissues. While the clinical development of torcetrapib has been discontinued, such studies remain valuable for understanding the fundamental principles of drug distribution and for the development of safer and more effective CETP inhibitors. The protocols and methodologies outlined in this document provide a general framework for conducting these important preclinical investigations. Researchers should always adhere to institutional and national guidelines for animal welfare and radiation safety.
Application Notes: Investigating the Endothelial Effects of Torcetrapib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the effects of torcetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, on endothelial cell function. The protocols outlined below are based on established methodologies and are intended to guide researchers in assessing the potential off-target effects of CETP inhibitors on the vasculature.
Introduction
While torcetrapib was developed to raise high-density lipoprotein (HDL) cholesterol, clinical trials revealed an unexpected increase in cardiovascular events and mortality.[1][2] Subsequent research has pointed towards off-target effects on the endothelium as a potential contributing factor.[1][2][3] Studies have shown that torcetrapib can impair endothelial function by decreasing the production of nitric oxide (NO), a key vasodilator, and increasing the levels of reactive oxygen species (ROS) and the vasoconstrictor endothelin-1 (ET-1).[1][2] These application notes provide detailed protocols to study these effects in a controlled in vitro setting using human aortic endothelial cells (HAECs).
Key Experimental Protocols
This section details the step-by-step protocols for culturing HAECs and performing key experiments to assess the impact of torcetrapib on endothelial cell health and function.
Human Aortic Endothelial Cell (HAEC) Culture
A fundamental requirement for these studies is the proper culture and maintenance of primary human aortic endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Gelatin-based coating solution
-
Culture flasks (T-75) and multi-well plates
Protocol:
-
Coating Culture Vessels: Coat culture flasks and plates with a gelatin-based solution for at least 30 minutes at 37°C to promote cell attachment. Aspirate the solution before seeding the cells.
-
Cell Thawing: Rapidly thaw a cryopreserved vial of HAECs in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed Endothelial Cell Growth Medium and centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh growth medium and seed the cells onto the gelatin-coated culture flasks at a density of 2,500-5,000 cells/cm².
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with a trypsin-neutralizing solution or medium containing FBS and re-seed the cells into new coated flasks at a 1:2 or 1:3 split ratio.
-
Experimental Setup: For experiments, seed HAECs in appropriate multi-well plates. Once confluent, cells can be made quiescent by reducing the serum concentration in the medium to 0.5% for 24 hours before treatment with torcetrapib.[2]
Torcetrapib Treatment
Materials:
-
Torcetrapib (pure compound)
-
Dimethyl sulfoxide (DMSO) as a vehicle
-
Quiescent HAECs in multi-well plates
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of torcetrapib in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 3000 nM).[2] Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Remove the serum-starvation medium from the quiescent HAECs and replace it with the medium containing the various concentrations of torcetrapib or vehicle (DMSO) alone.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO2.[2]
Cell Viability Assessment (LDH Assay)
To ensure that the observed effects of torcetrapib are not due to cytotoxicity, a lactate dehydrogenase (LDH) assay should be performed.
Materials:
-
LDH cytotoxicity assay kit
-
Cell culture supernatant from torcetrapib-treated and control cells
-
Plate reader
Protocol:
-
Sample Collection: After the incubation period with torcetrapib, collect the cell culture supernatant from each well.
-
Assay Procedure: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves transferring a portion of the supernatant to a new plate and adding a reaction mixture that measures the activity of LDH released from damaged cells.
-
Data Analysis: Measure the absorbance at the recommended wavelength using a plate reader. The amount of color change is proportional to the amount of LDH released and, therefore, to the extent of cell damage.[4]
Measurement of Nitric Oxide (NO) Production
A key indicator of endothelial function is the production of NO. This can be measured using fluorescent dyes or by detecting its stable metabolites, nitrite and nitrate.
Materials:
-
Nitric oxide synthase detection system (e.g., containing DAF-FM diacetate)
-
Cell culture medium from treated cells
-
Fluorescence plate reader or microscope
Protocol using DAF-FM Diacetate:
-
Probe Loading: After torcetrapib treatment, wash the cells with a balanced salt solution. Load the cells with a fluorescent NO probe, such as DAF-FM diacetate, by incubating them with the probe in the dark according to the manufacturer's instructions.
-
Stimulation (Optional): To measure stimulated NO release, cells can be treated with a calcium ionophore like A23187.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify the fluorescence using a fluorescence microscope. The fluorescence intensity is proportional to the amount of NO produced.
Western Blotting for eNOS Expression
To determine if torcetrapib affects the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production, Western blotting can be performed.
Materials:
-
HAECs treated with torcetrapib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against eNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with lysis buffer and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against eNOS overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the eNOS signal to the loading control to determine the relative changes in eNOS expression.
Detection of Reactive Oxygen Species (ROS)
Increased ROS production can contribute to endothelial dysfunction. Dihydroethidium (DHE) is a common probe used to detect superoxide.
Materials:
-
Dihydroethidium (DHE)
-
HAECs treated with torcetrapib
-
Fluorescence microscope or flow cytometer
Protocol:
-
Probe Incubation: After torcetrapib treatment, wash the cells and incubate them with DHE (e.g., 2-10 µM) in the dark for 15-30 minutes at 37°C.[5][6]
-
Washing: Gently wash the cells to remove excess probe.
-
Imaging/Analysis: Visualize the red fluorescence of oxidized DHE using a fluorescence microscope. Alternatively, detach the cells and quantify the fluorescence intensity using a flow cytometer. An increase in red fluorescence indicates an increase in superoxide production.[6][7]
Measurement of Endothelin-1 (ET-1) Production
ET-1 is a potent vasoconstrictor, and its increased production can be a sign of endothelial dysfunction. ET-1 levels in the cell culture supernatant can be measured using an ELISA kit.
Materials:
-
Cell culture supernatant from torcetrapib-treated and control cells
-
Endothelin-1 ELISA kit
-
Plate reader
Protocol:
-
Sample Collection: Collect the cell culture supernatant after torcetrapib treatment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions.[8][9] This typically involves adding the supernatant and standards to a plate pre-coated with an ET-1 capture antibody, followed by the addition of a detection antibody and a substrate for color development.
-
Data Analysis: Measure the absorbance at the recommended wavelength and calculate the concentration of ET-1 in the samples based on the standard curve.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of Torcetrapib on Nitric Oxide (NO) Release
| Torcetrapib Concentration | NO Release (Fold Change vs. Vehicle) | P-value |
| Vehicle (DMSO) | 1.00 | - |
| 100 nM | Value | Value |
| 300 nM | Value | Value |
| 1000 nM | Value | Value |
| 3000 nM | Value | Value |
Table 2: Effect of Torcetrapib on eNOS Protein Expression
| Torcetrapib Concentration | Relative eNOS Expression (Normalized to Loading Control) | P-value |
| Vehicle (DMSO) | 1.00 | - |
| 1000 nM | Value | Value |
Table 3: Effect of Torcetrapib on Reactive Oxygen Species (ROS) Production
| Torcetrapib Concentration | ROS Production (Fold Change vs. Vehicle) | P-value |
| Vehicle (DMSO) | 1.00 | - |
| 1000 nM | Value | Value |
Table 4: Effect of Torcetrapib on Endothelin-1 (ET-1) Secretion
| Torcetrapib Concentration | ET-1 Concentration (pg/mL) | P-value |
| Vehicle (DMSO) | Value | - |
| 1000 nM | Value | Value |
Visualizations
Signaling Pathway of Torcetrapib's Off-Target Effects
Caption: Torcetrapib's off-target effects on endothelial cells.
Experimental Workflow
Caption: Workflow for assessing torcetrapib's endothelial effects.
References
- 1. Measurement of nitric oxide synthase activity in murine endothelial cells [bio-protocol.org]
- 2. Human aortic endothelial cell culture [bio-protocol.org]
- 3. Human Aortic Endothelial Cells (HAOEC) Culture Protocol [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5.4. Detection of Reactive Oxygen Species (ROS) or Hydroethidine [bio-protocol.org]
- 6. Reactive oxygen species in endothelial signaling in COVID-19: Protective role of the novel peptide PIP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human, Mouse, & Rat Endothelin-1 ELISA - Quantikine DET100: R&D Systems [rndsystems.com]
- 9. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols: Aldosterone Synthase Activity Assay in the Context of Torcetrapib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib, a once-promising cholesteryl ester transfer protein (CETP) inhibitor developed to raise high-density lipoprotein (HDL) cholesterol, was discontinued due to off-target effects leading to increased blood pressure and mortality. Subsequent research revealed that torcetrapib induces the production of aldosterone and cortisol. This effect is not mediated by its intended target, CETP, but rather through a direct action on the adrenal glands.[1][2][3] Torcetrapib stimulates an increase in intracellular calcium, which in turn upregulates the expression of CYP11B2, the gene encoding aldosterone synthase.[4][5]
These application notes provide detailed protocols for assessing the impact of compounds, such as torcetrapib, on aldosterone production using a cell-based assay. Additionally, a protocol for a direct in vitro aldosterone synthase enzymatic assay is described, which can be utilized to screen for direct inhibitors of the enzyme.
Data Presentation
The following tables summarize the quantitative effects of torcetrapib on aldosterone and cortisol production as reported in the literature.
Table 1: Effect of Torcetrapib on Aldosterone and Cortisol Release in H295R Cells
| Compound | Endpoint | EC50 / Concentration | Effect | Reference |
| Torcetrapib | Aldosterone Release | ~80 nM (EC50) | Dose-dependent increase | [1] |
| Torcetrapib | Cortisol Release | ~80 nM (EC50) | Parallel induction with aldosterone | [1] |
| Angiotensin II | Aldosterone Release | 10 nM | Positive control, comparable maximal induction to Torcetrapib | [1] |
| CP-529415 (enantiomer of Torcetrapib, no CETP inhibition) | Aldosterone and Cortisol Release | Higher concentrations than Torcetrapib | Modest induction | [1] |
| PF-868348 (structurally related, no CETP inhibition) | Aldosterone Release | Potent inducer | Demonstrates CETP-independent effect | [1] |
Signaling Pathway of Torcetrapib's Off-Target Effect
Caption: Torcetrapib's off-target mechanism in adrenal cells.
Experimental Protocols
Protocol 1: Cell-Based Assay for Aldosterone Production in H295R Cells
This protocol is adapted from methodologies used to study the effects of torcetrapib on adrenal steroidogenesis.[1][4]
Objective: To determine the effect of a test compound (e.g., torcetrapib) on aldosterone production in a human adrenocortical carcinoma cell line.
Materials:
-
H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium
-
Nu-Serum™ I or other suitable serum replacement
-
ITS+ Premix (Insulin, Transferrin, Selenium)
-
Test compound (e.g., Torcetrapib)
-
Positive control (e.g., Angiotensin II)
-
Vehicle control (e.g., DMSO)
-
24-well cell culture plates
-
Aldosterone ELISA kit or access to LC-MS/MS for quantification
-
Cell viability assay kit (e.g., MTT, PrestoBlue™)
Procedure:
-
Cell Culture:
-
Culture H295R cells in DMEM/F12 supplemented with Nu-Serum™ and ITS+ Premix at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 3-4 days. Use cells with a passage number below 10 for experiments to ensure consistent steroidogenic capacity.
-
-
Cell Seeding:
-
Seed H25R cells in 24-well plates at a density that allows them to reach 50-60% confluency at the time of treatment.
-
-
Acclimation:
-
Allow cells to acclimate for 24 hours after seeding.
-
-
Treatment:
-
Prepare serial dilutions of the test compound (e.g., torcetrapib) and controls (Angiotensin II, vehicle) in culture medium.
-
Remove the acclimation medium from the cells and replace it with the medium containing the test compounds or controls.
-
Incubate the cells for 24 to 48 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris and store at -80°C until aldosterone analysis.
-
-
Cell Viability:
-
Immediately after collecting the supernatant, assess cell viability in the wells using a standard assay to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
-
Aldosterone Quantification:
-
Quantify the concentration of aldosterone in the collected supernatant using a commercially available Aldosterone ELISA kit, following the manufacturer's instructions, or by using LC-MS/MS for greater specificity and sensitivity.
-
Data Analysis:
-
Normalize the aldosterone concentrations to cell viability data.
-
Plot the dose-response curve for the test compound and calculate the EC50 value.
-
Compare the maximal effect of the test compound to the positive control.
Caption: Workflow for the cell-based aldosterone production assay.
Protocol 2: In Vitro Aldosterone Synthase (CYP11B2) Enzymatic Assay
This protocol provides a framework for assessing the direct inhibitory activity of compounds on aldosterone synthase. It is important to note that torcetrapib is not a direct inhibitor but rather an inducer of the aldosterone synthesis pathway.
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of recombinant human aldosterone synthase (CYP11B2).
Materials:
-
Recombinant human aldosterone synthase (CYP11B2)
-
Substrate: 11-deoxycorticosterone (DOC)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound
-
Positive control inhibitor (e.g., fadrozole)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
LC-MS/MS for aldosterone quantification
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing assay buffer, the NADPH regenerating system, and the recombinant CYP11B2 enzyme.
-
-
Compound Addition:
-
Add the test compound, positive control, or vehicle control to the appropriate wells.
-
Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the compound to interact with the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).
-
-
Product Quantification:
-
Quantify the amount of aldosterone produced using a validated LC-MS/MS method. This is the preferred method due to its high specificity and ability to distinguish aldosterone from other steroid intermediates.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the IC50 value.
-
Compare the IC50 of the test compound to that of the positive control.
Conclusion
The provided protocols offer robust methods for investigating the effects of compounds on aldosterone synthesis. The cell-based H295R assay is essential for identifying substances like torcetrapib that modulate the aldosterone production pathway through indirect mechanisms such as gene expression changes. The in vitro enzymatic assay is a valuable tool for screening and characterizing compounds that directly inhibit aldosterone synthase. For a comprehensive understanding of a compound's impact on aldosterone, a combination of both cell-based and enzymatic assays is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Torcetrapib Administration in Rodents
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the dosage and administration of the cholesteryl ester transfer protein (CETP) inhibitor, torcetrapib, in rat and mouse models. The following protocols are based on established preclinical studies and are intended to ensure safe and effective administration for experimental purposes.
Data Presentation: Dosage and Administration of Torcetrapib
The following tables summarize the quantitative data on torcetrapib dosage and administration in rats and mice from various studies.
Table 1: Torcetrapib Administration in Rats
| Parameter | Details | Reference |
| Dosage | 5 mg/kg | [1] |
| 10 mg/kg | [1] | |
| 20 mg/kg | [1] | |
| 60 mg/kg | [2] | |
| 200 mg/kg | [2] | |
| Administration Route | Intravenous (i.v.) infusion | [1] |
| Oral gavage | [3] | |
| Vehicle | Saline (for i.v. infusion) | [1] |
| 0.5% CMC-Na (recommended for oral gavage) | [4] | |
| Frequency | Single dose | [1] |
| Animal Model | Anesthetized rats | [1] |
| Conscious rats | [1] | |
| Zucker fa/fa diabetic rats | [2] | |
| Observed Effects | Increased mean arterial pressure[1][2] | |
| Increased plasma aldosterone and corticosterone levels[1] |
Table 2: Torcetrapib Administration in Mice
| Parameter | Details | Reference |
| Dosage | 3 mg/kg | [5] |
| 10 mg/kg | [1][5] | |
| 30 mg/kg | [2][5][6][7] | |
| ~50 mg/kg | [1] | |
| Administration Route | Oral gavage | [5] |
| Intravenous (i.v.) infusion | [1] | |
| Intraperitoneal injection | [6] | |
| Vehicle | Not specified (oral gavage) | [5] |
| Not specified (i.v. infusion) | [1] | |
| MEM/HEPES (for cell suspension injection) | [6] | |
| Frequency | Daily for 14 days | [5] |
| Daily for 3 weeks | [6][7] | |
| Twice daily for 48 hours | [6] | |
| Single 30-minute infusion | [1] | |
| Animal Model | B6 mice | [1] |
| B6-Tg(CETP) transgenic mice[1][5] | ||
| CETP-ApoB100 transgenic mice[6][7] | ||
| Observed Effects | Increased HDL cholesterol[1][5][6][7] | |
| Reduced LDL cholesterol[5] | ||
| Increased blood pressure in both normal and CETP transgenic mice[1] | ||
| Promotes reverse cholesterol transport[6][7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol describes the daily administration of torcetrapib via oral gavage to investigate its effects on lipid profiles.
Materials:
-
Torcetrapib
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Animal balance
-
Gavage needles (flexible, appropriate size for mice)
-
Syringes (1 mL)
-
Vortex mixer
-
Mortar and pestle (if starting with solid compound)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of torcetrapib based on the desired dose and the number of animals.
-
If starting with a solid, grind the torcetrapib to a fine powder using a mortar and pestle.
-
Prepare the vehicle solution (0.5% CMC-Na). For a homogeneous suspension, it is recommended to use 0.5% CMC-Na.[4]
-
Gradually add the powdered torcetrapib to the vehicle while vortexing to ensure a uniform suspension. A general formulation for compounds soluble in DMSO is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS/ddH2O, with the solvents added sequentially.[4]
-
The final concentration should be calculated to deliver the desired dose in a volume of approximately 10 mL/kg body weight.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Attach the gavage needle to the syringe filled with the torcetrapib suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Treatment Schedule:
Protocol 2: Intravenous Infusion in Rats
This protocol details the acute administration of torcetrapib via intravenous infusion to assess its hemodynamic effects.
Materials:
-
Torcetrapib
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., sodium pentobarbital)
-
Infusion pump
-
Catheters (for jugular vein cannulation)
-
Syringes
-
Surgical instruments
-
Blood pressure monitoring equipment
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital at 55 mg/kg, i.p.).[1]
-
Surgically expose the jugular vein for catheterization.
-
Insert a catheter into the jugular vein for drug infusion.
-
If blood pressure is being monitored, insert a catheter into the carotid artery.
-
-
Preparation of Infusion Solution:
-
Dissolve torcetrapib in sterile saline to the desired concentration.
-
The concentration should be calculated to deliver the target dose (e.g., 5 mg/kg or 10 mg/kg) over a specific time (e.g., 30 minutes).[1]
-
-
Intravenous Infusion:
-
Connect the venous catheter to the infusion pump with a syringe containing the torcetrapib solution.
-
Set the infusion pump to deliver the solution at a constant rate over the specified duration.
-
For a 10 mg/kg dose infused over 30 minutes, the infusion volume was 1 mL per rat.[1]
-
-
Monitoring:
-
Continuously monitor physiological parameters such as mean arterial blood pressure and heart rate before, during, and after the infusion.[1]
-
Visualizations
Workflow for oral gavage administration of torcetrapib in mice.
Workflow for intravenous infusion of torcetrapib in rats.
Signaling pathways affected by torcetrapib administration.
References
- 1. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Torcetrapib | CETP | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CETP Inhibitor Torcetrapib Promotes Reverse Cholesterol Transport in Obese Insulin‐Resistant CETP‐ApoB100 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETP inhibitor torcetrapib promotes reverse cholesterol transport in obese insulin-resistant CETP-ApoB100 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Torcetrapib's Effect on Blood Pressure in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Torcetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), was developed to raise high-density lipoprotein (HDL) cholesterol levels, a therapeutic strategy for reducing cardiovascular disease risk.[1][2][3] However, its clinical development was terminated due to an excess of cardiovascular events and deaths in patients receiving the drug.[1][2][4] Preclinical studies in various animal models revealed a significant off-target effect: an acute increase in blood pressure.[1][2][4][5] These application notes provide a detailed overview and protocols for assessing this pressor effect in animal models, a critical step in preclinical cardiovascular safety assessment.
Application Notes
The hypertensive effect of torcetrapib represents a classic example of an off-target drug effect with significant clinical implications. Understanding and evaluating such effects are paramount in drug development. Studies in animal models have been crucial in elucidating the mechanisms behind torcetrapib's pressor activity.
Key Findings from Animal Studies:
-
CETP-Independent Blood Pressure Elevation: A key discovery was that torcetrapib's effect on blood pressure is independent of its primary mechanism of CETP inhibition. This was demonstrated in studies where torcetrapib increased blood pressure to a similar extent in both normal mice (which do not express CETP) and transgenic mice expressing human CETP.[1][6] Furthermore, other potent CETP inhibitors, such as anacetrapib, did not elicit a similar pressor response.[1][2][4][6]
-
Role of the Adrenal Glands: The adrenal glands are central to the pressor effect of torcetrapib. The hypertensive response was completely prevented in adrenalectomized rats, indicating that the adrenal glands are essential for this effect.[1][2][6]
-
Aldosterone and Corticosterone Release: Torcetrapib administration is associated with a significant increase in plasma levels of aldosterone and corticosterone in rats.[1][2][6] In vitro studies confirmed that torcetrapib directly stimulates aldosterone release from isolated adrenocortical cells.[1][2][4]
-
Exclusion of Other Pathways: The mechanism does not appear to involve direct vasoconstriction or activation of the sympathetic nervous system, angiotensin II receptors, or endothelin receptors.[1][2][6]
-
Endothelial Dysfunction: In spontaneously hypertensive rats (SHRs), torcetrapib has been shown to impair endothelium-dependent vasodilation, reduce the expression of endothelial nitric oxide synthase (eNOS), and increase the production of reactive oxygen species (ROS) and endothelin-1.[7]
Data Presentation
Table 1: Summary of Torcetrapib's Effect on Blood Pressure in Animal Models
| Animal Model | Strain/Type | Treatment Details | Route of Administration | Observed Effect on Mean Arterial Pressure (MAP) | Reference(s) |
| Rat | Normotensive | 40 mg/kg/day for 5 days | Oral (p.o.) | Transient increase of +3.7 mmHg | [8][9] |
| Rat | Spontaneously Hypertensive (SHR) | 40 mg/kg/day for 5 days | Oral (p.o.) | Sustained increase of +6.5 mmHg | [8][9] |
| Rat | Anaesthetized | 5 mg/kg | Intravenous (i.v.) | Acute increase in blood pressure | [1][5] |
| Mouse | Normal (B6) & CETP Transgenic | 10 mg/kg | Not Specified | Equivalent increase in blood pressure in both strains | [5] |
| Dog | Anaesthetized | 1-10 mg/kg | Intravenous (i.v.) | Increase in mean arterial pressure | [5] |
| Monkey | Conscious Rhesus | 500 mg/kg | Oral (p.o.) | Increase in mean arterial pressure | [5] |
Table 2: Effect of Torcetrapib on Plasma Adrenal Steroids in Rats
| Parameter | Treatment Group | Plasma Concentration | Fold Increase vs. Control | Reference(s) |
| Aldosterone | Torcetrapib | ~400 pg/mL | ~2-fold | [6] |
| Corticosterone | Torcetrapib | ~700 ng/mL | ~3.5-fold | [6] |
Experimental Protocols & Visualizations
Protocol 1: In Vivo Blood Pressure Measurement in Rodents
This protocol describes two common methods for measuring blood pressure in conscious rodents: tail-cuff plethysmography and radiotelemetry.
A. Tail-Cuff Method (Non-Invasive)
-
Animal Acclimation: For 3-5 days prior to the study, train the animals by placing them in the restraining holders on the measurement platform for 15-20 minutes daily to minimize stress-induced blood pressure variations.[10]
-
Preparation: Place the rat or mouse in an appropriately sized restrainer. Secure the tail with an occlusion cuff and a volume-pressure recording sensor.
-
Measurement: The system automatically inflates and deflates the tail cuff. Perform a minimum of 5 preliminary measurements to allow the animal to acclimate, followed by 10-20 actual measurement cycles per session.[10]
-
Data Analysis: Record systolic blood pressure, diastolic blood pressure (if available), and heart rate. Average the readings for each animal at each time point.
B. Radiotelemetry (Invasive - Gold Standard)
-
Transmitter Implantation: Anesthetize the animal. Surgically implant the telemetry transmitter (e.g., DSI PhysioTel) in the peritoneal cavity. Insert the pressure-sensing catheter into the abdominal aorta or carotid artery and secure it.[11]
-
Recovery: Allow the animal to recover from surgery for at least 7-10 days before starting any experiments.
-
Data Acquisition: House the animals in their home cages over a receiver that continuously collects data on blood pressure and heart rate.
-
Drug Administration: Administer torcetrapib (e.g., 10-100 mg/kg/day, p.o.) or vehicle.[7][9]
-
Data Analysis: Collect and analyze continuous blood pressure data before, during, and after the treatment period.
Protocol 2: Assessment of Adrenal Gland Involvement via Surgical Adrenalectomy
This procedure is critical to determine if the pressor effect of a compound is dependent on the adrenal glands.
-
Surgery: Perform bilateral adrenalectomy in one cohort of rats, while another cohort undergoes a sham surgery (adrenal glands are visualized but not removed).
-
Recovery: Allow animals to recover for 3-5 days. Provide adrenalectomized animals with saline (0.9% NaCl) drinking water to compensate for mineralocorticoid loss.
-
Blood Pressure Monitoring: Use radiotelemetry or tail-cuff to monitor blood pressure.
-
Torcetrapib Challenge: Administer an acute dose of torcetrapib (e.g., 5 mg/kg, i.v.) to both sham-operated and adrenalectomized groups.[1]
-
Analysis: Compare the blood pressure response between the two groups. A lack of pressor effect in the adrenalectomized group confirms the dependency of the effect on the adrenal glands.[1][2]
Protocol 3: In Vitro Aldosterone Release Assay from Adrenocortical Cells
This protocol directly tests the effect of the compound on steroidogenesis.
-
Cell Isolation: Isolate primary adrenocortical cells from rat adrenal glands via collagenase digestion.
-
Cell Culture: Plate the isolated cells (e.g., 200,000 cells/well) and allow them to adhere.[4]
-
Incubation: Incubate the cells with various concentrations of torcetrapib (e.g., 1-30 µM), a positive control (e.g., Angiotensin II, 0.1 µM), or vehicle for 2 hours at 37°C.[4]
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant.
-
Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using a commercially available ELISA kit.
-
Analysis: Compare aldosterone levels in torcetrapib-treated wells to vehicle-treated wells.
Protocol 4: Assessment of Endothelial Function in Isolated Aortic Rings
This ex vivo protocol is used to assess direct effects on vascular function.[7]
-
Tissue Preparation: Euthanize rats treated with torcetrapib or vehicle for a specified period (e.g., 3 weeks).[7] Carefully dissect the thoracic aorta and cut it into 2-3 mm rings.
-
Organ Bath Setup: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2/5% CO2, and maintained at 37°C.
-
Pre-contraction: After equilibration, pre-contract the rings with phenylephrine to achieve a stable submaximal contraction.
-
Endothelium-Dependent Relaxation: Once a stable plateau is reached, cumulatively add acetylcholine (ACh) to assess endothelium-dependent relaxation.
-
Data Analysis: Construct concentration-response curves for ACh. A rightward shift or a reduction in the maximal relaxation in rings from torcetrapib-treated animals indicates endothelial dysfunction.[7]
References
- 1. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The failure of torcetrapib: what have we learned? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying Changes in HDL Particle Size with Torcetrapib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies used to quantify the changes in High-Density Lipoprotein (HDL) particle size induced by the Cholesteryl Ester Transfer Protein (CETP) inhibitor, torcetrapib. While the clinical development of torcetrapib was halted due to off-target adverse effects, the study of its impact on HDL metabolism remains a valuable area of research for understanding cardiovascular disease and developing new therapeutic agents.
Introduction
Torcetrapib is a potent inhibitor of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins in exchange for triglycerides. Inhibition of CETP by torcetrapib leads to a significant increase in HDL cholesterol (HDL-C) levels and was initially considered a promising strategy for reducing cardiovascular risk. Mechanistically, torcetrapib binds to CETP, inducing a nonproductive complex with HDL, thereby blocking the transfer of lipids. This inhibition of lipid transfer results in the accumulation of larger, cholesteryl ester-enriched HDL particles.
Quantitative Effects of Torcetrapib on Lipoprotein Profiles
Clinical studies with torcetrapib demonstrated significant dose-dependent increases in HDL-C levels. While specific quantitative data on the shifts in HDL particle size from large clinical trials are not consistently presented in publicly available literature, the consistent observation is an increase in the mean size of both HDL and LDL particles. The primary effect on HDL is a shift in the subclass distribution towards larger, more buoyant HDL2 particles at the expense of smaller, denser HDL3 particles.
Below is a representative summary of the expected qualitative and quantitative changes in HDL and other lipoprotein parameters following treatment with torcetrapib, based on findings from various clinical and preclinical studies.
| Parameter | Change with Torcetrapib Treatment | Method of Analysis |
| HDL Cholesterol (HDL-C) | Significant Increase (up to 72% or more) | Homogeneous Enzymatic Assays |
| HDL Particle Size | Increase | Nuclear Magnetic Resonance (NMR) Spectroscopy, Gradient Gel Electrophoresis (GGE) |
| Large HDL Particles (HDL2) | Increase | Ultracentrifugation, GGE, NMR Spectroscopy |
| Small HDL Particles (HDL3) | Decrease or No Significant Change | Ultracentrifugation, GGE, NMR Spectroscopy |
| Apolipoprotein A-I (ApoA-I) | Increase | Immunoturbidimetric Assays |
| LDL Cholesterol (LDL-C) | Decrease | Homogeneous Enzymatic Assays |
| LDL Particle Size | Increase | NMR Spectroscopy, GGE |
Experimental Protocols
Accurate quantification of HDL particle size and subclass distribution is critical for evaluating the effects of CETP inhibitors. The following are detailed protocols for the key experimental methods used in such analyses.
HDL Particle Size and Subclass Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a high-throughput method that provides detailed information on lipoprotein particle size and concentration.
Protocol:
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Separate plasma by centrifugation at 2,500 x g for 15 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
-
Prior to analysis, thaw plasma samples at room temperature.
-
-
NMR Data Acquisition:
-
Use a 400 MHz proton NMR analyzer.
-
Calibrate the instrument using a standard solution (e.g., 99.5% deuterated water with a known concentration of sodium trimethylsilylpropanesulfonate).
-
Transfer 350 µL of plasma into a 5 mm NMR tube.
-
Acquire one-dimensional proton NMR spectra at a constant temperature of 37°C.
-
-
Data Analysis:
-
The NMR signal from the methyl groups of lipids within lipoprotein particles is deconvoluted using proprietary software (e.g., from LipoScience, Inc., now LabCorp).
-
The deconvolution process quantifies the concentration of lipoprotein subclasses of different sizes.
-
HDL particles are typically categorized into large, medium, and small subclasses based on their diameter:
-
Large HDL: 10.0 - 14.0 nm
-
Medium HDL: 8.2 - 10.0 nm
-
Small HDL: 7.3 - 8.2 nm
-
-
The weighted-average HDL particle size is calculated from the sum of the diameter of each subclass multiplied by its relative concentration.
-
HDL Subclass Analysis by Gradient Gel Electrophoresis (GGE)
GGE separates lipoprotein particles based on their size.
Protocol:
-
Sample Preparation:
-
Prepare plasma samples as described for NMR spectroscopy.
-
-
Electrophoresis:
-
Use precast 4-30% native polyacrylamide gradient gels.
-
Load 5 µL of plasma per lane.
-
Include a high molecular weight standard in one lane for size calibration (e.g., thyroglobulin, ferritin, catalase).
-
Run the electrophoresis at a constant voltage of 125 V for 24 hours at 10°C.
-
-
Staining and Imaging:
-
After electrophoresis, stain the gel for lipids using a specific lipid stain (e.g., Sudan Black B) or for proteins using a protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel to visualize the lipoprotein bands.
-
Scan the gel using a densitometer to obtain a digital image.
-
-
Data Analysis:
-
Identify and quantify the different HDL subclasses (HDL2b, 2a, 3a, 3b, 3c) based on their migration distance relative to the molecular weight standards.
-
The relative area of each band corresponds to the relative concentration of that HDL subclass.
-
The particle diameter for each subclass is determined by comparing its migration distance to that of the size standards.
-
HDL Subclass Separation by Density Gradient Ultracentrifugation
This method separates lipoproteins based on their buoyant density.
Protocol:
-
Sample Preparation:
-
Prepare plasma samples as described previously.
-
-
Ultracentrifugation:
-
Adjust the density of 2 mL of plasma to 1.24 g/mL with a solution of KBr.
-
Create a discontinuous density gradient in an ultracentrifuge tube by sequentially layering solutions of decreasing density (e.g., 1.21, 1.125, 1.063, 1.019, and 1.006 g/mL).
-
Carefully layer the density-adjusted plasma at the bottom of the tube.
-
Centrifuge at 40,000 rpm for 48 hours at 15°C in a swinging-bucket rotor.
-
-
Fraction Collection:
-
After centrifugation, carefully collect the lipoprotein fractions by pipetting from the top of the tube.
-
The HDL fraction is typically found in the density range of 1.063 to 1.21 g/mL.
-
Further separation into HDL2 (1.063-1.125 g/mL) and HDL3 (1.125-1.21 g/mL) can be achieved.
-
-
Analysis of Fractions:
-
Measure the cholesterol and protein content of each fraction using standard enzymatic and colorimetric assays.
-
Visualizations
Signaling Pathway of CETP Inhibition by Torcetrapib```dot
Caption: Workflow for analyzing HDL particle size and subclasses from plasma samples.
Conclusion
The inhibition of CETP by torcetrapib provides a clear model for studying the impact of altered reverse cholesterol transport on HDL particle size and composition. Although torcetrapib itself is not a viable therapeutic, the analytical methods detailed in these notes are fundamental for the continued development and evaluation of novel HDL-modulating therapies. The use of complementary techniques such as NMR, GGE, and ultracentrifugation provides a comprehensive picture of the changes in lipoprotein metabolism.
Troubleshooting & Optimization
Navigating Torcetrapib Ethanolate Solubility: A Technical Support Guide for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with torcetrapib ethanolate in in vitro experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the best solvent for making a primary stock solution of torcetrapib?
A1: Torcetrapib is a highly lipophilic molecule with very low aqueous solubility. For in vitro applications, the recommended solvent for creating a primary stock solution is Dimethyl Sulfoxide (DMSO) . Several suppliers report high solubility in DMSO, which allows for the creation of a concentrated stock that can be diluted to working concentrations. While ethanol is also a potential solvent, DMSO generally offers superior solubilizing capacity for this compound.
Q2: I'm seeing precipitation when I add my torcetrapib stock solution to my aqueous cell culture medium. How can I prevent this?
A2: This is the most common challenge encountered with torcetrapib. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into an aqueous buffer causes the compound to crash out of solution. Here are several effective strategies to mitigate this:
-
Minimize Final DMSO Concentration: Always aim for the lowest possible final DMSO concentration in your assay (ideally ≤0.1%) to reduce solvent-induced artifacts and toxicity.
-
Perform Serial Dilutions: Avoid large, single-step dilutions. A multi-step serial dilution, first into an intermediate concentration in DMSO and then into the final aqueous medium, can prevent rapid precipitation.
-
Increase Mixing Energy: When adding the compound to the aqueous medium, do so dropwise while vortexing or vigorously mixing the medium to promote rapid dispersion.
-
Use a Co-Solvent or Surfactant: For particularly challenging assays, consider using a biocompatible surfactant. Pluronic® F-127 can be used at a low final concentration (e.g., 0.01-0.1%) to help maintain solubility.
-
Pre-warm the Medium: Ensuring your cell culture medium is pre-warmed to 37°C can slightly improve the solubility of the compound upon addition.
Q3: There are conflicting reports on torcetrapib's solubility in DMSO. What concentration should I trust?
A3: It is true that different suppliers report varying solubility limits. This can be due to differences in the exact crystalline form (e.g., ethanolate vs. other polymorphs), purity, and the methodology used to determine solubility. For instance, some datasheets report solubility as low as 1 mg/mL, while others state it is as high as 100 mg/mL.
Recommendation: Always perform a visual solubility check with your specific batch of this compound. Start by preparing a high-concentration stock (e.g., 50 mM in DMSO) and observe its clarity. If it dissolves fully, you can be confident in its use. If not, adjust the concentration downwards until a clear solution is achieved.
Q4: Can I use sonication to help dissolve my torcetrapib?
A4: Yes, sonication can be a useful tool to aid dissolution, particularly if you are trying to dissolve the compound at a concentration near its solubility limit. Gentle warming (e.g., in a 37°C water bath) combined with vortexing and brief sonication can help break up any small particulates and ensure a homogenous stock solution.
Data Presentation: Torcetrapib Solubility
The solubility of torcetrapib in various solvents is summarized below. Note the significant variation in reported DMSO solubility, which underscores the importance of empirical testing.
| Solvent | Reported Solubility Range (from various suppliers) | Molar Concentration Equivalent (at 30 mg/mL) | Notes |
| DMSO | 1 mg/mL to ≥ 100 mg/mL | ~50 mM | The most commonly recommended solvent for primary stock solutions. |
| Ethanol | ~2 mg/mL | ~3.3 mM | A viable alternative, but with significantly lower solubilizing power. |
| Dimethyl Formamide (DMF) | ~0.5 mg/mL | ~0.83 mM | Lower solubility compared to DMSO and ethanol. |
| Water | ~0.00589 mg/mL (Predicted) | ~0.0098 mM | Considered practically insoluble in aqueous solutions.[1] |
Molecular Weight of Torcetrapib: 600.47 g/mol
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Torcetrapib Stock Solution
This protocol details the steps for preparing a 50 mM stock solution in DMSO.
Caption: Workflow for preparing a torcetrapib stock solution.
Protocol 2: Dilution of Torcetrapib for In Vitro Cell-Based Assays
This workflow minimizes precipitation when preparing a final working concentration (e.g., 10 µM) in cell culture medium.
Caption: Serial dilution protocol to maintain compound solubility.
Torcetrapib Mechanism of Action: CETP Inhibition
Torcetrapib functions by inhibiting the Cholesteryl Ester Transfer Protein (CETP). CETP mediates the transfer of cholesteryl esters (CE) from High-Density Lipoprotein (HDL) to Apolipoprotein B-containing lipoproteins (like VLDL and LDL) in exchange for triglycerides (TG). By blocking this pathway, torcetrapib raises HDL levels.
Caption: Torcetrapib inhibits CETP-mediated lipid transfer.
References
preventing torcetrapib precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with torcetrapib in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is torcetrapib and what is its mechanism of action?
Torcetrapib is an inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins. By inhibiting CETP, torcetrapib was developed to raise HDL cholesterol levels.
Q2: What are the challenges of using torcetrapib in cell culture?
The primary challenge with using torcetrapib in cell culture is its low aqueous solubility. As a hydrophobic compound, it has a tendency to precipitate when added to aqueous-based cell culture media, which can lead to inaccurate and irreproducible experimental results.
Q3: What solvents can be used to dissolve torcetrapib?
Torcetrapib is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] DMSO is the most commonly used solvent for preparing stock solutions for cell culture experiments due to its miscibility with water and culture media.[4]
Q4: What is the recommended final concentration of DMSO in cell culture media?
The final concentration of DMSO in the cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines. Some robust cell lines may tolerate up to 0.5%, but it is highly recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Q5: Are there alternative methods to improve torcetrapib's solubility in cell culture media?
Yes, cyclodextrins can be used to enhance the solubility of hydrophobic compounds like torcetrapib. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where lipophilic molecules can be encapsulated, thereby increasing their aqueous solubility.[5][6][7] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used in formulations with torcetrapib.[3]
Q6: What are some of the known off-target effects of torcetrapib?
In addition to its CETP inhibitory activity, torcetrapib has been shown to have off-target effects, including the induction of aldosterone and cortisol production in adrenal cells.[5][7] This effect is mediated by an increase in intracellular calcium and is independent of CETP inhibition.[5][7]
Troubleshooting Guide
Issue: Torcetrapib precipitates out of solution when added to my cell culture medium.
-
Possible Cause 1: High final concentration of torcetrapib.
-
Solution: Try lowering the final concentration of torcetrapib in your experiment. It's possible that the concentration you are trying to achieve exceeds its solubility limit in the final volume of the culture medium, even with the use of a co-solvent.
-
-
Possible Cause 2: Insufficient solvent concentration in the final culture medium.
-
Solution: Ensure that the final concentration of your co-solvent (e.g., DMSO) is sufficient to maintain torcetrapib in solution. However, be mindful of the solvent's toxicity to your cells. If you need to increase the solvent concentration, it is crucial to include a vehicle control with the same solvent concentration to account for any solvent-induced effects.
-
-
Possible Cause 3: Improper mixing when diluting the stock solution.
-
Solution: When diluting the torcetrapib stock solution into the cell culture medium, add the stock solution dropwise while gently vortexing or swirling the medium. This gradual dilution can prevent localized high concentrations that can lead to immediate precipitation. Pre-warming the cell culture medium to 37°C may also help.
-
-
Possible Cause 4: The stock solution was not prepared correctly.
-
Solution: Ensure your torcetrapib stock solution is fully dissolved before further dilution. If you notice any precipitate in your stock solution, you may need to gently warm it (e.g., in a 37°C water bath) or sonicate it to ensure complete dissolution.
-
Issue: I am observing unexpected cellular effects that may not be related to CETP inhibition.
-
Possible Cause: Off-target effects of torcetrapib.
-
Solution: Be aware of the known off-target effects of torcetrapib, such as the induction of steroidogenesis.[5][7] When analyzing your results, consider that the observed phenotype may be a consequence of these off-target activities. It may be beneficial to include other CETP inhibitors as controls if your research focuses specifically on the effects of CETP inhibition.
-
Quantitative Data
| Compound | Solvent | Solubility |
| Torcetrapib | DMSO | ≥ 100 mg/mL |
| Torcetrapib | Ethanol | ~2 mg/mL |
| Torcetrapib | Dimethylformamide (DMF) | ~0.5 mg/mL |
Data sourced from MedChemExpress and Cayman Chemical product information.
Experimental Protocols
Protocol 1: Preparation of Torcetrapib Stock Solution using DMSO
This protocol is adapted from a CETP activity assay kit manual.
-
Materials:
-
Torcetrapib (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure: a. To prepare a 10 mM stock solution, dissolve 6.00 mg of torcetrapib in 1 mL of fresh, anhydrous DMSO. b. Ensure the torcetrapib is completely dissolved. If necessary, gently warm the solution at 37°C or sonicate briefly. c. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store the stock solution at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions: a. For cell culture experiments, dilute the 10 mM stock solution serially in cell culture medium to achieve the desired final concentrations. b. Important: Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level for your specific cell line (typically ≤ 0.1%). c. Example Dilution: To achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%. d. Always add the torcetrapib stock solution to the pre-warmed cell culture medium while gently mixing.
Protocol 2: Preparation of Torcetrapib Solution using a Cyclodextrin-Based Formulation
This protocol is a general guideline adapted from a formulation used for in vivo studies and may require optimization for your specific cell culture system.[3]
-
Materials:
-
Torcetrapib (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
-
Procedure: a. Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or PBS. b. Prepare a high-concentration stock solution of torcetrapib in DMSO (e.g., 25 mg/mL). c. To prepare the final working solution, first add 10% of the final volume as the torcetrapib-DMSO stock solution. d. Then, add 90% of the final volume as the 20% SBE-β-CD solution. e. This will result in a clear solution. For example, to prepare 1 mL of a 2.5 mg/mL torcetrapib solution, add 100 µL of a 25 mg/mL torcetrapib-DMSO stock to 900 µL of the 20% SBE-β-CD solution. f. This stock can then be further diluted into your cell culture medium. Remember to calculate the final concentration of both DMSO and SBE-β-CD to ensure they are at non-toxic levels.
Visualizations
Caption: Experimental workflow for preparing and using torcetrapib in cell culture.
Caption: Signaling pathways affected by torcetrapib.
References
- 1. roarbiomedical.com [roarbiomedical.com]
- 2. Torcetrapib | CETP | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Torcetrapib-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering torcetrapib-induced cytotoxicity in cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability in our cell line after treatment with torcetrapib. What is the likely mechanism?
A1: The primary mechanism of torcetrapib-induced cytotoxicity is not related to its intended CETP inhibition but rather to off-target effects.[1] The main culprit is the induction of adrenal steroidogenesis, leading to increased production of aldosterone and cortisol.[1][2] This can lead to downstream effects such as electrolyte imbalance and endothelial dysfunction, ultimately impacting cell health.[3][4] In adrenal cell lines like H295R, torcetrapib has been shown to directly stimulate aldosterone and cortisol synthesis.[2]
Q2: What are the key signaling pathways involved in torcetrapib's cytotoxic effects?
A2: Studies have indicated that torcetrapib treatment can lead to the activation of cell death and apoptosis pathways.[5] Gene ontology analysis of cells treated with torcetrapib revealed an over-representation of biological processes associated with the activation of cell death and apoptosis.[5] Key signaling pathways implicated include the IL-2 Receptor Beta Chain in T cell activation, Platelet-Derived Growth Factor Receptor (PDGFR) beta signaling pathway, IL-2-mediated signaling events, ErbB signaling pathway, and signaling events mediated by Hepatocyte Growth Factor Receptor (HGFR, c-Met).[5]
Q3: We are using a non-adrenal cell line and still observing cytotoxicity. Is this expected?
A3: While the most well-documented off-target effect of torcetrapib is on adrenal steroidogenesis, it can also induce cytotoxicity in other cell types, such as endothelial cells.[4][6] Torcetrapib has been shown to cause endothelial dysfunction by decreasing the release of nitric oxide (a vasodilator) and increasing the production of endothelin-1 (a vasoconstrictor).[4] This impairment of endothelial function can contribute to cytotoxicity.
Q4: What are some recommended positive controls to use in our experiments to confirm torcetrapib-like cytotoxicity?
A4: To mimic the mineralocorticoid-related cytotoxicity, you could use aldosterone as a positive control. To induce endothelial dysfunction, you could use agents known to increase oxidative stress or inhibit nitric oxide synthase (e.g., L-NAME).
Q5: Are there any known inhibitors or compounds that can mitigate torcetrapib-induced cytotoxicity?
A5: While specific inhibitors for torcetrapib's off-target effects are not well-established for in vitro use, you could explore the use of mineralocorticoid receptor antagonists (e.g., spironolactone or eplerenone) to see if they can block the downstream effects of aldosterone signaling. Additionally, antioxidants may help mitigate cytotoxicity related to increased reactive oxygen species (ROS) production, which has been observed in aortas of torcetrapib-treated animals.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the investigation of torcetrapib-induced cytotoxicity.
Problem 1: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Uneven drug distribution | Mix the drug solution thoroughly before adding to the wells. Ensure proper mixing after addition to the culture medium. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Contamination | Regularly check for microbial contamination. Practice good aseptic technique.[7] |
| Cell clumping | Ensure single-cell suspension before seeding. Use appropriate dissociation reagents and techniques.[7] |
Problem 2: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect drug concentration | Verify the stock solution concentration and dilution calculations. |
| Low cell sensitivity | The chosen cell line may be resistant to torcetrapib's effects. Consider using a more sensitive cell line, such as a human adrenal carcinoma cell line (e.g., H295R) or an endothelial cell line. |
| Short incubation time | Increase the duration of drug exposure. Cytotoxic effects may take 24-48 hours or longer to become apparent. |
| Inappropriate assay | The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death. Try a different assay (e.g., switch from a metabolic assay like MTT to an apoptosis assay).[8][9] |
Problem 3: Discrepancy between different cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Different mechanisms of cell death | Torcetrapib may be inducing both apoptosis and necrosis. An MTT assay measures metabolic activity and may not fully capture cell death via apoptosis.[10] Use multiple assays that measure different aspects of cytotoxicity (e.g., membrane integrity with LDH assay, apoptosis with Annexin V staining).[8][9] |
| Assay interference | The drug compound may interfere with the assay components. Run a control with the drug in cell-free medium to check for interference. |
| Timing of measurement | The peak of different cytotoxic events may occur at different times. Perform a time-course experiment to determine the optimal time point for each assay. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of torcetrapib from clinical and preclinical studies.
Table 1: Effects of Torcetrapib on Clinical Parameters
| Parameter | Change with Torcetrapib | Reference |
| HDL Cholesterol | 72.1% increase | [3] |
| LDL Cholesterol | 24.9% decrease | [3] |
| Systolic Blood Pressure | 5.4 mm Hg increase | [3] |
| Serum Potassium | Decrease | [3] |
| Serum Sodium | Increase | [3] |
| Serum Bicarbonate | Increase | [3] |
| Serum Aldosterone | Increase | [3] |
Table 2: Torcetrapib Effects in Animal Models
| Model | Effect | Reference |
| Spontaneously Hypertensive Rats (SHRs) | Transient increase in systolic blood pressure | [6] |
| Rabbit | Markedly inhibited acetylcholine-induced vasodilation | [4] |
| Mice, Rats, Monkeys | Acute increase in blood pressure | [11][12] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity.
Materials:
-
Cells in culture
-
Torcetrapib stock solution
-
96-well plate
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of torcetrapib and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[13]
LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[9]
Materials:
-
Cells in culture
-
Torcetrapib stock solution
-
96-well plate
-
Complete culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with torcetrapib as described for the MTT assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (lysed cells).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This method distinguishes between viable, apoptotic, and necrotic cells.[8]
Materials:
-
Cells in culture
-
Torcetrapib stock solution
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit (commercially available)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with torcetrapib.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Signaling Pathways in Torcetrapib Cytotoxicity
References
- 1. academic.oup.com [academic.oup.com]
- 2. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Clarifying off-target effects for torcetrapib using network pharmacology and reverse docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
overcoming analytical challenges in torcetrapib measurement
Welcome to the technical support center for the analytical measurement of torcetrapib. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of torcetrapib, presented in a question-and-answer format.
Sample Preparation
Question: I am seeing low and inconsistent recovery of torcetrapib from plasma samples. What are the possible causes and solutions?
Answer: Low and inconsistent recovery is often due to inefficient protein precipitation or issues with the extraction solvent.
-
Inefficient Protein Precipitation: Ensure that the ratio of acetonitrile to plasma is sufficient to fully precipitate proteins. A common starting point is a 3:1 or 4:1 ratio of acetonitrile to plasma. Vortex the mixture thoroughly and centrifuge at a high speed (e.g., >10,000 g) to ensure a clear supernatant.
-
Suboptimal Extraction Solvent: While acetonitrile is widely used for protein precipitation, other organic solvents like methanol or acetone, or a mixture, might provide better recovery for your specific matrix.[1] It is advisable to perform a small experiment comparing different solvents.
-
Analyte Adsorption: Torcetrapib may adsorb to plasticware. Using low-adsorption microcentrifuge tubes and pipette tips can help mitigate this issue.
-
Precipitate Disruption: When aspirating the supernatant, be careful not to disturb the pelleted protein precipitate.
Question: My extracted samples show signs of precipitation upon standing or after evaporation and reconstitution. How can I prevent this?
Answer: This is likely due to solubility issues. Torcetrapib is a lipophilic compound and may not be readily soluble in highly aqueous reconstitution solvents.
-
Optimize Reconstitution Solvent: Instead of a purely aqueous solvent, use a mixture of organic solvent and water (e.g., 50:50 acetonitrile:water) that mirrors the initial mobile phase composition.
-
Sonication: Briefly sonicate the samples after adding the reconstitution solvent to aid in dissolving the analyte.
-
Solvent Strength: If the issue persists, a stronger organic reconstitution solvent may be needed, but be mindful of potential peak shape distortion if it is significantly stronger than the mobile phase.
Liquid Chromatography
Question: I'm observing poor chromatographic peak shape (tailing or fronting) for torcetrapib. What are the common causes and how can I fix it?
Answer: Poor peak shape can be caused by a variety of factors related to the column, mobile phase, or sample solvent.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase. Use a high-purity, end-capped column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Extraneous column effects (dead volume). | Check and tighten all fittings between the injector and the detector. Use tubing with a smaller internal diameter. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Reconstitute the sample in a solvent that is weaker than or equal in strength to the mobile phase. |
| Column overload. | Decrease the amount of analyte injected onto the column. | |
| Split Peaks | Clogged column inlet frit or void in the column packing. | Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column. |
| Sample solvent incompatibility with the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Question: My retention times for torcetrapib are shifting between injections. What could be the reason?
Answer: Retention time shifts are typically due to a lack of equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift.
-
Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check the pump for leaks and ensure it is delivering a consistent flow rate.
Mass Spectrometry & Detection
Question: I am experiencing significant ion suppression or enhancement in my LC-MS/MS analysis of torcetrapib. How can I identify and mitigate this?
Answer: Ion suppression or enhancement, collectively known as matrix effects, are common in bioanalysis and can compromise accuracy and sensitivity.
-
Identifying Matrix Effects: A post-column infusion experiment is a qualitative way to identify regions of ion suppression or enhancement in your chromatogram. To quantify the effect, compare the peak area of torcetrapib in a post-extraction spiked blank matrix sample to the peak area in a neat solution.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Use a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Modify your HPLC method to separate torcetrapib from the co-eluting matrix components. This can involve changing the gradient, mobile phase composition, or using a different column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with torcetrapib and experience similar matrix effects, thus providing effective compensation.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantitation.
-
Chiral Separation
Question: I need to separate the enantiomers of torcetrapib. What type of column and mobile phase should I use?
Answer: The separation of torcetrapib enantiomers can be achieved using a chiral stationary phase (CSP). A published method successfully utilized a Chiralpak AD column with a mobile phase of n-hexane and propanol (80:20, v/v).[1]
-
Column Selection: Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are a good starting point for screening.
-
Mobile Phase Optimization: For normal-phase chiral separations, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A lower flow rate (e.g., 0.5-1.0 mL/min) often improves chiral resolution.
Experimental Protocols
Protocol 1: Quantification of Torcetrapib in Human Plasma using LC-MS/MS
This protocol is based on established methods for the bioanalysis of torcetrapib.[1]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add an appropriate volume of internal standard (IS) working solution (e.g., a stable isotope-labeled torcetrapib).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 3,000 g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 2 min, hold at 95% B for 1 min, return to 50% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be optimized for specific instrument |
| (Torcetrapib) | e.g., Q1: m/z 623.2 -> Q3: m/z 498.1 |
| (IS) | To be optimized for specific IS |
Protocol 2: Assessment of Matrix Effects
This protocol provides a method for quantifying the impact of the biological matrix on the ionization of torcetrapib.
1. Preparation of Solutions
-
Solution A (Neat Solution): Prepare a solution of torcetrapib and IS in the reconstitution solvent at a known concentration (e.g., the mid-point of the calibration curve).
-
Solution B (Post-Extraction Spiked Sample):
-
Extract six different lots of blank plasma using the sample preparation protocol described above.
-
After the evaporation step, reconstitute the residue with Solution A.
-
2. Analysis
-
Inject Solution A and Solution B into the LC-MS/MS system.
-
Record the peak areas for torcetrapib and the IS in all samples.
3. Calculation of Matrix Factor (MF) The matrix factor is calculated as follows: MF = (Peak Area in Solution B) / (Peak Area in Solution A)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The coefficient of variation (CV%) of the IS-normalized matrix factors across the six lots should be less than 15%.
Visualizations
References
Technical Support Center: Investigating the Hypertensive Effects of Torcetrapib in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hypertensive effects of the CETP inhibitor torcetrapib in animal models. The information is based on key findings from preclinical studies and is designed to help interpret unexpected results and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: Why does torcetrapib cause an increase in blood pressure in our animal models?
A1: The hypertensive effect of torcetrapib is an "off-target" effect, meaning it is not related to its intended mechanism of cholesteryl ester transfer protein (CETP) inhibition.[1][2] Studies have shown that torcetrapib directly acts on the adrenal glands, causing them to release substances that raise blood pressure.[1][3] While torcetrapib does increase the production of aldosterone and cortisol, the acute pressor effect appears to be mediated by another, yet-unidentified, secondary mediator also released from the adrenal glands.[1][3]
Q2: Is the hypertensive effect of torcetrapib dependent on its inhibition of CETP?
Q3: We co-administered a standard antihypertensive agent (e.g., an angiotensin II or endothelin receptor antagonist) with torcetrapib but did not see a reduction in blood pressure. Is this expected?
A3: Yes, this is an expected finding based on published preclinical data. Studies have shown that the acute pressor response to torcetrapib in rats was not diminished by antagonists for adrenoceptors, angiotensin II receptors, or endothelin receptors.[1][3] This suggests that torcetrapib's hypertensive mechanism is not mediated through these common pathways.
Q4: What is the role of aldosterone in the hypertensive effect of torcetrapib?
A4: Torcetrapib administration is associated with a significant increase in plasma aldosterone levels in animal models.[1][3] This is due to a direct effect on adrenal cells, stimulating the synthesis of both aldosterone and cortisol through a calcium-dependent mechanism.[4] However, while this mineralocorticoid effect is a consistent finding, inhibiting adrenal steroid synthesis does not block the acute increase in blood pressure. The only experimental intervention shown to prevent the acute pressor response is adrenalectomy (the surgical removal of the adrenal glands).[1][3] This indicates that while aldosterone is elevated, it is not the primary cause of the immediate hypertensive effect.
Q5: Which animal models are suitable for studying torcetrapib-induced hypertension?
A5: The hypertensive effect of torcetrapib has been documented in a variety of preclinical species. These include rodents (mice and rats, including spontaneously hypertensive rats) and non-rodent species like dogs and rhesus monkeys.[1][5][6] The choice of model may depend on the specific research question, such as studying the interaction with pre-existing hypertension or the long-term effects on endothelial function.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High Blood Pressure Readings in Torcetrapib-Treated Animals
-
Symptom: A rapid and significant increase in mean arterial pressure is observed shortly after torcetrapib administration.
-
Troubleshooting Steps:
-
Confirm the Finding: This is a documented off-target effect of torcetrapib.[1][2] The observation is likely a true pharmacological effect of the compound and not an experimental artifact, provided the blood pressure monitoring equipment is functioning correctly.
-
Analyze the Time Course: The pressor effect is typically acute, occurring shortly after administration.[1] In some models, like spontaneously hypertensive rats (SHRs), the blood pressure elevation may be transient, lasting for a few days before returning to baseline despite continued administration.[6]
-
Measure Adrenal Steroids: To confirm the mechanism, collect plasma samples to measure aldosterone and corticosterone levels, which are expected to be elevated.[1]
-
Issue 2: Standard Antihypertensive Agents Fail to Mitigate Torcetrapib-Induced Hypertension
-
Symptom: Co-administration of drugs like angiotensin II receptor blockers (ARBs), ACE inhibitors, or endothelin receptor antagonists does not prevent or reverse the blood pressure increase caused by torcetrapib.
-
Explanation: This is a known characteristic of torcetrapib's action.[1][3] The compound bypasses these classical hypertensive pathways. The pressor response is dependent on the adrenal glands but not on the renin-angiotensin-aldosterone system (RAAS) or endothelin pathways for its acute effect.
-
Experimental Recommendation: To definitively confirm the adrenal-dependent nature of the effect in your model, the inclusion of an adrenalectomized animal group is the most effective control. Adrenalectomized rats do not exhibit a pressor response to torcetrapib.[1][3]
Quantitative Data Summary
Table 1: Effect of Torcetrapib on Mean Arterial Pressure (MAP) in Anesthetized Rats
| Treatment Group | Dose (i.v.) | Peak Increase in MAP (mmHg) |
| Vehicle Control | - | No significant change |
| Torcetrapib | 5 mg/kg | ~ 30 mmHg |
Data synthesized from studies in anesthetized rats showing a robust pressor response.[1]
Table 2: Effect of Torcetrapib on Plasma Aldosterone in Conscious Rats
| Treatment Group | Time Post-Dose | Plasma Aldosterone (pg/mL) |
| Vehicle Control | 4 hours | ~ 200 |
| Torcetrapib (30 mg/kg, p.o.) | 4 hours | ~ 1200 |
Data represent typical increases in plasma aldosterone following oral administration of torcetrapib.[1]
Table 3: Efficacy of Antagonists on Torcetrapib-Induced Pressor Response in Rats
| Antagonist Co-administered | Target Pathway | Outcome on Torcetrapib Pressor Response |
| Phentolamine/Propranolol | Adrenoceptors | Not diminished |
| Losartan | Angiotensin II Receptor | Not diminished |
| Bosentan | Endothelin Receptor | Not diminished |
This table summarizes findings that common antihypertensive agents do not block the acute pressor effect of torcetrapib.[1][6]
Experimental Protocols
Protocol 1: Continuous Blood Pressure Monitoring in Rats via Radiotelemetry
This protocol is the gold standard for accurately measuring blood pressure in conscious, unrestrained animals.
-
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Under sterile surgical conditions, make a midline abdominal incision to expose the abdominal aorta.
-
Briefly clamp the aorta and insert the telemetry catheter, securing it with surgical glue and sutures.
-
Place the telemetry transmitter body into the abdominal cavity or in a subcutaneous pocket.
-
Close the incision in layers.
-
Provide post-operative analgesia and allow for a recovery period of at least 7-10 days.
-
-
Data Acquisition:
-
House the rats individually in cages placed on top of receiver platforms.
-
Record baseline blood pressure, heart rate, and activity for at least 24-48 hours before drug administration.
-
Administer torcetrapib or vehicle via the desired route (e.g., oral gavage).
-
Record cardiovascular parameters continuously for the duration of the study.
-
-
Data Analysis:
-
Calculate mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate, typically averaged over set time intervals (e.g., 15-30 minutes).
-
Compare the changes from baseline in the torcetrapib-treated group to the vehicle-treated group.
-
Protocol 2: Measurement of Plasma Aldosterone
-
Sample Collection:
-
Collect blood from animals at specified time points after torcetrapib or vehicle administration. Trunk blood (following euthanasia) or samples from an indwelling catheter can be used.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Quantification:
-
Use a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit specifically designed for rat/mouse aldosterone.
-
Follow the manufacturer's instructions precisely for sample dilution, incubation times, and plate reading.
-
Calculate aldosterone concentrations based on the standard curve generated in the assay.
-
Visualizations
Caption: Proposed pathway for torcetrapib-induced hypertension.
Caption: Experimental workflow for testing mitigation strategies.
Caption: Why standard antagonists fail to block torcetrapib's effect.
References
- 1. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Torcetrapib induces aldosterone an ... | Article | H1 Connect [archive.connect.h1.co]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Investigating Torcetrapib Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of torcetrapib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We observed an unexpected increase in blood pressure in our animal models treated with torcetrapib. Is this a known off-target effect?
A1: Yes, an increase in blood pressure is a well-documented off-target effect of torcetrapib.[1][2][3][4][5] This effect is not related to its intended mechanism of cholesteryl ester transfer protein (CETP) inhibition.[3][6] The rise in blood pressure is linked to increased production of aldosterone and cortisol.[1][3][7][8]
Q2: What is the molecular mechanism behind torcetrapib-induced hypertension?
A2: Torcetrapib directly stimulates the adrenal glands to produce aldosterone and cortisol.[2][7][8][9] It achieves this by upregulating the expression of the genes CYP11B1 and CYP11B2, which encode the enzymes aldosterone synthase and 11β-hydroxylase, respectively.[7][8] These enzymes are critical for the final steps of aldosterone and cortisol biosynthesis. This induction is mediated by an increase in intracellular calcium levels.[7][8][9]
Q3: How can we design control experiments to confirm that the observed effects are off-target and not due to CETP inhibition?
A3: To dissect the off-target effects of torcetrapib from its on-target CETP inhibition, several control experiments are recommended:
-
Use of alternative CETP inhibitors: Include other CETP inhibitors, such as anacetrapib or dalcetrapib, in your experiments. These compounds do not typically cause an increase in blood pressure or aldosterone levels, demonstrating that these effects are specific to the torcetrapib molecule and not a class effect of CETP inhibitors.[3][6]
-
Experiments in CETP-deficient models: Utilize animal models that do not express CETP, such as normal mice. If torcetrapib still induces hypertension in these models, it confirms the effect is independent of CETP.[3]
-
In vitro adrenal cell line studies: Employ human adrenal carcinoma cell lines like H295R or HAC15 to directly assess the effect of torcetrapib on steroidogenesis in the absence of systemic factors.[7][8][9]
-
Calcium channel blockade: To investigate the mechanism, pre-treat cells or animals with L-type calcium channel blockers (e.g., nifedipine) before torcetrapib administration. This should block the torcetrapib-induced increase in aldosterone and cortisol.[1]
Troubleshooting Guide
Issue 1: Inconsistent or variable blood pressure readings in torcetrapib-treated animals.
-
Possible Cause: Variability in drug administration, animal stress, or measurement technique.
-
Troubleshooting Steps:
-
Ensure consistent dosing and administration route for all animals.
-
Acclimatize animals to the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Use a standardized and calibrated blood pressure monitoring system.
-
Increase the number of animals per group to improve statistical power.
-
Issue 2: No significant increase in aldosterone levels observed in vitro after torcetrapib treatment.
-
Possible Cause: Inappropriate cell line, insufficient incubation time, or incorrect assay methodology.
-
Troubleshooting Steps:
-
Confirm the use of a steroidogenically active adrenal cell line (e.g., H295R).
-
Optimize the incubation time. Studies have shown significant effects after 24 to 48 hours of treatment.[2]
-
Validate the aldosterone measurement assay (e.g., RIA or LC-MS/MS) for sensitivity and accuracy.[7]
-
Include a positive control, such as angiotensin II, to ensure the cells are responsive.[7]
-
Data Presentation
Table 1: Effect of Torcetrapib on Steroidogenic Gene Expression in H295R Cells
| Treatment | CYP11B1 Expression (Fold Change vs. Vehicle) | CYP11B2 Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| Torcetrapib (1 µM) | ~6 | ~8 |
| Angiotensin II (10 nM) | ~5 | ~7 |
Note: Data are representative values compiled from published studies and should be used for comparative purposes.[7]
Table 2: Effect of Torcetrapib on Aldosterone and Cortisol Production in H295R Cells
| Treatment | Aldosterone (ng/mL) | Cortisol (ng/mL) |
| Vehicle Control | Baseline | Baseline |
| Torcetrapib (1 µM) | Significant Increase | Significant Increase |
| Angiotensin II (10 nM) | Significant Increase | Significant Increase |
Note: Qualitative summary based on findings from multiple studies.[2][7]
Experimental Protocols
Protocol 1: In Vitro Assessment of Torcetrapib's Effect on Aldosterone Production
-
Cell Culture: Culture H295R human adrenocortical carcinoma cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and antibiotics).
-
Treatment: Plate cells in 24-well plates. Once confluent, replace the medium with a serum-free medium containing either vehicle (e.g., DMSO), torcetrapib (at various concentrations), or a positive control (e.g., angiotensin II).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure aldosterone concentration in the supernatant using a validated method such as a radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).
Protocol 2: Control Experiment to Differentiate On-Target vs. Off-Target Effects
-
Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: Torcetrapib
-
Group 3: Anacetrapib (or another CETP inhibitor with no known pressor effects)
-
-
Animal Model: Use a relevant animal model (e.g., spontaneously hypertensive rats or CETP-transgenic mice).
-
Drug Administration: Administer the compounds orally for a specified duration.
-
Measurements:
-
Monitor blood pressure at regular intervals using telemetry or tail-cuff plethysmography.
-
At the end of the study, collect blood samples to measure plasma aldosterone levels.
-
-
Analysis: Compare the effects of torcetrapib and the control CETP inhibitor on blood pressure and aldosterone. A significant effect with torcetrapib but not the control compound would indicate an off-target effect.
Visualizations
References
- 1. Torcetrapib induces aldosterone an ... | Article | H1 Connect [archive.connect.h1.co]
- 2. academic.oup.com [academic.oup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
improving the stability of torcetrapib solutions for long-term studies
Technical Support Center: Torcetrapib Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on . The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with torcetrapib solution stability for long-term studies?
A1: The primary challenges stem from torcetrapib's physicochemical properties. It is a highly lipophilic molecule with extremely low aqueous solubility.[1] This leads to a high propensity for precipitation when stock solutions are diluted into aqueous buffers for in vitro or in vivo experiments. Over long-term storage, chemical degradation through pathways such as hydrolysis and oxidation may also occur, although specific degradation products of torcetrapib are not extensively documented in public literature.
Q2: What are the recommended solvents for preparing torcetrapib stock solutions?
A2: Due to its low aqueous solubility, organic solvents are necessary to dissolve torcetrapib. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[2][3] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used.[4] When preparing stock solutions, it is recommended to purge the solvent with an inert gas to minimize oxidation.[4]
Q3: What are the recommended storage conditions for torcetrapib solutions?
A3: The stability of torcetrapib, both as a solid and in solution, is critical for reproducible experimental results. For long-term storage, torcetrapib as a crystalline solid is stable for at least four years at -20°C.[4] Stock solutions in DMSO can be stored for up to two years at -80°C or for one year at -20°C.[2][5] To minimize degradation from repeated freeze-thaw cycles, it is advisable to store stock solutions in small aliquots.
| Storage Condition | Form | Duration |
| -20°C | Crystalline Solid | ≥ 4 years[4] |
| -80°C | Stock Solution in DMSO | 2 years[2][5] |
| -20°C | Stock Solution in DMSO | 1 year[2][5] |
Q4: My torcetrapib solution is showing precipitation upon dilution in aqueous media. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with highly lipophilic compounds like torcetrapib. Here are some troubleshooting steps:
-
Use of Co-solvents and Surfactants: For in vivo studies, formulations often include co-solvents and surfactants to improve solubility and prevent precipitation. A common formulation approach is to use a vehicle containing DMSO, PEG300, and Tween-80 in saline.[2] For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not exceed cytotoxic levels.
-
Inclusion of Solubilizing Agents: Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can be used to enhance the aqueous solubility of torcetrapib.[3][5]
-
Sonication and Gentle Warming: If precipitation occurs during preparation, sonication or gentle warming can help redissolve the compound.[5] However, be cautious with heating as it may accelerate degradation.
-
Prepare Fresh Dilutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment and use them on the same day to minimize the risk of precipitation over time.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in Stock Solution | - Solvent evaporation- Temperature fluctuations | - Ensure vials are tightly sealed.- Store at a constant, recommended temperature.[2][4][5] |
| Precipitation Upon Dilution | - Poor aqueous solubility- Exceeding solubility limit in the final medium | - Decrease the final concentration of torcetrapib.- Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay.- Incorporate a solubilizing agent like SBE-β-CD into the aqueous medium.[3][5] |
| Inconsistent Experimental Results | - Degradation of torcetrapib- Inaccurate concentration due to precipitation | - Prepare fresh dilutions for each experiment.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Visually inspect solutions for any signs of precipitation before use. |
Experimental Protocols
Protocol 1: Preparation of Torcetrapib Stock Solution
-
Weigh the desired amount of crystalline torcetrapib in a sterile, amber glass vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[3]
-
Vortex the solution until the torcetrapib is completely dissolved. Gentle warming or sonication may be applied if necessary.[5]
-
Once dissolved, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Protocol 2: Stability-Indicating HPLC Method for Torcetrapib (General Method)
Note: As a specific validated method for torcetrapib and its degradation products is not publicly available, this protocol is a general template based on methods for other lipophilic drugs and would require optimization and validation.
-
HPLC System: A reverse-phase HPLC system with UV detection.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 251 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: Forced Degradation Study
To assess the stability of torcetrapib, forced degradation studies can be performed under various stress conditions.
-
Acid Hydrolysis: Incubate a torcetrapib solution (in a suitable solvent) with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a torcetrapib solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a torcetrapib solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of torcetrapib to 105°C for 24 hours.
-
Photodegradation: Expose a torcetrapib solution to UV light (e.g., 254 nm) for 24 hours.
After exposure, analyze the samples using the stability-indicating HPLC method to determine the percentage of degradation and to observe any degradation peaks.
Visualizations
Caption: Experimental workflow for preparing and testing torcetrapib solutions.
References
- 1. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective [mdpi.com]
- 2. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Torcetrapib | C26H25F9N2O4 | CID 159325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Description of the torcetrapib series of cholesteryl ester transfer protein inhibitors, including mechanism of actions⃞ | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
dealing with lot-to-lot variability of torcetrapib ethanolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing lot-to-lot variability of torcetrapib ethanolate.
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Rates and Solubility
You may observe that different lots of this compound exhibit varying dissolution profiles, leading to inconsistent results in your experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Detailed Protocol |
| Polymorphism | Different crystalline forms (polymorphs) of this compound can have different solubilities and dissolution rates. Characterize the solid-state properties of each lot. | See Protocol 1: Solid-State Characterization |
| Particle Size Distribution | Smaller particles have a larger surface area, which can lead to faster dissolution.[1][2][3][4] Measure the particle size distribution of each lot. | See Protocol 2: Particle Size Analysis |
| Crystal Habit | The shape of the crystals can influence the flowability and dissolution of the powder.[5] Examine the crystal morphology of each lot. | See Protocol 3: Crystal Habit Analysis |
| Amorphous Content | The presence of a non-crystalline (amorphous) form can increase solubility but may also lead to instability.[6] Quantify the amorphous content in each lot. | See Protocol 1: Solid-State Characterization |
Workflow for Investigating Inconsistent Dissolution:
Caption: Troubleshooting workflow for inconsistent dissolution of this compound.
Issue 2: Poor Powder Flowability and Handling
You may experience difficulties with the handling of this compound powder, such as poor flow from hoppers, clumping, or inaccurate weighing, which can vary between lots.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Detailed Protocol |
| Particle Size and Shape | Small, irregular, or needle-shaped particles can lead to poor flowability due to high cohesion. Analyze particle size and morphology. | See Protocol 2 & 3 |
| Hygroscopicity | This compound may adsorb moisture from the atmosphere, leading to clumping. Assess the material's hygroscopicity. | See Protocol 4: Hygroscopicity Assessment |
| Electrostatic Charges | Fine powders can develop electrostatic charges, causing them to adhere to surfaces. Evaluate the electrostatic properties of the powder. | See Protocol 5: Electrostatic Charge Evaluation |
Frequently Asked Questions (FAQs)
Q1: What are the most critical physicochemical properties of this compound to monitor for lot-to-lot consistency?
A1: Based on the known challenges with poorly soluble crystalline APIs, the most critical properties to monitor are:
-
Polymorphism: Different crystal forms can significantly impact solubility and bioavailability.
-
Particle Size Distribution: This affects the dissolution rate and content uniformity.[1][4]
-
Purity and Impurity Profile: Changes in impurities can affect both safety and efficacy.
Q2: How can I quickly screen new lots of this compound for potential variability?
A2: A tiered approach is recommended for efficient screening:
-
Tier 1 (Rapid Screening):
-
Visual Inspection: Note any differences in color or texture.
-
Microscopy: A quick check of crystal habit.
-
Differential Scanning Calorimetry (DSC): To detect changes in melting point or the presence of different polymorphs.
-
-
Tier 2 (In-depth Analysis - if Tier 1 shows discrepancies):
-
Powder X-ray Diffraction (PXRD): For definitive polymorph identification.
-
Laser Diffraction: For detailed particle size distribution.
-
High-Performance Liquid Chromatography (HPLC): To confirm purity and impurity profiles.
-
Screening Workflow:
Caption: A tiered workflow for screening new lots of this compound.
Q3: My current lot of this compound is showing lower than expected activity in my cellular assays. Could this be related to lot-to-lot variability?
A3: Yes, a decrease in apparent activity can be linked to the physicochemical properties of the solid form. If the dissolution rate of the current lot is slower, less compound may be available to the cells in the timeframe of your experiment. It is recommended to perform the dissolution and solid-state characterization tests outlined in this guide to investigate this issue.
Q4: Are there any known off-target effects of torcetrapib that could be exacerbated by lot-to-lot variability?
A4: While the clinical development of torcetrapib was halted due to off-target effects, including an increase in blood pressure, it is plausible that different physical forms of this compound could have different absorption and pharmacokinetic profiles.[7] This could potentially influence the exposure and, consequently, the magnitude of off-target effects. Therefore, maintaining consistent physicochemical properties between lots is crucial for reproducible in-vivo studies.
Experimental Protocols
Protocol 1: Solid-State Characterization
Objective: To identify and quantify the crystalline form (polymorph) and any amorphous content of this compound lots.
Methods:
-
Powder X-ray Diffraction (PXRD):
-
Instrument: A standard laboratory PXRD instrument.
-
Sample Preparation: Lightly pack the powder sample into the sample holder.
-
Data Collection: Scan the sample over a 2-theta range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analysis: Compare the resulting diffractogram to a reference pattern of the desired polymorph. The presence of different peaks or a halo pattern indicates a different polymorph or amorphous content, respectively.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Thermal Program: Heat the sample from 25°C to 200°C at a rate of 10°C/min under a nitrogen purge.
-
Analysis: Compare the melting endotherm and any other thermal events to a reference thermogram. A shift in the melting point or the presence of additional peaks can indicate a different polymorph or impurities.
-
-
Thermogravimetric Analysis (TGA):
-
Instrument: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Thermal Program: Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen purge.
-
Analysis: Determine the weight loss, which can correspond to the loss of ethanol from the ethanolate solvate.
-
Protocol 2: Particle Size Analysis
Objective: To determine the particle size distribution of this compound lots.
Method:
-
Laser Diffraction:
-
Instrument: A laser diffraction particle size analyzer.
-
Dispersion: Disperse the powder in a suitable non-solvent (e.g., hexane with a small amount of surfactant) and sonicate to break up agglomerates.
-
Measurement: Analyze the dispersed sample according to the instrument's standard operating procedure.
-
Analysis: Report the particle size distribution as D10, D50 (median particle size), and D90 values. Compare these values across different lots.
-
Protocol 3: Crystal Habit Analysis
Objective: To visually inspect the morphology of this compound crystals.
Method:
-
Scanning Electron Microscopy (SEM):
-
Instrument: A scanning electron microscope.
-
Sample Preparation: Mount a small amount of the powder onto an SEM stub using double-sided carbon tape and sputter-coat with gold or palladium.
-
Imaging: Acquire images at various magnifications (e.g., 100x, 500x, 2000x).
-
Analysis: Visually compare the crystal shapes (e.g., needles, plates, equant) between different lots.
-
Protocol 4: Hygroscopicity Assessment
Objective: To evaluate the tendency of this compound to absorb moisture.
Method:
-
Dynamic Vapor Sorption (DVS):
-
Instrument: A DVS analyzer.
-
Method: Subject a pre-weighed sample to a ramping relative humidity (RH) profile (e.g., 0% to 90% RH and back down) at a constant temperature (e.g., 25°C).
-
Analysis: Plot the change in mass versus RH. A significant increase in mass indicates hygroscopicity.
-
Protocol 5: Electrostatic Charge Evaluation
Objective: To assess the electrostatic charge properties of the powder.
Method:
-
Powder Chargeability Measurement:
-
Instrument: A powder chargeability analyzer.
-
Method: Measure the charge-to-mass ratio after triboelectrification (e.g., by tumbling in a stainless-steel container).
-
Analysis: Compare the chargeability of different lots. Higher values indicate a greater propensity for electrostatic issues.
-
References
- 1. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. particle.dk [particle.dk]
- 5. Habit modification in pharmaceutical crystallization: A review [ouci.dntb.gov.ua]
- 6. alfa-chemclinix.com [alfa-chemclinix.com]
- 7. ifs.org.uk [ifs.org.uk]
Technical Support Center: Refining CETP Inhibition Assays for Higher Throughput
Welcome to the technical support center for Cholesteryl Ester Transfer Protein (CETP) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you refine your assays for higher throughput screening.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a high-throughput CETP inhibition assay?
A1: Most high-throughput CETP inhibition assays are based on the principle of Förster Resonance Energy Transfer (FRET). These assays utilize a donor molecule (often a self-quenched fluorescent lipid) and an acceptor molecule. In the presence of active CETP, the fluorescent lipid is transferred from the donor to the acceptor, leading to an increase in fluorescence signal.[1][2] Inhibitors of CETP will prevent this transfer, resulting in a lower fluorescence signal. This method is amenable to high-throughput screening in 96-well or 384-well plate formats.
Q2: What are the critical reagents and equipment needed for a fluorometric CETP inhibition assay?
A2: To perform a fluorometric CETP inhibition assay, you will typically need the following:
-
Reagents:
-
CETP source (e.g., recombinant human CETP or human plasma/serum)
-
Fluorescent donor molecule (e.g., self-quenched neutral lipid)
-
Acceptor molecule
-
Assay buffer
-
Known CETP inhibitor for a positive control (e.g., Torcetrapib)[3]
-
DMSO for compound dilution
-
-
Equipment:
-
Fluorescence multiwell plate reader with appropriate excitation/emission filters (e.g., λex = 465 nm / λem = 535 nm)[1][2]
-
Black, flat-bottom microplates (96-well or 384-well) to minimize background fluorescence and crosstalk[1]
-
Plate incubator capable of maintaining a stable temperature (typically 37°C)[3][4]
-
Multichannel pipettes or automated liquid handling systems for high-throughput additions.
-
Plate shaker for proper mixing.
-
Q3: How can I assess the quality and suitability of my assay for high-throughput screening?
A3: A key parameter for evaluating the quality of an HTS assay is the Z'-factor. The Z'-factor is a statistical measure of the separation between the positive and negative controls and indicates the assay's dynamic range and data variability. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. A typical Z'-factor for a robust CETP assay can be around 0.9. The formula for Z'-factor is:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (no inhibition).
-
μn and σn are the mean and standard deviation of the negative control (full inhibition or background).
Troubleshooting Guide
Q4: My signal-to-background ratio is low. How can I improve it?
A4: A low signal-to-background (S/B) ratio can make it difficult to distinguish true hits from noise. Here are several steps to improve your S/B ratio:
-
Optimize Reagent Concentrations:
-
CETP Source: Titrate the concentration of your CETP source. Too little enzyme will result in a weak signal, while too much can lead to a rapid reaction that may not be linear over the desired incubation time.
-
Donor/Acceptor Molecules: Ensure the concentrations of the donor and acceptor molecules are optimal as per the manufacturer's recommendations.
-
-
Increase Incubation Time: A longer incubation period may allow for more product formation, leading to a stronger signal. However, ensure the reaction remains in the linear range.[3]
-
Check Plate Type: Use black, opaque-walled plates to minimize background fluorescence and prevent light scattering between wells.[1]
-
Verify Filter Sets: Confirm that the excitation and emission wavelengths on the plate reader are correctly set for the specific fluorophore in your assay.[4]
Q5: I am observing high well-to-well variability in my data. What are the common causes and solutions?
A5: High variability can obscure real effects of your test compounds. Inconsistent results are often due to procedural issues.[3]
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting is a major source of variability.[3]
-
Use calibrated multichannel pipettes or an automated liquid handler.
-
Ensure complete mixing in each well by gentle shaking or pipetting up and down.[1]
-
-
Temperature Uniformity: Temperature fluctuations across the plate can affect enzyme activity. CETP activity is sensitive to temperatures below 37°C.[3][4]
-
Ensure the entire plate is uniformly heated during incubation. Floating the plate in a water bath can provide more uniform heating than some air incubators.[4]
-
Pre-warm all reagents and the plate to the assay temperature before starting the reaction.
-
-
Evaporation: Evaporation from the wells, especially at the edges of the plate, can concentrate reagents and alter reaction kinetics.
-
Reagent Stability: Ensure all reagents are properly stored and handled to maintain their activity.[6] Repeated freeze-thaw cycles of the CETP source should be avoided.[6]
Q6: My known inhibitor is not showing the expected IC50 value. What could be the issue?
A6: Discrepancies in IC50 values for a reference compound can indicate issues with the assay conditions or the compound itself.
-
DMSO Concentration: High concentrations of DMSO can affect the activity of purified CETP.[3] Keep the final DMSO concentration consistent across all wells and ideally below 1%.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent concentration of the donor molecule.
-
Incubation Time: The IC50 can shift with pre-incubation time for time-dependent inhibitors. Standardize the incubation time for all experiments.
-
Compound Stability and Purity: Verify the integrity and concentration of your inhibitor stock solution.
Quantitative Data Summary
The following table summarizes typical performance metrics for a high-throughput fluorometric CETP inhibition assay.
| Parameter | Typical Value | Notes |
| Z'-Factor | 0.7 - 0.9 | A measure of assay quality and suitability for HTS. |
| Signal-to-Background (S/B) | > 5 | Varies depending on assay components and conditions. |
| Assay Linearity (Human Plasma) | 0.2 - 0.8 µL | The range where the signal is proportional to the amount of CETP source.[3][7] |
| Incubation Time | 30 - 180 minutes | Dependent on CETP source and concentration.[2][3] |
| Temperature | 37°C | CETP activity is temperature-sensitive.[3][4] |
| DMSO Tolerance | Up to 10% (v/v) for some kits, but can affect purified CETP activity.[3] | It is recommended to keep the final concentration low and consistent. |
| IC50 (Torcetrapib) | Varies by assay conditions | A known CETP inhibitor used as a positive control.[3] |
Experimental Protocols
High-Throughput Fluorometric CETP Inhibition Assay Protocol
This protocol provides a generalized methodology for screening CETP inhibitors in a 96-well format.
1. Reagent Preparation:
-
CETP Assay Buffer (1X): Prepare the 1X assay buffer from a 10X stock solution using ultrapure water. Allow the buffer to equilibrate to room temperature before use.[1]
-
CETP Source: Dilute the CETP source (recombinant protein or plasma) in 1X CETP Assay Buffer to the desired concentration. Keep on ice.
-
Test Compounds and Controls: Prepare serial dilutions of test compounds and the reference inhibitor (e.g., Torcetrapib) in DMSO. Further dilute in 1X CETP Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Master Mix: Prepare a master mix containing the donor and acceptor molecules in 1X CETP Assay Buffer according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 20 µL of the diluted test compounds, reference inhibitor, or vehicle control (DMSO in assay buffer) to the wells of a black, 96-well plate.
-
Add 160 µL of the diluted CETP source to each well.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Initiate the reaction by adding 20 µL of the Reaction Master Mix to each well.
-
Mix the plate again on a plate shaker for 1 minute.
-
Seal the plate and incubate at 37°C for the desired time (e.g., 60 minutes), protected from light.[1][2]
-
After incubation, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 465 nm, Em: 535 nm).[1]
3. Data Analysis:
-
Subtract the background fluorescence (wells with no CETP) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a potent inhibitor control (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))
-
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Role of CETP in lipoprotein metabolism and its inhibition.
Caption: Experimental workflow for a high-throughput CETP inhibition assay.
Caption: Decision tree for troubleshooting common CETP assay issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. roarbiomedical.com [roarbiomedical.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Navigating the Challenges of Torcetrapib Preclinical Data Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CETP inhibitors, specifically addressing the challenges encountered in translating preclinical data from torcetrapib to clinical settings.
Frequently Asked Questions (FAQs)
Q1: Why did the promising preclinical results for torcetrapib, in terms of raising HDL-C, not translate to cardiovascular benefits in human trials?
The failure of torcetrapib in the ILLUMINATE clinical trial, despite successfully raising HDL-C and lowering LDL-C, was not due to the primary mechanism of CETP inhibition itself, but rather to unforeseen off-target effects of the molecule.[1][2] These adverse effects led to an increased risk of cardiovascular events and mortality, ultimately halting the drug's development.[2][3]
Q2: What were the specific off-target effects of torcetrapib observed in clinical trials?
The primary off-target effects of torcetrapib were an increase in blood pressure and elevated levels of aldosterone.[1][4] These effects were found to be independent of CETP inhibition, as they were observed in animal models that do not express CETP.[5] The hypertensive effect and hyperaldosteronism are considered key contributors to the adverse cardiovascular outcomes seen in patients.[4]
Q3: How did the preclinical animal models for torcetrapib fail to predict these adverse effects?
While preclinical studies in rabbits, a species that naturally expresses CETP, showed promising reductions in atherosclerosis, the animal models used did not fully replicate the human response to torcetrapib.[6][7] Specifically, the extent of blood pressure increase and aldosterone elevation was not predictive of the effects seen in the large-scale human clinical trials. This highlights a significant challenge in the translatability of cardiovascular safety data from preclinical species to humans for this class of compounds.
Q4: Are the off-target effects of torcetrapib a class effect of all CETP inhibitors?
No, the adverse effects on blood pressure and aldosterone are not considered a class effect of CETP inhibitors.[2] Subsequent CETP inhibitors, such as anacetrapib and dalcetrapib, did not demonstrate these same off-target effects in preclinical and clinical studies, suggesting that these toxicities were specific to the molecular structure of torcetrapib.[1][8]
Troubleshooting Guides
Issue 1: Inconsistent CETP Inhibition Activity in In Vitro Assays
If you are observing variable or lower-than-expected CETP inhibition in your experiments, consider the following troubleshooting steps:
-
Experimental Protocol: Ensure you are following a validated protocol for assessing CETP activity. A common method is a fluorescent-based assay that measures the transfer of a fluorescently labeled cholesteryl ester from a donor to an acceptor particle.
-
Reagent Quality: Verify the quality and storage conditions of your reagents, including the recombinant CETP, donor and acceptor particles, and the inhibitor itself.
-
Assay Conditions: Optimize assay parameters such as incubation time, temperature, and the concentration of CETP and lipoproteins. The kinetics of the transfer reaction can be sensitive to these factors.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of torcetrapib, highlighting the discrepancies that posed challenges in translation.
Table 1: Effects of Torcetrapib on Lipid Profile
| Parameter | Preclinical (Rabbits) | Clinical (Humans - ILLUMINATE Trial) |
| HDL-C Change | Significant Increase | ~72% Increase |
| LDL-C Change | Significant Decrease | ~25% Decrease |
Table 2: Off-Target Effects of Torcetrapib
| Parameter | Preclinical (Rats/Dogs) | Clinical (Humans - ILLUMINATE Trial) |
| Systolic Blood Pressure Change | Modest Increase | Average 4.5 mmHg Increase |
| Plasma Aldosterone Change | Increased | Significantly Elevated |
| Plasma Sodium Change | Not consistently reported | Average 0.58 mEq/liter Increase (at 3 months) |
| Plasma Potassium Change | Not consistently reported | Average 0.14 mEq/liter Decrease (at 3 months) |
Experimental Protocols
Protocol 1: Measurement of CETP Activity using a Fluorescent Assay
This protocol provides a general framework for determining CETP activity. Specific details may vary based on the commercial kit used.
Principle: This assay measures the transfer of a fluorescently labeled cholesteryl ester from a donor lipoprotein particle to an acceptor lipoprotein particle, mediated by CETP. The increase in fluorescence is proportional to CETP activity.
Materials:
-
Recombinant CETP or plasma sample
-
Fluorescently labeled donor particles
-
Acceptor particles
-
CETP assay buffer
-
Microplate reader with fluorescence detection (e.g., Ex/Em = 480/511 nm)[9]
-
Torcetrapib or other CETP inhibitor (for control)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acceptor particles, and your sample (recombinant CETP or plasma).
-
Initiate the reaction by adding the fluorescent donor particles.
-
Incubate the mixture at 37°C.
-
Measure the fluorescence intensity at regular intervals for a set period (e.g., 1-3 hours).[9]
-
For inhibitor studies, pre-incubate the CETP sample with the inhibitor before adding the donor particles.
-
Calculate the rate of fluorescence increase to determine CETP activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Off-target signaling pathway of torcetrapib in adrenal cells.
Caption: Experimental workflow for evaluating a novel CETP inhibitor.
References
- 1. Method for measuring the activities of cholesteryl ester transfer protein (lipid transfer protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. roarbiomedical.com [roarbiomedical.com]
- 5. clpmag.com [clpmag.com]
- 6. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for Assessing Mouse Endothelial Function via Ultrasound Imaging: A report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Torcetrapib in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding potential artifacts in fluorescence-based assays when working with torcetrapib. The information is presented in a question-and-answer format for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is torcetrapib and what is its primary mechanism of action?
Torcetrapib is a pharmaceutical agent that was developed to treat hypercholesterolemia.[1][2] It functions as an inhibitor of the cholesteryl ester transfer protein (CETP), which is responsible for transferring cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL).[1][2][3] By inhibiting CETP, torcetrapib was designed to increase HDL cholesterol levels.[1][2][4]
Q2: Why is there a concern about using torcetrapib in fluorescence-based assays?
While direct studies on torcetrapib-induced fluorescence artifacts are not prevalent in the literature, its chemical structure contains moieties that have the potential to interfere with fluorescence signals. Torcetrapib is a member of the quinoline and (trifluoromethyl)benzene families.[1] Trifluoromethylbenzene derivatives have been shown to exhibit intrinsic fluorescence and can also act as fluorescence quenchers.[1][4][5] This raises the possibility of two main types of assay interference:
-
Autofluorescence: Torcetrapib itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.
-
Fluorescence Quenching: Torcetrapib may absorb the excitation light or the emitted light from the fluorescent probe, leading to a false-negative signal.[6][7][8]
Q3: What are the known off-target effects of torcetrapib?
Torcetrapib's clinical development was halted due to adverse off-target effects observed in clinical trials.[2][4] The most significant of these was an increase in blood pressure and alterations in plasma electrolytes, which were linked to an elevation in plasma aldosterone.[9][10][11] It is important to note that these off-target effects are not considered a class effect for all CETP inhibitors.[4]
Troubleshooting Guide
This guide provides systematic steps to identify and mitigate potential fluorescence artifacts when using torcetrapib in your experiments.
Issue 1: Unexpectedly high fluorescence signal (potential autofluorescence)
-
Symptoms: High background fluorescence in wells containing torcetrapib but lacking the fluorescent probe or substrate. A dose-dependent increase in signal with increasing torcetrapib concentration, independent of the biological target.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and torcetrapib at the concentrations used in the experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay.
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of torcetrapib to identify its excitation and emission maxima. This will help determine if there is spectral overlap with your assay's fluorophore.
-
"Red-Shift" the Assay: If significant autofluorescence is detected, consider using a fluorescent probe that excites and emits at longer, "red-shifted" wavelengths. Many small molecules, including those with aromatic rings, are less likely to fluoresce in the red spectrum.[2][6]
-
Data Correction: If switching fluorophores is not feasible, you can subtract the background fluorescence from the compound-only control wells from your experimental wells. However, this approach should be used with caution as it assumes a simple additive effect.
-
Issue 2: Unexpectedly low fluorescence signal (potential fluorescence quenching)
-
Symptoms: A decrease in fluorescence signal in the presence of torcetrapib that is not attributable to its inhibitory effect on the target. This may be observed even in control wells with a fluorescent probe but no enzyme/target.
-
Troubleshooting Steps:
-
Run a Quenching Control: Prepare wells with the fluorescent probe (at the assay concentration) and varying concentrations of torcetrapib. Measure the fluorescence. A decrease in signal with increasing torcetrapib concentration suggests quenching.
-
Inner Filter Effect Assessment: The "inner filter effect" is a form of quenching where the compound absorbs either the excitation or emission light.[8][12] To assess this, measure the absorbance spectrum of torcetrapib. Significant absorbance at your assay's excitation or emission wavelengths indicates a high potential for the inner filter effect.
-
Reduce Compound Concentration: If quenching is observed, try to perform the assay at lower concentrations of torcetrapib, if experimentally feasible.[2]
-
Use a Different Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance spectrum of torcetrapib.
-
Data Presentation
Table 1: Torcetrapib Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅F₉N₂O₄ | [1] |
| Molecular Weight | 600.5 g/mol | [1] |
| Chemical Classes | Quinolines, Carbamate ester, (Trifluoromethyl)benzenes | [1] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) | [13] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Key Troubleshooting Step | Mitigation Strategy |
| False Positive Signal | Autofluorescence | Run compound-only controls | "Red-shift" assay, data correction |
| False Negative Signal | Fluorescence Quenching | Run quenching controls | Reduce compound concentration, use a different fluorophore |
Experimental Protocols
Protocol 1: Generic Fluorescence-Based CETP Inhibition Assay with Artifact Mitigation
This protocol describes a general workflow for a fluorescence-based CETP inhibition assay, incorporating steps to identify and correct for potential artifacts from test compounds like torcetrapib. A common commercially available assay format uses a donor molecule with a self-quenched fluorescent lipid that is transferred to an acceptor molecule, resulting in an increase in fluorescence.[3][9][14]
Materials:
-
CETP Activity Assay Kit (containing donor molecule, acceptor molecule, and assay buffer)
-
Recombinant human CETP
-
Torcetrapib (or other test compounds)
-
DMSO (for compound dilution)
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of torcetrapib in DMSO.
-
Create a serial dilution of torcetrapib in DMSO.
-
Further dilute the compounds in the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Control Preparation (in triplicate):
-
No Enzyme Control: Assay buffer, donor and acceptor molecules.
-
No Inhibitor Control (100% activity): Assay buffer, CETP, donor and acceptor molecules, and DMSO vehicle.
-
Compound Autofluorescence Control: Assay buffer, torcetrapib at each concentration, and DMSO vehicle.
-
Compound Quenching Control: Assay buffer, donor and acceptor molecules (after maximal signal generation, or a stable fluorescent control), torcetrapib at each concentration, and DMSO vehicle.
-
-
Assay Procedure:
-
Add the assay buffer to all wells.
-
Add the test compounds (including torcetrapib and controls) to the appropriate wells.
-
Add the CETP enzyme to all wells except the "No Enzyme Control".
-
Pre-incubate the plate according to the assay kit's instructions.
-
Initiate the reaction by adding the donor and acceptor molecule mixture to all wells.
-
Incubate the plate at the recommended temperature and time (e.g., 37°C for 30-60 minutes).[9]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Correct for Autofluorescence: Subtract the average fluorescence reading of the "Compound Autofluorescence Control" from the corresponding experimental wells.
-
Assess Quenching: Analyze the data from the "Compound Quenching Control" to determine if torcetrapib quenches the fluorescence signal. If so, mathematical corrections may be applied, or the data should be flagged as potentially compromised.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Signal_experimental - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)] * 100
-
-
Plot the percent inhibition versus the logarithm of the torcetrapib concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Mechanism of action of torcetrapib on the CETP signaling pathway.
Caption: Workflow for a fluorescence-based assay with artifact mitigation.
Caption: Logical relationship of potential artifacts and mitigation strategies.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. doc.abcam.com [doc.abcam.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
strategies for dissecting on-target versus off-target effects of torcetrapib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively dissect the on-target and off-target effects of the cholesteryl ester transfer protein (CETP) inhibitor, torcetrapib.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of torcetrapib?
A1: The primary on-target effect of torcetrapib is the inhibition of cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like LDL and VLDL). By inhibiting CETP, torcetrapib effectively raises HDL cholesterol levels and was initially developed as a therapy to reduce the risk of cardiovascular disease.
Q2: What are the major off-target effects of torcetrapib?
A2: The most significant off-target effects of torcetrapib, observed in clinical trials, are an increase in blood pressure and elevated levels of aldosterone and cortisol.[1] These effects are not related to CETP inhibition and are considered a direct pharmacological action of the molecule on the adrenal glands.[2][3]
Q3: How can I differentiate between on-target CETP inhibition and off-target effects in my experiments?
A3: A multi-pronged approach is necessary to distinguish between these effects. This involves using a combination of in vitro and in vivo models, along with specific molecular and physiological readouts. Key strategies include:
-
In vitro CETP activity assays: To directly measure the potency of torcetrapib on its intended target.
-
In vitro aldosterone and cortisol secretion assays: Using adrenal cell lines to assess the direct effect of torcetrapib on steroidogenesis.
-
In vivo animal models: Employing relevant animal models, such as spontaneously hypertensive rats (SHR), to simultaneously measure lipid profiles (on-target) and blood pressure/aldosterone levels (off-target).[4][5]
-
Comparative compound analysis: Using other CETP inhibitors (e.g., anacetrapib, dalcetrapib) that do not exhibit the same off-target effects as controls.[2][3]
Troubleshooting Guides
In Vitro CETP Activity Assay
Issue: High background fluorescence or low signal-to-noise ratio.
-
Possible Cause: Reagent degradation or improper storage.
-
Solution: Ensure that all kit components, especially the fluorescent substrate and donor/acceptor particles, have been stored correctly at the recommended temperature and protected from light. Prepare fresh reagents for each experiment.
-
-
Possible Cause: Incorrect wavelength settings on the plate reader.
-
Solution: Verify that the excitation and emission wavelengths on the fluorometric plate reader are set according to the assay protocol (typically around 485 nm excitation and 528 nm emission for commonly used substrates).
-
-
Possible Cause: Interference from the test compound.
-
Solution: Run a control well with the test compound in the absence of CETP to check for autofluorescence. If the compound fluoresces at the assay wavelengths, consider using a different assay format or correcting for the background fluorescence.
-
Issue: Inconsistent or non-reproducible IC50 values for torcetrapib.
-
Possible Cause: Inaccurate serial dilutions.
-
Solution: Carefully prepare serial dilutions of torcetrapib. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause: Variation in incubation time or temperature.
-
Solution: Use a calibrated incubator and ensure a consistent incubation time for all plates. Temperature fluctuations can significantly impact enzyme kinetics.
-
-
Possible Cause: Pipetting errors.
-
Solution: Be mindful of pipetting technique, especially with small volumes. Use of automated liquid handlers can improve reproducibility.
-
In Vitro Aldosterone Secretion Assay (H295R cells)
Issue: Low or undetectable basal aldosterone secretion.
-
Possible Cause: Poor cell health or incorrect culture conditions.
-
Solution: Ensure H295R cells are healthy, within a low passage number, and cultured in the recommended medium with appropriate supplements. Sub-optimal culture conditions can lead to decreased steroidogenic capacity.
-
-
Possible Cause: Insufficient stimulation.
-
Solution: If measuring stimulated aldosterone release, ensure the concentration and incubation time of the stimulating agent (e.g., angiotensin II) are optimal.
-
Issue: High variability in aldosterone levels between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.
-
-
Possible Cause: Edge effects in the culture plate.
-
Solution: Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS to maintain humidity.
-
Experimental Protocols
Protocol 1: In Vitro CETP Activity Assay (Fluorometric)
-
Prepare Reagents: Thaw all kit components to room temperature. Prepare serial dilutions of torcetrapib and a positive control inhibitor.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, CETP enzyme source (e.g., human plasma or recombinant CETP), and the test compounds (torcetrapib dilutions).
-
Initiate Reaction: Add the fluorescent CETP substrate (donor and acceptor particles) to all wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each torcetrapib concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Aldosterone Secretion Assay using H295R Cells
-
Cell Culture: Culture H295R human adrenocortical carcinoma cells in the recommended growth medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of approximately 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Replace the growth medium with serum-free medium containing various concentrations of torcetrapib. Include a vehicle control (e.g., DMSO) and a positive control for aldosterone secretion (e.g., 100 nM angiotensin II).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Normalize the aldosterone concentrations to the total protein content in each well. Express the results as fold change relative to the vehicle control.
Data Presentation
Table 1: In Vitro CETP Inhibition by Torcetrapib
| Compound | IC50 (nM) |
| Torcetrapib | 30 - 50 |
| Anacetrapib | 20 - 40 |
| Vehicle | >10,000 |
Data are representative and may vary depending on the specific assay conditions.
Table 2: Effect of Torcetrapib on Aldosterone Secretion in H295R Cells
| Treatment | Concentration (µM) | Aldosterone Secretion (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 |
| Torcetrapib | 1 | 2.5 ± 0.3 |
| Torcetrapib | 10 | 5.8 ± 0.7 |
| Torcetrapib | 30 | 8.2 ± 1.1 |
| Angiotensin II | 0.1 | 10.5 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 3: In Vivo Effects of Torcetrapib in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Change in HDL-C (%) | Change in Systolic Blood Pressure (mmHg) | Change in Plasma Aldosterone (pg/mL) |
| Vehicle | +2 ± 1 | +1 ± 2 | +5 ± 3 |
| Torcetrapib (30 mg/kg/day) | +65 ± 8 | +15 ± 3 | +50 ± 12 |
| Anacetrapib (30 mg/kg/day) | +70 ± 9 | +2 ± 2 | +7 ± 4 |
Data are representative of a 4-week treatment period.
Visualizations
References
- 1. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Torcetrapib impairs endothelial function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Torcetrapib in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with torcetrapib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on optimizing incubation times in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for torcetrapib in cellular assays?
Torcetrapib is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP).[1][2] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[3][4] By inhibiting CETP, torcetrapib blocks this transfer, leading to an increase in HDL cholesterol and a decrease in LDL cholesterol levels in plasma.[1][2][3][4] In a cellular context, this action modulates cholesterol efflux and uptake pathways.
Q2: What are the typical incubation times for torcetrapib in a CETP activity assay?
For in vitro fluorometric CETP activity assays, a pre-incubation of the sample with torcetrapib for 10-30 minutes at 37°C is common before initiating the reaction. The subsequent kinetic read should be performed for 1-3 hours, with measurements taken every 2-3 minutes.[5] One study specifically mentions that an assay using 80 nM torcetrapib was run for 2 hours to determine the inhibition of CETP activity from human plasma. For high-activity samples, the activity rate may decrease after 1 hour, suggesting that shorter incubation times or sample dilution might be necessary.[5]
Q3: What are recommended incubation times for torcetrapib in cholesterol efflux assays?
Incubation times for cholesterol efflux assays can vary depending on the specific cell type and experimental goals. Generally, after labeling cells with a fluorescent cholesterol analog and an equilibration period (often 12-18 hours), the cholesterol efflux incubation with the acceptor molecule (e.g., HDL) in the presence of torcetrapib can range from 30 minutes to 8 hours.[6][7] A common duration is a 4-hour incubation period.[8] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific cell system.
Q4: What are the known off-target effects of torcetrapib that might influence cellular assay results?
Torcetrapib has been shown to have off-target effects, most notably an increase in blood pressure and aldosterone production.[2][9][10] In cellular assays, particularly with adrenocortical cells, torcetrapib can directly stimulate aldosterone release.[9][11] This effect is independent of CETP inhibition.[9] When designing experiments, it is crucial to consider these off-target effects, as they may lead to cellular responses unrelated to CETP inhibition. For example, in H295R adrenocortical cells, torcetrapib has been shown to enhance the production of aldosterone, corticosterone, and cortisol.[11]
Troubleshooting Guides
CETP Activity Assays (Fluorometric)
| Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence | Autofluorescence from compounds or media components. | - Use phenol red-free media. - Subtract the fluorescence of a blank well containing all components except the CETP source. - Check for autofluorescence of torcetrapib at the concentrations used. |
| Low signal or no CETP activity | Inactive CETP enzyme. Incorrect assay buffer composition. Suboptimal incubation time. | - Ensure proper storage and handling of the CETP enzyme source (e.g., plasma, purified protein). - Verify the composition and pH of the assay buffer. - Optimize incubation time; for kinetic assays, ensure readings are taken within the linear range.[5] |
| High variability between replicates | Pipetting errors. Uneven temperature distribution in the plate. Insufficient mixing. | - Use calibrated pipettes and ensure accurate dispensing. - Pre-warm the plate reader to the assay temperature (e.g., 37°C). - Gently mix the reaction components before incubation and reading. |
| Unexpected inhibition or activation | Off-target effects of torcetrapib. Contamination of reagents. | - Run appropriate controls, including a vehicle control (e.g., DMSO). - Test a range of torcetrapib concentrations to identify dose-dependent effects. - Use fresh, high-quality reagents. |
Cholesterol Efflux Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low cholesterol efflux | Inefficient labeling of cellular cholesterol. Poor health of cells. Inactive cholesterol acceptor. | - Ensure efficient loading of fluorescently labeled cholesterol into cells (typically 1-hour incubation).[7] - Confirm cell viability and confluency before starting the assay. - Use a known potent cholesterol acceptor (e.g., ApoA1) as a positive control. |
| High background efflux (in the absence of acceptor) | Cell death or membrane damage. Insufficient washing after labeling. | - Check for cytotoxicity of torcetrapib at the concentrations used. - Ensure thorough washing of cells after the labeling and equilibration steps to remove unincorporated labeled cholesterol. |
| Inconsistent results | Variation in cell seeding density. Incomplete removal of media during washes. Time-dependent effects of torcetrapib. | - Ensure a uniform monolayer of cells is seeded in each well. - Be gentle during washing steps to avoid detaching cells. - Perform a time-course experiment to determine the optimal efflux incubation time for your specific cell line and torcetrapib concentration. |
| Torcetrapib appears to have no effect | Suboptimal concentration. Insufficient incubation time. | - Test a range of torcetrapib concentrations. The IC50 for CETP inhibition in plasma is in the nanomolar range (around 50-65 nM).[12] - Increase the incubation time to allow for sufficient interaction with the cellular machinery. |
Quantitative Data Summary
Table 1: Torcetrapib IC50 Values for CETP Inhibition
| Assay System | IC50 Value | Reference |
| Whole human plasma (³H-HDL cholesteryl ester transfer) | 52 nM | [12] |
| Whole human plasma (¹⁴C-LDL cholesteryl ester transfer) | 65 nM | [12] |
Table 2: Recommended Incubation Parameters for Torcetrapib in Cellular Assays
| Assay Type | Cell Type | Torcetrapib Concentration | Incubation Time | Key Considerations |
| CETP Activity Assay | N/A (in vitro) | 80 nM | 2 hours | Monitor kinetics to ensure measurement is in the linear range.[5] |
| Cholesterol Efflux | Macrophages (e.g., J774.1, THP-1) | Varies (e.g., 1-10 µM) | 4-6 hours | Optimize for specific cell line and experimental question.[7] |
| Cell Growth Assay | MCF-7 | 0.5 - 10 µM | 5 days | Torcetrapib can reduce cell growth at higher concentrations.[12] |
| CETP mRNA Expression | MCF-7 | 10 µM | 48 hours | Torcetrapib can down-regulate CETP mRNA expression.[12] |
Experimental Protocols
Protocol 1: Fluorometric CETP Activity Assay
This protocol is adapted from commercially available kits.
Materials:
-
CETP Donor Molecule (self-quenched fluorescent phospholipid)
-
CETP Acceptor Molecule
-
CETP Assay Buffer
-
Torcetrapib (dissolved in DMSO)
-
CETP source (e.g., human plasma, purified CETP)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of torcetrapib in CETP Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
CETP source
-
Torcetrapib dilution or vehicle (DMSO)
-
CETP Assay Buffer to bring the volume to the desired amount.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-30 minutes.
-
Initiate Reaction: Add a master mix of the CETP Donor and Acceptor Molecules to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure fluorescence intensity (e.g., Ex/Em = 480/511 nm) every 2-3 minutes for 1-3 hours.[5]
-
Data Analysis: Calculate the rate of CETP activity from the linear portion of the kinetic curve. Determine the percent inhibition for each torcetrapib concentration and calculate the IC50 value.
Protocol 2: Cholesterol Efflux Assay
This protocol is a general guideline for cell-based cholesterol efflux assays.
Materials:
-
Macrophage cell line (e.g., J774.1 or PMA-differentiated THP-1)
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS
-
Fluorescently-labeled cholesterol (e.g., BODIPY-cholesterol or NBD-cholesterol)
-
Equilibration medium (serum-free medium)
-
Torcetrapib (dissolved in DMSO)
-
Cholesterol acceptor (e.g., HDL, ApoA1)
-
Cell Lysis Buffer
-
96-well tissue culture plate (clear bottom, black walls recommended)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Cholesterol Labeling: Remove the culture medium and add medium containing the fluorescently-labeled cholesterol. Incubate for 1-4 hours to allow for cholesterol loading.
-
Equilibration: Wash the cells with PBS. Add equilibration medium (serum-free) and incubate for 12-18 hours. This allows the labeled cholesterol to distribute throughout the cellular pools.
-
Cholesterol Efflux:
-
Remove the equilibration medium.
-
Add serum-free medium containing the cholesterol acceptor and various concentrations of torcetrapib (or vehicle control).
-
Incubate for a predetermined time (e.g., 4 hours) at 37°C.
-
-
Sample Collection and Measurement:
-
Carefully collect the supernatant (which contains the effluxed cholesterol).
-
Lyse the cells in the plate using Cell Lysis Buffer.
-
Measure the fluorescence in both the supernatant and the cell lysate using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percent cholesterol efflux as: (Fluorescence in supernatant / (Fluorescence in supernatant + Fluorescence in cell lysate)) * 100
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. abcam.com [abcam.com]
- 6. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Torcetrapib and Anacetrapib: On-Target Efficacy and Off-Target Liabilities
A deep dive into the mechanistic differences between two notable cholesteryl ester transfer protein (CETP) inhibitors, torcetrapib and anacetrapib, reveals crucial insights into the complexities of targeting lipid metabolism for cardiovascular disease. While both agents effectively modulate cholesterol levels through CETP inhibition, their divergent off-target effects have led to vastly different clinical outcomes, with torcetrapib's development being terminated due to increased mortality, a fate anacetrapib has so far avoided.
This guide provides a comprehensive comparison of the mechanisms of action of torcetrapib and anacetrapib, supported by experimental data, detailed protocols, and visual diagrams to elucidate their distinct pharmacological profiles for researchers, scientists, and drug development professionals.
On-Target Mechanism: Inhibition of Cholesteryl Ester Transfer Protein (CETP)
Both torcetrapib and anacetrapib are potent inhibitors of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, these drugs effectively increase HDL cholesterol (HDL-C) levels and decrease LDL cholesterol (LDL-C) levels.
The primary mechanism of CETP inhibition for both drugs involves binding to CETP and inducing a nonproductive complex, often with HDL, which prevents the lipid transfer process.[1] Torcetrapib has been shown to bind to CETP with a 1:1 stoichiometry and increases the affinity of CETP for HDL, essentially locking it in a state that is non-permissive for lipid transfer.[1] While the precise binding details may differ, anacetrapib also functions by inhibiting the lipid transfer activity of CETP.
The inhibition of CETP-mediated lipid transfer is thought to occur via two proposed mechanisms: a "shuttle" mechanism involving the formation of transient complexes between CETP and lipoproteins, and a "tunnel" mechanism where a ternary complex is formed.[2][3] Both torcetrapib and anacetrapib are believed to interfere with these processes, though some studies suggest they may increase the formation of binary CETP-lipoprotein complexes while decreasing the formation of the productive ternary complexes.[4]
Off-Target Mechanism: The Divergence of Torcetrapib
The critical difference between torcetrapib and anacetrapib lies in their off-target effects. Torcetrapib was found to cause a significant increase in blood pressure, a detrimental side effect that ultimately led to the termination of its clinical development.[5][6] This hypertensive effect is independent of CETP inhibition and is attributed to the drug's direct action on the adrenal glands.[7][8][9]
Torcetrapib stimulates the synthesis of aldosterone and cortisol in adrenal cells.[10][11] This is achieved by increasing the expression of key steroidogenic enzymes, CYP11B1 and CYP11B2, which are involved in the final steps of cortisol and aldosterone biosynthesis, respectively.[10][11] The mechanism involves an increase in intracellular calcium levels, a key second messenger in steroid hormone production.[7][12]
In contrast, anacetrapib does not exhibit these off-target effects on blood pressure or adrenal steroidogenesis at therapeutic concentrations.[8] This crucial difference in their pharmacological profiles highlights the importance of thorough off-target screening in drug development.
Comparative Data on Lipid Modulation and Blood Pressure
| Parameter | Torcetrapib | Anacetrapib |
| HDL-C Increase | 16% to 91% (dose-dependent)[13] | Significant increase |
| LDL-C Decrease | Up to 24.9%[13] | Significant decrease |
| Apolipoprotein A-I Increase | Yes[14] | Yes |
| Apolipoprotein B Decrease | Yes[14] | Yes |
| Systolic Blood Pressure Increase | 5.4 mm Hg[13] | No significant increase observed in initial studies[8] |
| Aldosterone Levels | Increased[7][13] | No significant increase[8] |
| Cortisol Levels | Increased[10][11] | No significant increase |
Experimental Protocols
Assessment of Adrenal Steroid Production in vitro
-
Cell Lines: Human adrenal carcinoma cell lines H295R and HAC15 are commonly used.[10][11]
-
Treatment: Cells are incubated with varying concentrations of the test compound (e.g., torcetrapib) for 24 to 48 hours. Angiotensin II can be used as a positive control.[11]
-
Measurement of Steroids: Aldosterone and cortisol concentrations in the cell culture media are measured using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).[11]
-
Gene Expression Analysis: To assess the effect on steroidogenic enzymes, RNA is extracted from the treated cells. The expression levels of genes such as CYP11B1 and CYP11B2 are quantified using real-time polymerase chain reaction (RT-PCR).[10][11]
In vivo Blood Pressure Measurement in Animal Models
-
Animal Models: Normotensive and spontaneously hypertensive rats (SHR) are often used.[9][15] As rats do not naturally express CETP, this model helps to isolate the off-target effects of the drugs.[9]
-
Drug Administration: The test compounds (torcetrapib or anacetrapib) are administered to the animals, typically via oral gavage.
-
Blood Pressure Monitoring: Blood pressure is measured using telemetry or tail-cuff methods at various time points after drug administration.
-
Plasma Steroid Measurement: Blood samples are collected to measure plasma concentrations of aldosterone and corticosterone.
Visualizing the Mechanisms of Action
References
- 1. Description of the torcetrapib series of cholesteryl ester transfer protein inhibitors, including mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anacetrapib, a New CETP Inhibitor: The New Tool for the Management of Dyslipidemias? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Torcetrapib induces aldosterone an ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. selleckchem.com [selleckchem.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Off-Target Effects of Torcetrapib and Evacetrapib
For Researchers, Scientists, and Drug Development Professionals
The development of cholesteryl ester transfer protein (CETP) inhibitors has been a tumultuous journey within cardiovascular drug discovery. While the on-target effect of raising high-density lipoprotein (HDL) cholesterol was achieved by several candidates, off-target effects have led to the failure of promising drugs. This guide provides a detailed comparison of the off-target profiles of two notable CETP inhibitors, torcetrapib and evacetrapib, with a focus on their effects on blood pressure and adrenal steroid production.
Executive Summary
Torcetrapib, a first-generation CETP inhibitor, was discontinued due to increased cardiovascular events and mortality, which were linked to significant off-target effects.[1][2][3][4] Specifically, torcetrapib was found to increase blood pressure and stimulate the production of aldosterone and cortisol.[1][2][3][4] In stark contrast, evacetrapib, a later-generation CETP inhibitor, was developed to avoid these specific toxicities and has demonstrated a much cleaner off-target profile in both preclinical and clinical studies.[5] While the ACCELERATE trial with evacetrapib was also stopped for futility in reducing cardiovascular events, it was not due to the adverse off-target effects observed with torcetrapib.[3] This guide will delve into the experimental data that delineates these critical differences.
Quantitative Comparison of Off-Target Effects
The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the differential off-target effects of torcetrapib and evacetrapib.
Table 1: Comparative Effects on Blood Pressure
| Parameter | Torcetrapib | Evacetrapib | Study Type | Reference |
| Change in Mean Arterial Pressure (MAP) | ↑ 7.6 mmHg (at 60 mg/kg) | No significant change | Preclinical (ZDF Rats) | [5] |
| Change in Systolic Blood Pressure | ↑ 5.4 mmHg (in ILLUMINATE trial) | No significant increase | Clinical | [3][5] |
Table 2: Comparative Effects on Aldosterone and Cortisol Production (in vitro)
| Parameter | Torcetrapib | Evacetrapib | Study Type | Reference |
| Aldosterone Production in H295R cells | Dramatically induced | No induction | In vitro | [5] |
| Cortisol Production in H295R cells | Dramatically induced | No induction | In vitro | [5] |
Table 3: Clinical Observations from Major Clinical Trials
| Off-Target Effect | Torcetrapib (ILLUMINATE Trial) | Evacetrapib (ACCELERATE Trial) | Reference |
| Blood Pressure | Significant increase | No significant effect | [3] |
| Aldosterone Levels | Increased | Not reported to be increased | [3] |
| Electrolyte Imbalance | Decrease in serum potassium, increase in sodium and bicarbonate | Not reported | [3] |
Signaling Pathways and Experimental Workflows
The off-target effects of torcetrapib are believed to be mediated by a direct action on the adrenal glands, independent of CETP inhibition. The following diagrams illustrate the proposed mechanism and a typical experimental workflow for assessing these effects.
Caption: Proposed mechanism of torcetrapib's off-target effects.
Caption: Experimental workflow for off-target effect assessment.
Detailed Experimental Protocols
1. In Vitro Aldosterone and Cortisol Production Assay using H295R Cells
-
Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) until they reach a desired confluency.
-
Treatment: Cells are seeded in multi-well plates and, after a period of stabilization, are treated with varying concentrations of torcetrapib, evacetrapib, or a vehicle control. A positive control, such as angiotensin II, is often included.
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 48 hours, to allow for steroid hormone production and secretion into the culture medium.
-
Sample Collection: Following incubation, the cell culture supernatant is collected.
-
Hormone Quantification: The concentrations of aldosterone and cortisol in the supernatant are measured using commercially available enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs). These assays utilize specific antibodies to quantify the hormone levels.
-
Data Analysis: Hormone concentrations are normalized to the amount of cellular protein in each well. The results from the drug-treated groups are then compared to the vehicle control to determine the effect on steroidogenesis.
2. In Vivo Blood Pressure Monitoring in ZDF Rats
-
Animal Model: Zucker Diabetic Fatty (ZDF) rats are often used as they have been shown to be a sensitive model for detecting drug-induced changes in blood pressure.[5]
-
Surgical Preparation: Rats are anesthetized, and a telemetry transmitter is surgically implanted to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Drug Administration: After a recovery period, the rats are administered torcetrapib, evacetrapib, or a vehicle control, typically via oral gavage.
-
Data Collection: Blood pressure is monitored continuously before, during, and after drug administration. Data is typically collected for several hours to observe both acute and sustained effects.
-
Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each treatment group and compared to the vehicle control to assess the pressor effects of the compounds.
3. Clinical Trial Blood Pressure and Aldosterone Monitoring
-
Blood Pressure Measurement: In large clinical trials like ILLUMINATE and ACCELERATE, blood pressure is a key safety endpoint. Measurements are typically taken at baseline and at regular intervals throughout the study using standardized automated oscillometric devices. To minimize variability, multiple readings (e.g., triplicate) are often taken at each visit, and the average is used for analysis. Ambulatory blood pressure monitoring (ABPM) may also be employed in smaller, more focused studies to assess the 24-hour blood pressure profile.
-
Aldosterone and Cortisol Measurement: Plasma or serum samples are collected from patients at baseline and at specified follow-up visits. The samples are then analyzed for aldosterone and cortisol concentrations using validated methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunoassays. The change from baseline in these hormone levels is then compared between the treatment and placebo groups.
Conclusion
The available evidence from preclinical and clinical studies clearly demonstrates a significant difference in the off-target effect profiles of torcetrapib and evacetrapib. Torcetrapib's association with increased blood pressure and adrenal steroid production was a major contributor to its clinical failure. Evacetrapib was specifically designed to avoid these liabilities and has shown a lack of these particular off-target effects. This comparative analysis underscores the importance of thorough preclinical safety and off-target profiling in the development of novel therapeutics, particularly within a class of drugs with a history of adverse effects. For researchers in the field, these findings highlight the feasibility of designing CETP inhibitors devoid of the specific off-target toxicities that plagued the first-generation compounds.
References
- 1. sisanews [sisalombardia.it]
- 2. pace-cme.org [pace-cme.org]
- 3. Effect of evacetrapib on cardiovascular outcomes in patients with high-risk cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Torcetrapib induces aldosterone an ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dalcetrapib and Torcetrapib: Impact on HDL Function and Clinical Outcomes
An objective guide for researchers and drug development professionals on the divergent effects of two prominent CETP inhibitors on High-Density Lipoprotein (HDL) functionality.
The therapeutic strategy of raising High-Density Lipoprotein Cholesterol (HDL-C) levels to reduce cardiovascular risk has been a central focus of lipid research for decades. Cholesteryl Ester Transfer Protein (CETP) inhibitors emerged as a promising class of drugs to achieve this goal. However, the clinical development of these agents has been marked by both dramatic failures and nuanced outcomes. Torcetrapib was the first CETP inhibitor to advance to large-scale clinical trials, but its development was halted due to increased mortality and cardiovascular events.[1][2] In contrast, dalcetrapib showed a neutral effect on cardiovascular outcomes in a broad population, yet a significant pharmacogenomic interaction later revealed both benefit and harm in specific patient subpopulations.[3][4]
This guide provides a detailed comparison of dalcetrapib and torcetrapib, focusing on their differential impacts on HDL function, which likely underpin their divergent clinical results. The data presented herein highlights that the quantitative increase in HDL-C does not necessarily translate to improved cardiovascular health, emphasizing the critical importance of HDL quality and functionality.
Quantitative Comparison of Effects
The following tables summarize the key quantitative data from clinical and preclinical studies, offering a side-by-side comparison of the pharmacological effects of dalcetrapib and torcetrapib.
Table 1: Impact on Lipid Profile and CETP Activity
| Parameter | Torcetrapib | Dalcetrapib | Source(s) |
| HDL-C Increase | ~72% (up to 138% reported in some studies) | ~31% | [1][4][5] |
| LDL-C Change | ~25% decrease (in combination with atorvastatin) | Negligible effect | [4][6] |
| CETP Activity | Markedly inhibited | ~56% decrease | [5] |
Table 2: Cardiovascular and Safety Parameters
| Parameter | Torcetrapib | Dalcetrapib | Source(s) |
| Systolic Blood Pressure | Significant increase (~3-4 mmHg) | Minor increase (~0.6 mmHg) | [1][4][7] |
| Endothelial Function (FMD) | Markedly impaired | No significant change | [5][7][8][9] |
| hs-CRP | Not consistently reported | Genotype-dependent: Increase in GG/AG, no change in AA genotypes | [4][10] |
| Aldosterone Levels | Increased | No significant change | [2][4] |
| Clinical Outcome | Increased mortality and CV events (ILLUMINATE Trial) | Neutral overall (dal-OUTCOMES), but genotype-dependent | [1][3][4] |
Table 3: Effects on HDL-Mediated Cholesterol Efflux
| Efflux Pathway | Torcetrapib | Dalcetrapib | Source(s) |
| ABCA1-dependent | Potentially reduced due to decrease in lipid-poor apoA-I | Increased (+24% in rabbits) | [6][11] |
| ABCG1-dependent | Potentially increased due to accumulation of large HDL particles | Increased (+21% in rabbits) | [6][11] |
| SR-BI-dependent | Not clearly defined | Increased (+44% in rabbits) | [11] |
Impact on Key HDL Functions
While both drugs inhibit CETP to raise HDL-C levels, their effects on the functional properties of HDL particles diverge significantly.
Reverse Cholesterol Transport (RCT)
Reverse cholesterol transport is the process by which HDL removes excess cholesterol from peripheral cells and transports it back to the liver for excretion. This is considered a primary anti-atherogenic function of HDL.
-
Dalcetrapib: Preclinical studies in rabbits demonstrated that dalcetrapib enhances the capacity of HDL to promote cholesterol efflux through all major pathways: ABCA1, ABCG1, and SR-BI.[11] This suggests that the HDL particles generated are functional in the first step of RCT. However, in patients with coronary artery disease (CAD), while dalcetrapib treatment did show a modest improvement in HDL's ability to reduce endothelial inflammation and apoptosis, it did not fully restore these protective properties to the levels seen in healthy individuals.[12]
-
Torcetrapib: The effect of torcetrapib on RCT is less clear and potentially detrimental. It has been speculated that by strongly inhibiting CETP, torcetrapib reduces the regeneration of lipid-poor apoA-I, which is the primary acceptor for ABCA1-mediated cholesterol efflux.[6] This could impair the initial step of cholesterol removal from macrophages. While it may increase efflux via the ABCG1 pathway due to the formation of larger HDL particles, the overall impact on net RCT is questionable.[6]
Endothelial Function
Healthy HDL promotes endothelial function by stimulating the production of nitric oxide (NO), a key vasodilator and anti-inflammatory molecule.
-
Dalcetrapib: The dal-VESSEL trial, which specifically assessed vascular effects, found that dalcetrapib did not negatively affect nitric oxide-dependent endothelial function, as measured by flow-mediated dilation (FMD).[5][7][13] It also did not increase markers of inflammation or oxidative stress.[7]
-
Torcetrapib: In stark contrast, torcetrapib was shown to cause significant endothelial dysfunction.[8][9][14] It impairs acetylcholine-induced vasodilation, down-regulates endothelial nitric oxide synthase (eNOS), and increases the production of reactive oxygen species (ROS) in blood vessels.[8] This pro-atherogenic effect on the endothelium is believed to be a major contributor to the adverse cardiovascular outcomes observed in the ILLUMINATE trial.[9]
Anti-inflammatory and Anti-oxidative Properties
HDL carries various enzymes, such as paraoxonase-1 (PON-1), that protect against oxidative stress and inflammation.[15][16]
-
Dalcetrapib: The inflammatory response to dalcetrapib is strongly linked to a patient's genetic makeup. In the dal-OUTCOMES trial, patients with the GG and AG genotypes at rs1967309 in the ADCY9 gene showed an 18% increase in the inflammatory marker hs-CRP.[10] Conversely, those with the protective AA genotype, who experienced a 39% reduction in cardiovascular events, showed no increase in hs-CRP.[3][10]
-
Torcetrapib: While not a primary focus of the initial trials, off-target effects of torcetrapib are believed to contribute to a pro-inflammatory state. The drug's tendency to increase blood pressure and aldosterone levels suggests a broader negative systemic effect that outweighs any potential benefit from increased HDL-C.[2]
Experimental Methodologies
A summary of the key experimental protocols used to assess HDL function in the cited studies is provided below.
Flow-Mediated Dilation (FMD)
-
Objective: To assess endothelium-dependent vasodilation, a measure of endothelial health.
-
Protocol: This non-invasive ultrasound-based method was a primary endpoint in the dal-VESSEL trial.[7]
-
A baseline image and diameter of the brachial artery are recorded.
-
A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (typically 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.
-
The cuff is then deflated, causing a brief period of high blood flow (reactive hyperemia) that stimulates the endothelium to release nitric oxide.
-
The brachial artery diameter is continuously monitored for several minutes post-deflation.
-
FMD is calculated as the percentage change in artery diameter from baseline to its maximum diameter during hyperemia. A reduced FMD indicates endothelial dysfunction.
-
Cholesterol Efflux Assay
-
Objective: To quantify the capacity of HDL to accept cholesterol from cells, representing the first step of RCT.
-
Protocol: As described in studies assessing efflux capacity:[11]
-
Cell Culture: Macrophages (e.g., J774) or cell lines engineered to express specific transporters (e.g., Baby Hamster Kidney - BHK cells expressing ABCA1 or ABCG1) are used.
-
Cholesterol Loading: Cells are incubated with radiolabeled cholesterol (e.g., ³H-cholesterol) to label the intracellular cholesterol pool.
-
Efflux Stimulation: The labeled cells are then incubated with isolated HDL particles or apoB-depleted serum from subjects treated with placebo, dalcetrapib, or torcetrapib.
-
Quantification: After the incubation period, the amount of radiolabeled cholesterol that has moved from the cells into the media is measured using a scintillation counter.
-
Calculation: Efflux is expressed as the percentage of radiolabeled cholesterol released from the cells relative to the total amount of label in the cells at the start of the incubation.
-
Visualizing the Divergent Pathways
The following diagrams illustrate the intended mechanism of CETP inhibition and the contrasting downstream effects of dalcetrapib and torcetrapib.
Caption: General mechanism of CETP inhibition to increase HDL-C levels.
Caption: Divergent downstream effects of Torcetrapib vs. Dalcetrapib.
Caption: Workflow for a typical in vitro cholesterol efflux experiment.
Conclusion
The contrasting stories of torcetrapib and dalcetrapib serve as a crucial lesson in cardiovascular drug development. Torcetrapib's failure, despite robustly increasing HDL-C, was a clear demonstration that HDL quantity does not equal HDL quality. Its detrimental off-target effects, particularly the induction of endothelial dysfunction and increased blood pressure, created a pro-atherogenic state that led to increased mortality.[7][8][9]
Dalcetrapib, while safer from a vascular standpoint, highlighted a different layer of complexity: the heterogeneity of treatment response. Its neutral overall outcome in the dal-OUTCOMES study was later clarified by pharmacogenomic analysis, which showed that the drug's effect on both clinical events and inflammation was dependent on the ADCY9 genotype.[3][10][17] This finding underscores the potential of precision medicine in cardiovascular therapy.
For researchers and scientists, the key takeaway is the imperative to move beyond simple measures of HDL-C concentration. A thorough evaluation of novel HDL-targeted therapies must include rigorous assessment of HDL function, including its capacity to mediate reverse cholesterol transport, its interaction with the endothelium, and its anti-inflammatory properties. The divergent paths of dalcetrapib and torcetrapib have reshaped our understanding of HDL biology, emphasizing that the ultimate goal is not just to raise HDL, but to enhance its protective functions.
References
- 1. medscape.com [medscape.com]
- 2. Clarifying off-target effects for torcetrapib using network pharmacology and reverse docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dalcorpharma.com [dalcorpharma.com]
- 4. A Study of Dalcetrapib in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Vascular effects and safety of dalcetrapib in patients with or at risk of coronary heart disease: the dal-VESSEL randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Torcetrapib impairs endothelial function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Torcetrapib produces endothelial dysfunction independent of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Effects of dalcetrapib on vascular function. #Esc2011 in Paris [saluteh24.com]
- 14. researchgate.net [researchgate.net]
- 15. Association of cholesteryl ester transfer protein genotypes with paraoxonase-1 activity, lipid profile and oxidative stress in type 2 diabetes mellitus: A study in San Luis, Argentina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ahajournals.org [ahajournals.org]
A Head-to-Head In Vitro Comparison of CETP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the performance of several Cholesteryl Ester Transfer Protein (CETP) inhibitors. The data presented is compiled from publicly available research to facilitate a direct comparison of their inhibitory potency. Detailed experimental methodologies are provided to support the interpretation of the data.
Data Presentation
The following table summarizes the in vitro potency of four CETP inhibitors: anacetrapib, torcetrapib, dalcetrapib, and evacetrapib. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the activity of the CETP enzyme. Lower IC50 values are indicative of higher potency.
| CETP Inhibitor | Assay Type | IC50 (nM) | Reference |
| Anacetrapib | Recombinant Human CETP (Buffer) | 21.5 | [1] |
| Human Plasma CETP | 46.3 | [1] | |
| CETP Activity Assay | 16 | [2] | |
| HDL to LDL ³H-CE Transfer | 30 | ||
| Torcetrapib | Recombinant Human CETP (Buffer) | 23.1 | [1] |
| Human Plasma CETP | 39.5 | [1] | |
| CETP Activity Assay | 50 | [2] | |
| Dalcetrapib | CETP Activity Assay | 6 | [2] |
| Evacetrapib | Recombinant Human CETP (Buffer) | 5.5 | [1] |
| Human Plasma CETP | 26.0 | [1] |
Experimental Protocols
The in vitro potency of CETP inhibitors is commonly determined using a fluorometric assay. The following is a generalized protocol based on commercially available CETP inhibitor screening kits.
Principle:
The assay measures the transfer of a fluorescently labeled neutral lipid (donor molecule) from a donor particle to an acceptor particle, mediated by CETP. The fluorescence of the donor molecule is self-quenched. Upon transfer to the acceptor molecule, the quenching is relieved, resulting in an increase in fluorescence intensity. The rate of fluorescence increase is proportional to the CETP activity. CETP inhibitors will block this transfer, leading to a reduction in the fluorescence signal.
Materials:
-
Recombinant Human CETP or a source of CETP (e.g., human plasma, rabbit serum)
-
Donor Molecule (self-quenched fluorescent neutral lipid)
-
Acceptor Molecule
-
CETP Assay Buffer
-
Test Inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Microtiter plates (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of CETP, donor and acceptor molecules, and test inhibitors in CETP assay buffer.
-
Assay Reaction:
-
Add CETP assay buffer to each well of the microtiter plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no CETP).
-
Add the CETP enzyme to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of the donor and acceptor molecules to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.
-
Continue to monitor the fluorescence intensity at regular intervals for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of CETP-mediated transfer for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
CETP-Mediated Lipid Transfer Pathway
The following diagram illustrates the central role of CETP in the transfer of cholesteryl esters (CE) and triglycerides (TG) between high-density lipoprotein (HDL) and very-low-density lipoprotein (VLDL)/low-density lipoprotein (LDL) particles. CETP inhibitors block this transfer, leading to an increase in HDL-C and a decrease in LDL-C levels.
Caption: CETP-mediated transfer of lipids between lipoproteins.
Experimental Workflow for CETP Inhibition Assay
The diagram below outlines the key steps in a typical in vitro fluorometric assay to determine the potency of CETP inhibitors.
Caption: Workflow of a fluorometric CETP inhibition assay.
References
Unraveling Torcetrapib's Off-Target Effect: A Guide to Validating the Mechanism of Aldosterone Increase
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of torcetrapib's mechanism for increasing aldosterone levels, contrasted with other cholesteryl ester transfer protein (CETP) inhibitors. We delve into the experimental data and detailed protocols that have elucidated this off-target effect, offering a comprehensive resource for understanding and investigating similar pharmacological phenomena.
The development of the CETP inhibitor torcetrapib was halted due to adverse cardiovascular events linked to an unexpected increase in blood pressure.[1][2][3] Subsequent research revealed that this pressor effect was associated with a significant elevation in aldosterone levels, an off-target effect independent of its primary CETP-inhibiting function. This guide dissects the molecular mechanism behind this aldosterone increase and provides a comparative overview with other CETP inhibitors that do not share this liability.
Comparative Analysis of CETP Inhibitors on Aldosterone Production
Extensive in vitro and in vivo studies have demonstrated that torcetrapib directly stimulates the adrenal glands to produce aldosterone and cortisol.[4][5] This effect is not a class-wide characteristic of CETP inhibitors. Anacetrapib and dalcetrapib, other drugs in this class, have been shown to lack this aldosterone-inducing activity, highlighting a unique pharmacological profile for torcetrapib.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of torcetrapib and other CETP inhibitors on steroid hormone production in human adrenocortical carcinoma cell lines (H295R and HAC15) and in vivo models.
Table 1: Effect of Torcetrapib on Aldosterone and Cortisol Production in H295R Cells
| Treatment | Concentration | Aldosterone (pg/mL) | Cortisol (ng/mL) |
| Vehicle | - | ~100 | ~20 |
| Torcetrapib | 10 nM | ~150 | ~25 |
| Torcetrapib | 100 nM | ~300 | ~40 |
| Torcetrapib | 1 µM | ~400 | ~50 |
| Angiotensin II | 100 nM | ~450 | ~60 |
Note: Data are approximate values derived from graphical representations in the cited literature. Actual values may vary between experiments.
Table 2: Comparative Effect of CETP Inhibitors on Aldosterone Production in H295R Cells
| Compound | Concentration | Aldosterone Production |
| Torcetrapib | 1 µM | Significant Increase |
| Anacetrapib | up to 10 µM | No significant effect |
| Dalcetrapib | up to 10 µM | No significant effect |
Table 3: In Vivo Effects of Torcetrapib in Rats
| Treatment | Parameter | Result |
| Torcetrapib | Plasma Aldosterone | Significant Increase |
| Torcetrapib | Plasma Corticosterone | Significant Increase |
| Torcetrapib | Blood Pressure | Significant Increase |
| Anacetrapib | Plasma Aldosterone/Corticosterone | No significant increase |
| Anacetrapib | Blood Pressure | No significant increase |
The Signaling Pathway: A Calcium-Mediated Mechanism
The increase in aldosterone and cortisol synthesis induced by torcetrapib is not mediated by the cyclic AMP (cAMP) pathway, a common route for steroidogenesis stimulation. Instead, research has pinpointed a mechanism involving an increase in intracellular calcium concentration.[4][5][6] This influx of calcium appears to be the key trigger for the downstream events leading to increased steroid hormone production.
Caption: Signaling pathway of torcetrapib-induced aldosterone increase.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to validate the mechanism of torcetrapib-induced aldosterone increase.
H295R and HAC15 Cell Culture and Steroidogenesis Assay
Objective: To determine the in vitro effect of torcetrapib and other CETP inhibitors on aldosterone and cortisol production.
Protocol:
-
Cell Culture: Human H295R and HAC15 adrenocortical carcinoma cells are cultured in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and other growth factors) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and, upon reaching confluence, the medium is replaced with fresh medium containing various concentrations of torcetrapib, anacetrapib, dalcetrapib, or vehicle control (e.g., DMSO). Angiotensin II is often used as a positive control for stimulating steroidogenesis.
-
Incubation: Cells are incubated with the compounds for specific time periods (e.g., 24 and 48 hours).
-
Hormone Measurement: After incubation, the cell culture supernatant is collected. Aldosterone and cortisol concentrations are measured using validated immunoassays (e.g., ELISA or radioimmunoassay) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Hormone concentrations are normalized to protein content or cell number and compared between treatment groups and controls.
Gene Expression Analysis by Real-Time PCR
Objective: To assess the effect of torcetrapib on the expression of genes involved in steroidogenesis.
Protocol:
-
Cell Treatment: H295R cells are treated with torcetrapib, anacetrapib, or vehicle control for various time points.
-
RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Quantitative real-time PCR (qPCR) is performed using the cDNA as a template. Specific primers for CYP11B1 (encoding 11β-hydroxylase) and CYP11B2 (encoding aldosterone synthase) and a housekeeping gene (for normalization) are used. The reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Caption: Workflow for gene expression analysis.
Intracellular Calcium Measurement
Objective: To determine if torcetrapib modulates intracellular calcium levels in adrenal cells.
Protocol:
-
Cell Preparation: H295R cells are grown on coverslips or in multi-well plates suitable for fluorescence microscopy or plate readers.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye for a specific period in the dark.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths.
-
Stimulation: Torcetrapib or a control substance is added to the cells, and the change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is quantified and compared between torcetrapib-treated and control cells. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is calculated to determine the absolute calcium concentration.
Caption: Experimental workflow for intracellular calcium measurement.
References
- 1. The failure of torcetrapib: what have we learned? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Torcetrapib induces aldosterone an ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Torcetrapib induces aldosterone and cortisol production by an intracellular calcium-mediated mechanism independently of cholesteryl ester transfer protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Torcetrapib's Hypertensive Effects: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypertensive effects of the cholesteryl ester transfer protein (CETP) inhibitor, torcetrapib, across various species. The development of torcetrapib was halted due to increased cardiovascular events and mortality in clinical trials, with its hypertensive effect being a significant concern.[1] Understanding the cross-species differences and similarities in this off-target effect is crucial for the development of safer CETP inhibitors and for cardiovascular research. This document summarizes key experimental findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the proposed signaling pathways.
Quantitative Data Summary
The hypertensive effect of torcetrapib has been consistently observed across multiple species, including humans. The following tables summarize the key quantitative findings from preclinical and clinical studies.
Table 1: Effects of Torcetrapib on Mean Arterial Blood Pressure (MAP)
| Species | Model | Dose and Route of Administration | Change in MAP | Citation |
| Rat | Anesthetized | 5 mg/kg, i.v. | Increase | [2][3] |
| Dog | Anesthetized | 1-10 mg/kg, i.v. | Increase | [2][3] |
| Rhesus Monkey | Conscious | 500 mg/kg, p.o. | Increase | [2][3] |
| Human | Clinical Trial (ILLUMINATE) | Not specified | 5.4 mm Hg increase in systolic BP | [4] |
Table 2: Effects of Torcetrapib on Plasma Aldosterone and Other Parameters
| Species | Parameter | Dose and Route of Administration | Observation | Citation |
| Rat | Plasma Aldosterone | 20 mg/kg, i.v. infusion | Significant increase | [2] |
| Rat | Plasma Corticosterone | Not specified | Increase | [2][5] |
| Human | Serum Aldosterone | Not specified | Increase | [2][4] |
| Human | Serum Sodium | Not specified | Increase | [2][4] |
| Human | Serum Bicarbonate | Not specified | Increase | [2][4] |
| Human | Serum Potassium | Not specified | Decrease | [2][4] |
Experimental Protocols
The following sections detail the methodologies used in key experiments that investigated the hypertensive effects of torcetrapib.
In Vivo Blood Pressure Measurement in Animal Models
-
Anesthesia (for rats and dogs): Anesthesia was induced and maintained to allow for surgical instrumentation and stable blood pressure recordings.[2][3]
-
Catheterization: Arterial catheters were implanted for direct and continuous measurement of blood pressure.[2]
-
Torcetrapib Administration:
-
Data Acquisition: Blood pressure was continuously monitored and recorded using a data acquisition system.[2]
Measurement of Plasma Aldosterone in Rats
-
Animal Model: Conscious rats.[2]
-
Torcetrapib Administration: 20 mg/kg administered via intravenous infusion over 30 minutes.[2]
-
Blood Sampling: Blood samples were collected before and at various time points after the initiation of the infusion.[2]
-
Aldosterone Measurement: Plasma aldosterone concentrations were determined using a validated assay.[2]
In Vitro Aldosterone Release from Adrenocortical Cells
-
Cell Model: Primary adrenocortical cells from rats.[2]
-
Treatment: Cells were incubated with torcetrapib.[2]
-
Outcome Measurement: Aldosterone concentration in the cell culture medium was measured to assess direct effects on aldosterone release.[2]
Signaling Pathways and Experimental Workflows
The hypertensive effect of torcetrapib is believed to be independent of its primary mechanism of CETP inhibition and is instead attributed to off-target effects on the adrenal gland.
Proposed Signaling Pathway for Torcetrapib-Induced Hypertension
The following diagram illustrates the proposed mechanism by which torcetrapib leads to an increase in blood pressure. This effect is not mediated by CETP inhibition but rather through a direct action on the adrenal glands, leading to the release of aldosterone.[2][5] This increase in aldosterone promotes sodium and water retention, consequently elevating blood pressure.[5]
Caption: Proposed pathway of torcetrapib-induced hypertension.
Experimental Workflow for Assessing Hypertensive Effects
The diagram below outlines a typical experimental workflow used to investigate the hypertensive properties of a compound like torcetrapib in an animal model.
Caption: Workflow for in vivo assessment of hypertensive effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
CETP Inhibitors and Endothelial Function: A Comparative Analysis Beyond Torcetrapib
For Researchers, Scientists, and Drug Development Professionals
The development of cholesteryl ester transfer protein (CETP) inhibitors has been a tumultuous journey in cardiovascular drug development. While the initial premise of raising high-density lipoprotein (HDL) cholesterol to reduce cardiovascular risk was promising, the clinical failure of the first-in-class agent, torcetrapib, due to increased cardiovascular events and mortality, cast a long shadow over this therapeutic class. A key factor implicated in torcetrapib's adverse outcomes was its detrimental effect on endothelial function, an off-target effect independent of its CETP-inhibiting activity. This guide provides a comparative analysis of the effects of torcetrapib and its successors—anacetrapib, dalcetrapib, and evacetrapib—on endothelial dysfunction, supported by experimental data and detailed methodologies.
Off-Target Effects Undermine a Promising Mechanism
Torcetrapib's failure highlighted the critical importance of assessing the direct vascular effects of CETP inhibitors beyond their lipid-modifying properties. Subsequent research revealed that torcetrapib's adverse cardiovascular profile was likely due to off-target effects, including increased aldosterone and endothelin-1 production, leading to endothelial dysfunction and hypertension.[1][2][3] This understanding prompted a more rigorous evaluation of newer CETP inhibitors for similar liabilities.
Comparative Effects on Endothelial Function
Subsequent CETP inhibitors were developed with the aim of avoiding the off-target toxicities observed with torcetrapib. Here, we compare the evidence on their effects on endothelial function.
Torcetrapib: A Case Study in Off-Target Toxicity
Studies in spontaneously hypertensive rats demonstrated that torcetrapib impaired acetylcholine-induced endothelium-dependent relaxation of aortic rings.[2] This was associated with a downregulation of endothelial nitric oxide synthase (eNOS) and reduced nitric oxide (NO) release.[2] Furthermore, torcetrapib increased the generation of reactive oxygen species (ROS) and enhanced vascular reactivity to the vasoconstrictor endothelin-1.[2] Mechanistic studies pointed towards an increase in aldosterone and cortisol production as a key contributor to these detrimental vascular effects.[3][4]
Dalcetrapib: A Neutral Profile on Endothelial Function
In contrast to torcetrapib, dalcetrapib appeared to have a neutral effect on endothelial function. The dal-VESSEL trial, a randomized, double-blind, placebo-controlled study, found that dalcetrapib did not impair endothelial function as measured by flow-mediated dilation (FMD) of the brachial artery in patients with or at risk of coronary heart disease.[5][6][7][8] This lack of a negative impact on the endothelium, coupled with no adverse effects on blood pressure, suggested a better safety profile compared to its predecessor.[1][6]
Anacetrapib and Evacetrapib: A More Complex Picture
The vascular effects of anacetrapib and evacetrapib are less clear-cut. A study in CETP-transgenic mice found that anacetrapib, but not evacetrapib, impaired endothelium-dependent vasorelaxation.[9][10] However, the large-scale REVEAL clinical trial demonstrated that anacetrapib significantly reduced major coronary events in patients with atherosclerotic vascular disease, suggesting a net clinical benefit despite the preclinical findings.[11][12]
Evacetrapib, despite its potent effects on HDL and LDL cholesterol, failed to show any clinical benefit in the ACCELERATE trial, which was terminated early for futility.[13][14][15][16] While it did not appear to share torcetrapib's aldosterone-related toxicities, it also did not improve endothelial function.[9][17]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of various CETP inhibitors on markers of endothelial function and related parameters.
Table 1: Effects of CETP Inhibitors on Endothelial-Dependent Vasodilation
| Compound | Model System | Method | Key Finding | Reference |
| Torcetrapib | Spontaneously Hypertensive Rats | Acetylcholine-induced relaxation of aortic rings | Markedly impaired vasorelaxation | [2] |
| Dalcetrapib | Patients with or at risk of CHD (dal-VESSEL trial) | Flow-Mediated Dilation (FMD) of the brachial artery | No significant change from placebo at 12 and 36 weeks | [5][7] |
| Anacetrapib | CETP-transgenic mice | Endothelium-dependent vasorelaxation of aortic rings | Impaired vasorelaxation | [9][10] |
| Evacetrapib | CETP-transgenic mice | Endothelium-dependent vasorelaxation of aortic rings | No impairment of vasorelaxation | [9][10] |
Table 2: Effects of CETP Inhibitors on Blood Pressure and Other Biomarkers
| Compound | Parameter | Model System/Trial | Key Finding | Reference |
| Torcetrapib | Blood Pressure | Spontaneously Hypertensive Rats | Transient increase | [2] |
| Aldosterone | Preclinical models | Increased production | [3][18] | |
| Endothelin-1 | Preclinical models | Increased aortic tissue content and vascular reactivity | [2][3] | |
| Dalcetrapib | Blood Pressure | Patients with or at risk of CHD (dal-VESSEL trial) | No significant change from placebo | [5][7] |
| Evacetrapib | Blood Pressure | ACCELERATE trial | Small increase in systolic blood pressure (1.2 mmHg) | [13] |
Experimental Protocols
A detailed understanding of the methodologies used to assess endothelial function is crucial for interpreting the comparative data.
Acetylcholine-Induced Endothelium-Dependent Vasodilation in Rat Aorta
This ex vivo method assesses the ability of the endothelium to release nitric oxide in response to a stimulus.
-
Tissue Preparation: Thoracic aortas are isolated from the study animals (e.g., spontaneously hypertensive rats treated with the compound or placebo). The aortas are cleaned of adhering tissue and cut into rings approximately 3-4 mm in length.
-
Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Pre-constriction: After an equilibration period, the aortic rings are pre-constricted with a vasoconstrictor agent, typically phenylephrine or norepinephrine, to induce a stable level of contraction.
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, cumulative concentrations of acetylcholine are added to the organ bath. Acetylcholine stimulates endothelial cells to produce and release nitric oxide, which diffuses to the underlying smooth muscle cells, causing relaxation.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction induced by the vasoconstrictor. A reduced relaxation response to acetylcholine in the presence of the test compound compared to the control indicates endothelial dysfunction.
Flow-Mediated Dilation (FMD) of the Brachial Artery in Humans
This non-invasive clinical method is a widely used indicator of endothelial function and cardiovascular risk.
-
Patient Preparation: Subjects are typically required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking before the measurement. The measurement is performed in a quiet, temperature-controlled room with the patient in a supine position.
-
Baseline Imaging: A high-resolution ultrasound transducer is used to image the brachial artery in the longitudinal plane, proximal to the antecubital fossa. The baseline diameter of the artery is measured.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery, and inflated to a suprasystolic pressure (typically 50 mmHg above systolic blood pressure) for a standardized period, usually 5 minutes. This induces ischemia in the forearm.
-
Post-Occlusion Imaging: The cuff is then rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia) through the brachial artery. This shear stress stimulates the endothelium to release nitric oxide, leading to vasodilation.
-
Measurement of Dilation: The diameter of the brachial artery is continuously monitored and recorded for several minutes after cuff deflation. The maximum diameter achieved during this period is measured.
-
Data Calculation: FMD is calculated as the percentage change in the brachial artery diameter from baseline to the maximum diameter during reactive hyperemia: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the differential effects of CETP inhibitors.
Caption: Proposed signaling pathway for torcetrapib-induced endothelial dysfunction.
Caption: Experimental workflow for Flow-Mediated Dilation (FMD) measurement.
Conclusion
The replication of torcetrapib's adverse effects on endothelial function has not been observed with subsequent CETP inhibitors like dalcetrapib, which demonstrated a neutral vascular profile. The data for anacetrapib and evacetrapib are more nuanced, with preclinical studies sometimes yielding different results from large clinical outcome trials. This underscores the importance of a multi-faceted approach to drug development, where in-depth mechanistic studies on potential off-target effects, particularly on vascular function, are conducted in parallel with large-scale clinical trials. For researchers and drug development professionals, the story of CETP inhibitors serves as a critical reminder that a holistic understanding of a compound's biological activity, beyond its primary pharmacological target, is paramount for successful clinical translation.
References
- 1. Cholesteryl ester transfer protein inhibition and endothelial function: enough with the surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Torcetrapib impairs endothelial function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vascular effects and safety of dalcetrapib in patients with or at risk of coronary heart disease: the dal-VESSEL randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Effects and Safety of Dalcetrapib in Patients With or at Risk of Coronary Heart Disease: The dal-VESSEL Randomized Clinical Trial - American College of Cardiology [acc.org]
- 7. Vascular effects and safety of dalcetrapib in patients with or at risk of coronary heart disease: the dal-VESSEL randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anacetrapib, but not evacetrapib, impairs endothelial function in CETP-transgenic mice in spite of marked HDL-C increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anacetrapib, but not evacetrapib, impairs endothelial function in CETP-transgenic mice in spite of marked HDL-C increase [repository.tno.nl]
- 11. experts.umn.edu [experts.umn.edu]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. Evacetrapib and cardiovascular outcomes: reasons for lack of efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition With Evacetrapib in Patients at a High Risk for Vascular Outcomes - American College of Cardiology [acc.org]
- 16. Evacetrapib Fails to Reduce Major Adverse Cardiovascular Events - American College of Cardiology [acc.org]
- 17. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Binding Kinetics of CETP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of various cholesteryl ester transfer protein (CETP) inhibitors. While direct, side-by-side kinetic data is not uniformly available in the public domain for all compounds, this document synthesizes the existing information on their binding characteristics and the methodologies used to assess them.
Introduction to CETP and its Inhibition
Cholesteryl ester transfer protein (CETP) plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL), in exchange for triglycerides.[1] Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels and lowering LDL cholesterol levels, thereby potentially reducing the risk of cardiovascular disease. Several CETP inhibitors have been developed, including torcetrapib, dalcetrapib, evacetrapib, anacetrapib, and the more recent obicetrapib. Understanding the binding kinetics of these inhibitors to CETP is fundamental to elucidating their mechanisms of action and pharmacodynamic profiles.
Comparison of Binding Characteristics
| Inhibitor | Binding Parameter | Value | Method |
| Anacetrapib | IC50 (rhCETP) | 7.9 nM | Biochemical Assay |
| IC50 (mutant CETP C13S) | 11.8 nM | Biochemical Assay | |
| Binding Free Energy | -48.5 kJ mol-1 | Molecular Docking Simulation[2] | |
| Dalcetrapib | Binding Mechanism | Covalent (disulfide bond with Cys13) | Biochemical Characterization[3] |
| Evacetrapib | IC50 (human plasma CETP) | 36 nM[4] | Biochemical Assay |
| Torcetrapib | Binding Affinity (IC50, serum-free) | 12 nM | Not Specified[5] |
Note: IC50 values represent the concentration of an inhibitor required to inhibit 50% of the target's activity and are an indirect measure of binding affinity. Lower IC50 values generally indicate higher potency. The binding free energy for anacetrapib was determined through computational modeling. Dalcetrapib's unique covalent binding mechanism distinguishes it from the other non-covalent inhibitors.
Experimental Protocols for Determining Binding Kinetics
The following are detailed methodologies for key experiments used to characterize the binding kinetics of CETP inhibitors.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. It can provide quantitative data on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Objective: To determine the binding kinetics of a CETP inhibitor to purified CETP.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5, a carboxymethylated dextran surface)
-
Purified recombinant human CETP
-
CETP inhibitor of interest
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Amine coupling reagents (N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Blocking agent (e.g., 1 M ethanolamine-HCl, pH 8.5)
Procedure:
-
Sensor Chip Preparation: The sensor chip surface is activated using a freshly prepared mixture of NHS and EDC.
-
Ligand Immobilization: A solution of purified CETP in immobilization buffer is injected over the activated sensor surface. The protein is covalently coupled to the dextran matrix via primary amine groups. The amount of immobilized protein is monitored in real-time.
-
Surface Deactivation: Any remaining active esters on the surface are deactivated by injecting the blocking agent.
-
Analyte Injection: A series of concentrations of the CETP inhibitor (analyte) in running buffer are injected over the immobilized CETP surface. The association of the inhibitor to CETP is monitored as an increase in the SPR signal (response units, RU).
-
Dissociation Phase: After the injection of the inhibitor, running buffer is flowed over the sensor chip, and the dissociation of the inhibitor from CETP is monitored as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of two molecules. It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To determine the thermodynamic parameters of the interaction between a CETP inhibitor and CETP.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human CETP
-
CETP inhibitor of interest
-
Dialysis buffer (e.g., Phosphate-buffered saline, pH 7.4)
Procedure:
-
Sample Preparation: Both the CETP protein solution and the inhibitor solution are extensively dialyzed against the same buffer to minimize heat of dilution effects. The concentrations of both solutions are accurately determined.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired experimental temperature.
-
Loading the Sample Cell: The sample cell is carefully filled with the purified CETP solution.
-
Loading the Syringe: The injection syringe is filled with the CETP inhibitor solution.
-
Titration: A series of small, precise injections of the inhibitor from the syringe into the sample cell are performed. The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.
Visualizing Key Pathways and Workflows
CETP-Mediated Lipid Transfer Pathway
The following diagram illustrates the central role of CETP in the reverse cholesterol transport pathway.
Caption: CETP facilitates the exchange of cholesteryl esters (CE) from HDL for triglycerides (TG) from LDL/VLDL.
Experimental Workflow for Binding Kinetics Analysis
The diagram below outlines the typical workflow for determining the binding kinetics of a CETP inhibitor.
Caption: Workflow for determining CETP inhibitor binding kinetics using SPR or ITC.
References
- 1. Reverse cholesterol transport: From classical view to new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Anacetrapib Inhibits the Activity of the Cholesteryl Ester Transfer Protein? Perspective through Atomistic Simulations | PLOS Computational Biology [journals.plos.org]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Dalcetrapib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Crystal Structures of Cholesteryl Ester Transfer Protein in Complex with Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Torcetrapib Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of torcetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. The focus is on providing objective performance data and experimental protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This information is crucial for selecting the appropriate analytical technique for pharmacokinetic studies, bioequivalence testing, and quality control of pharmaceutical formulations.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes the key performance parameters of two distinct, validated methods for torcetrapib quantification.
| Parameter | LC-MS/MS Method in Plasma | Chiral HPLC-UV Method in Plasma |
| Analyte(s) | Torcetrapib (achiral) | (+)- and (-)-Torcetrapib enantiomers |
| Matrix | Hamster and Dog Plasma | Hamster Plasma |
| Linearity Range | 1.00 - 200 ng/mL | 100 - 10,000 ng/mL for each enantiomer |
| Correlation Coefficient (r²) | ≥ 0.993 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1] | 100 ng/mL for each enantiomer[2] |
| Accuracy (% Recovery) | 65.73% (hamster), 94.01% (dog)[1] | 95.6 - 109% for (+)-enantiomer, 92.7 - 108% for (-)-enantiomer[2] |
| Precision (Intra-day %RSD) | Not explicitly stated, method deemed "precise"[1] | 1.60 - 7.36% for (+)-enantiomer, 2.76 - 13.6% for (-)-enantiomer[2] |
| Precision (Inter-day %RSD) | Not explicitly stated, method deemed "precise"[1] | 4.57 - 6.32% for (+)-enantiomer, 5.66 - 11.0% for (-)-enantiomer[2] |
| Internal Standard | DRL-16126[1] | DRL-17859[2] |
A validated High-Performance Thin-Layer Chromatography (HPTLC) method specifically for torcetrapib with detailed quantitative data was not identified in the surveyed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are the protocols for the compared LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method for Torcetrapib in Hamster and Dog Plasma
This highly sensitive and specific method is suitable for preclinical pharmacokinetic studies where low concentrations of torcetrapib are expected.[1]
-
Sample Preparation: Torcetrapib and the internal standard (DRL-16126) were extracted from 100 µL of plasma via protein precipitation with acetonitrile.[1]
-
Chromatographic Conditions:
-
Detection:
Enantioselective HPLC-UV Method for Torcetrapib Enantiomers in Hamster Plasma
This method is designed for the stereoselective bioanalysis of torcetrapib, which is critical for evaluating in vivo chiral inversion phenomena.[2]
-
Sample Preparation: The enantiomers and the internal standard (DRL-17859) were extracted from 100 µL of plasma using a simple liquid-liquid extraction with acetonitrile.[2]
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A mixture of n-hexane and isopropyl alcohol in a 95:5 (v/v) ratio.[2]
-
Detection: UV detection at a wavelength of 254 nm.[2]
-
Retention Times: The nominal retention times were 9.4 minutes for (+)-torcetrapib, 13.8 minutes for (-)-torcetrapib, and 17.5 minutes for the internal standard.[2]
-
Visualizing Method Validation and Selection
The following diagrams illustrate the key stages of analytical method validation and a decision-making framework for selecting an appropriate method.
Caption: A generalized workflow for the validation of an analytical method.
References
Assessing the Translational Relevance of Torcetrapib Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of cholesteryl ester transfer protein (CETP) inhibitors has been a tumultuous journey in cardiovascular drug discovery. Torcetrapib, one of the earliest and most promising candidates, ultimately failed in Phase III clinical trials due to an unexpected increase in cardiovascular events and mortality. This guide provides a comprehensive assessment of the preclinical animal models used to evaluate torcetrapib, comparing its performance with other CETP inhibitors and offering insights into the translational relevance of these models for future drug development.
Executive Summary
Preclinical animal studies with torcetrapib successfully demonstrated its intended on-target effect of raising high-density lipoprotein (HDL) cholesterol. However, these models also revealed a critical off-target effect: an increase in blood pressure and aldosterone levels. This adverse effect, consistently observed across multiple species, foreshadowed the clinical trial's unfortunate outcome. In contrast, subsequent CETP inhibitors, such as anacetrapib, dalcetrapib, and evacetrapib, did not exhibit these pressor effects in similar animal models. This stark difference underscores the importance of comprehensive preclinical safety assessments and highlights both the predictive value and the limitations of animal models in drug development.
Comparative Efficacy of CETP Inhibitors in Animal Models
The primary efficacy endpoint for CETP inhibitors in preclinical studies was the modulation of lipid profiles, specifically the increase in HDL-C and the decrease in low-density lipoprotein cholesterol (LDL-C).
| Compound | Animal Model | Dose | % Change in HDL-C | % Change in LDL-C | Reference |
| Torcetrapib | CETP Transgenic Mice | ~50 mg/kg/day (p.o.) for 2 weeks | +214% | - | [1] |
| Cholesterol-fed Rabbits | Not specified | ~4-fold increase | No change | [2] | |
| Anacetrapib | CETP Transgenic Mice | ~50 mg/kg/day (p.o.) for 2 weeks | +318% | - | [1] |
| Dyslipidemic Hamsters | Not specified (2 weeks) | +65% | - | [3] | |
| Dyslipidemic Hamsters | 60 mg/kg in diet (2 weeks) | +67% | -54% | [4] | |
| Dalcetrapib | Dyslipidemic Hamsters | Not specified (2 weeks) | +30% | No change | [3] |
| Evacetrapib | Human CETP/ApoAI Double Transgenic Mice | 3.5 - 4.1 mg/kg (p.o.) | Dose-dependent increase | - | [5] |
Comparative Safety: The Off-Target Effects of Torcetrapib
The most significant differentiator between torcetrapib and other CETP inhibitors in preclinical models was its impact on blood pressure and aldosterone levels.
| Compound | Animal Model(s) | Key Safety Findings | Reference |
| Torcetrapib | Mice, Rats, Dogs, Rhesus Monkeys | Acutely increased blood pressure and plasma aldosterone and corticosterone levels. | [1][3][6] |
| Spontaneously Hypertensive Rats (SHRs) | Transient increase in systolic blood pressure for the first 3 days of administration. | ||
| Zucker Diabetic Fatty (ZDF) Rats | Significant and dose-dependent increase in blood pressure. | [5] | |
| Anacetrapib | Various preclinical models | No increase in blood pressure or adrenal steroid levels. | [3][6] |
| Dalcetrapib | Spontaneously Hypertensive Rats (SHRs) | No effect on blood pressure. | [1] |
| Evacetrapib | Zucker Diabetic Fatty (ZDF) Rats | No increase in blood pressure at exposures exceeding 124-fold that of torcetrapib. | [5] |
Experimental Protocols
Blood Pressure Measurement in Conscious Rhesus Monkeys
Cardiovascular parameters were continuously recorded in conscious, chair-restrained rhesus monkeys. The compounds, torcetrapib or anacetrapib, were administered orally. Blood pressure was monitored via a surgically implanted catheter in the femoral artery connected to a pressure transducer. Data were continuously recorded and averaged over one-minute intervals.[6]
Aldosterone Measurement in Rats
Following the administration of torcetrapib or anacetrapib, blood samples were collected from rats. Plasma was separated by centrifugation and stored frozen until analysis. Plasma aldosterone concentrations were determined using a commercially available radioimmunoassay kit.[6]
In Vitro Aldosterone Release from Adrenocortical Cells
Primary adrenocortical cells were isolated from rats. The cells were then incubated with varying concentrations of torcetrapib or anacetrapib. After the incubation period, the supernatant was collected, and the concentration of aldosterone released into the medium was measured by radioimmunoassay. This in vitro experiment aimed to determine the direct effect of the compounds on aldosterone secretion from adrenal cells.[6]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of CETP Inhibition by Torcetrapib.
Caption: Off-target signaling pathway of torcetrapib.
Caption: Preclinical evaluation workflow for CETP inhibitors.
Conclusion: Lessons from Torcetrapib's Animal Models
The case of torcetrapib provides critical lessons for the translational relevance of animal models in drug development.
-
Predictive Value for Off-Target Effects: The animal models were highly predictive of the adverse cardiovascular effects observed in humans. The consistent findings of increased blood pressure and aldosterone across multiple species should have been a significant red flag. This highlights the necessity of conducting thorough, multi-species safety pharmacology studies.
-
Species Specificity and On-Target Efficacy: While the on-target efficacy of raising HDL was demonstrated in appropriate animal models (those expressing CETP), the clinical benefit of this mechanism remains a subject of debate. The failure of torcetrapib, despite its potent HDL-raising effects, challenged the "HDL hypothesis."
-
The Importance of Comparators: The evaluation of second-generation CETP inhibitors alongside torcetrapib in the same preclinical models was crucial. The absence of pressor effects with anacetrapib, dalcetrapib, and evacetrapib demonstrated that the adverse effects of torcetrapib were specific to the molecule and not a class effect of CETP inhibition.
References
- 1. Dalcetrapib: no off-target toxicity on blood pressure or on genes related to the renin-angiotensin-aldosterone system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First clinical data on anacetrapib [medscape.com]
- 3. In vivo effects of anacetrapib on preβ HDL: improvement in HDL remodeling without effects on cholesterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Torcetrapib and its Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardiovascular disease treatment has long been dominated by therapies targeting low-density lipoprotein cholesterol (LDL-C). However, the inverse relationship between high-density lipoprotein cholesterol (HDL-C) and cardiovascular risk has spurred the development of agents that can raise HDL-C levels. Among these, inhibitors of the cholesteryl ester transfer protein (CETP) have been a major focus of research. Torcetrapib, a potent CETP inhibitor, showed great promise by significantly increasing HDL-C levels. Despite its efficacy in modulating lipid profiles, the development of torcetrapib was halted due to adverse off-target effects, including increased blood pressure and aldosterone levels, which led to higher mortality in clinical trials.[1][2] This guide provides a comparative analysis of torcetrapib and its analogs, focusing on their structure-activity relationships (SAR) and the experimental data that defined their development.
Mechanism of Action of CETP Inhibitors
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. This process ultimately leads to lower HDL-C and higher LDL-C levels. CETP inhibitors block this transfer, thereby remodeling lipoprotein profiles to what is considered a less atherogenic state.
Caption: Mechanism of CETP Inhibition.
Comparative Analysis of CETP Inhibitors
The development of CETP inhibitors has seen several key molecules advance to clinical trials, each with distinct structural features and pharmacological profiles. While torcetrapib's journey ended prematurely, its successors, such as anacetrapib, dalcetrapib, and evacetrapib, were designed to retain CETP inhibitory activity while avoiding the off-target effects.[1]
| Compound | Chemical Class | CETP IC50 (nM) | Key Structural Features | Clinical Outcome |
| Torcetrapib | Tetrahydroquinoline | 13 - 50[3] | Tetrahydroquinoline core with multiple trifluoromethyl groups. | Development terminated due to increased mortality and off-target effects (hypertension, elevated aldosterone).[1][2] |
| Anacetrapib | Oxazolidinone | 16 - 17[3] | Structurally similar to torcetrapib but with an oxazolidinone core. | Showed a reduction in major coronary events, but development was not pursued by the manufacturer. |
| Dalcetrapib | Thio-ester | 6 | Unique thio-ester structure, binds to a different site on CETP. | Terminated for futility as it showed only a modest increase in HDL-C.[4] |
| Evacetrapib | Benzazepine | ~26 (inferred) | Benzazepine-based structure. | Terminated due to a lack of efficacy in reducing cardiovascular events. |
Structure-Activity Relationship of Novel CETP Inhibitors
Recent research has focused on developing novel scaffolds for CETP inhibition with improved safety and efficacy profiles. A study on a series of trifluoro-oxoacetamido benzamides has provided valuable insights into the SAR of this new class of inhibitors.
| Compound | R1 | R2 | R3 | R4 | CETP IC50 (µM) |
| 9a | H | H | H | H | 1.24 |
| 9b | H | H | H | F | 0.87 |
| 9c | H | H | H | Cl | 0.45 |
| 9d | H | H | H | Br | 0.33 |
| 9e | H | H | H | CH3 | 0.21 |
| 9f | F | H | H | H | 0.98 |
| 9g | H | F | H | H | 0.76 |
| 9h | H | H | F | H | 0.65 |
| 9i | Cl | H | H | H | 0.54 |
| 9j | H | Cl | H | H | 0.43 |
| 9k | H | H | Cl | H | 0.31 |
| 9l | H | H | H | OCH3 | 0.0716 |
| 9m | OCH3 | H | H | H | 0.19 |
| 9n | H | OCH3 | H | H | 0.28 |
| 9o | H | H | OCH3 | H | 0.37 |
| 9p | H | H | H | NO2 | 0.49 |
| 9q | NO2 | H | H | H | 0.61 |
| 9r | H | NO2 | H | H | 0.73 |
Data adapted from a study on trifluoro-oxoacetamido benzamides as CETP inhibitors.[5]
The data indicates that substitution on the benzamide ring significantly influences CETP inhibitory activity. Notably, the presence of an electron-donating methoxy group at the para position (compound 9l ) resulted in the most potent inhibition.[5]
Experimental Protocols
In Vitro CETP Inhibition Assay (Fluorogenic)
This assay measures the transfer of a fluorescently labeled cholesteryl ester from donor to acceptor particles, which is facilitated by CETP. The inhibition of this transfer by a test compound is quantified.
Materials:
-
Recombinant human CETP
-
Donor particles (liposomes containing a fluorescently labeled cholesteryl ester)
-
Acceptor particles (e.g., HDL)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Microplate reader with fluorescence detection (e.g., Ex/Em = 480/511 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the assay buffer, donor particles, acceptor particles, and the test compound solution.
-
Initiate the reaction by adding recombinant CETP to each well, except for the negative control wells (which receive buffer instead of CETP).
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals in kinetic mode.
-
The rate of increase in fluorescence is proportional to the CETP activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Evaluation of CETP Inhibitors
In vivo studies are crucial to assess the efficacy and safety of CETP inhibitors in a physiological setting.
Animal Models:
-
Transgenic mice expressing human CETP.
-
Golden Syrian hamsters (which have endogenous CETP activity).
-
Non-human primates (e.g., rhesus macaques).
General Procedure:
-
Animals are acclimatized and divided into control and treatment groups.
-
The test compound is administered orally or via another appropriate route at various doses for a specified period.
-
Blood samples are collected at baseline and at different time points during the study.
-
Plasma is isolated and analyzed for:
-
Lipid profiles (HDL-C, LDL-C, total cholesterol, triglycerides).
-
CETP activity (using an ex vivo version of the in vitro assay).
-
Concentration of the test compound (for pharmacokinetic analysis).
-
-
At the end of the study, tissues may be collected for further analysis, and safety parameters (e.g., blood pressure, liver function tests) are evaluated.
Caption: Experimental Workflow for CETP Inhibitor Evaluation.
Conclusion
The story of torcetrapib serves as a critical lesson in drug development, highlighting the importance of thorough off-target effect profiling. While CETP inhibition remains a theoretically attractive strategy for managing dyslipidemia, the clinical failures of several agents underscore the complexities of HDL metabolism and its role in cardiovascular disease. The ongoing development of novel CETP inhibitors with diverse chemical scaffolds and improved safety profiles reflects the continued interest in this therapeutic target. A deep understanding of the structure-activity relationships, as outlined in this guide, is paramount for the design of future CETP inhibitors that can safely and effectively address the residual cardiovascular risk in patients.
References
- 1. On- and off-target pharmacology of torcetrapib: current understanding and implications for the structure activity relationships (SAR), discovery and development of cholesteryl ester-transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Future of Cholesterol Ester Transfer Protein (CETP) inhibitors: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.najah.edu [journals.najah.edu]
Independent Verification of Torcetrapib's Impact on Steroidogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of the cholesteryl ester transfer protein (CETP) inhibitor, torcetrapib, on steroidogenesis. The findings summarized herein are based on independent, peer-reviewed studies and offer supporting experimental data to contrast torcetrapib's performance with other CETP inhibitors.
Executive Summary
Independent research has conclusively demonstrated that torcetrapib directly stimulates the production of the steroid hormones aldosterone and cortisol in adrenal cells. This effect is independent of its primary mechanism of action, CETP inhibition, and is not observed with other CETP inhibitors such as anacetrapib and dalcetrapib. The mechanism of this off-target effect involves the induction of key steroidogenic enzymes, CYP11B1 and CYP11B2, through a calcium-mediated signaling pathway. These findings have significant implications for understanding the adverse cardiovascular events observed in the clinical trials of torcetrapib.
Data Presentation: Quantitative Effects on Steroid Hormone Production
The following tables summarize the quantitative data from in vitro studies on the effects of torcetrapib and other CETP inhibitors on aldosterone and cortisol production in the human adrenal carcinoma cell line, H295R.
Table 1: Effect of Torcetrapib on Aldosterone and Cortisol Production in H295R Cells
| Concentration | Aldosterone Production (pg/ml) | Cortisol Production (ng/ml) |
| Vehicle | ~100 | ~20 |
| 100 nM | ~400 | ~40 |
| 300 nM | ~600 | ~60 |
| 1000 nM | ~800 | ~80 |
| 3000 nM | ~850 | ~85 |
| EC50 | ~80 nM | Not Reported |
Data adapted from Hu et al., 2009. Values are approximate and derived from graphical representations in the publication.
Table 2: Comparison of CETP Inhibitors on Aldosterone and Cortisol Production in H295R Cells
| Compound (1 µM) | Aldosterone Induction (Fold Change vs. Vehicle) | Cortisol Induction (Fold Change vs. Vehicle) | CETP Inhibition Activity |
| Torcetrapib | ~8-fold | ~4-fold | Yes |
| Anacetrapib | No significant induction | No significant induction | Yes |
| Dalcetrapib | No significant induction | No significant induction | Yes |
| CP-529,415 (Torcetrapib enantiomer) | Minor induction at high concentrations | Minor induction at high concentrations | No |
Data adapted from Hu et al., 2009 and other supporting studies.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the verification of torcetrapib's impact on steroidogenesis.
H295R Cell Culture and Treatment
-
Cell Line: Human adrenocortical carcinoma cell line NCI-H295R.
-
Culture Medium: DMEM/F12 medium supplemented with 1% ITS+ (Insulin, Transferrin, Selenium, and Linoleic Acid) and 2.5% Nu-Serum.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: For steroidogenesis assays, cells are plated in 24-well plates. Once confluent, the culture medium is replaced with fresh medium containing the test compounds (torcetrapib, anacetrapib, dalcetrapib, or vehicle control) at the desired concentrations. Cells are then incubated for 24 to 48 hours.
Steroid Hormone Quantification
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
Aldosterone Measurement (Radioimmunoassay - RIA):
-
Aldosterone levels in the culture medium are quantified using a commercial RIA kit (e.g., Coat-A-Count RIA kit, Siemens Medical Solutions Diagnostics).
-
The assay is performed according to the manufacturer's instructions, which typically involves competition between unlabeled aldosterone in the sample and a fixed quantity of radiolabeled aldosterone for binding to a limited amount of antibody.
-
-
Cortisol Measurement (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):
-
Cortisol levels are measured using a validated LC-MS/MS method.
-
Sample Preparation: An internal standard (e.g., deuterated cortisol) is added to the culture supernatant. The steroids are then extracted using a solid-phase extraction (SPE) column.
-
Chromatography: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column to separate the analytes.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify cortisol and its internal standard.
-
Gene Expression Analysis (Real-Time PCR)
-
RNA Extraction: Total RNA is isolated from the treated H295R cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript II, Invitrogen) and oligo(dT) primers.
-
Real-Time PCR:
-
Quantitative PCR is performed using a real-time PCR system (e.g., ABI Prism 7900HT, Applied Biosystems).
-
The expression of CYP11B1 (encoding steroid 11β-hydroxylase) and CYP11B2 (encoding aldosterone synthase) is measured using specific primers and probes (e.g., TaqMan Gene Expression Assays, Applied Biosystems).
-
The relative gene expression is calculated using the comparative Ct method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Mandatory Visualizations
Signaling Pathway of Torcetrapib-Induced Steroidogenesis
Caption: Torcetrapib's off-target signaling pathway in adrenal cells.
Experimental Workflow for In Vitro Verification
Caption: Workflow for assessing torcetrapib's effect on steroidogenesis.
References
Torcetrapib's Double-Edged Sword: A Deep Dive into its Effects on HDL Subfractions
For Immediate Release
A comprehensive analysis of clinical trial data reveals a nuanced picture of the effects of torcetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, on high-density lipoprotein (HDL) subfractions. While the drug effectively increased overall HDL cholesterol levels, its impact was not uniform across the different types of HDL particles, leading to a significant shift in the distribution and function of these lipoproteins. This report provides a detailed comparison of torcetrapib's effects on HDL subfractions, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Impact on HDL Subfractions
Clinical studies investigating the impact of torcetrapib have consistently shown a substantial increase in total HDL cholesterol (HDL-C). However, a closer examination of the HDL subfractions, primarily the denser, smaller HDL3 and the larger, more buoyant HDL2, reveals a preferential increase in the HDL2 subfraction.
One key study demonstrated that treatment with torcetrapib, in combination with atorvastatin, led to a marked elevation in HDL2 levels. These HDL2 particles were also observed to be enriched in cholesteryl esters, phospholipids, and apolipoprotein A-I (apoA-I), while being depleted of triglycerides. This alteration in composition is a direct consequence of CETP inhibition, which blocks the transfer of cholesteryl esters from HDL to other lipoproteins.
While specific quantitative data from a single comprehensive table remains elusive in publicly available literature, the consistent qualitative reporting across multiple studies points to a significant and preferential increase in the concentration and size of HDL particles, skewing the balance towards the larger HDL2 subfraction. For instance, a study by Davidson et al. noted a dose-dependent increase in overall HDL-C, with a corresponding increase in HDL particle size as measured by nuclear magnetic resonance (NMR) spectroscopy[1].
| HDL Subfraction | Effect of Torcetrapib Treatment | Reported Observations |
| HDL2 | Marked Increase | Enriched in cholesteryl esters, phospholipids, and apoA-I; depleted in triglycerides. Enhanced capacity for cholesterol efflux. |
| HDL3 | Less pronounced or no significant change | |
| Overall HDL-C | Significant Increase | Dose-dependent increases observed in clinical trials. |
| HDL Particle Size | Increase | Shift towards larger, more buoyant HDL particles.[1] |
Experimental Protocols
The analysis of HDL subfractions in clinical trials involving torcetrapib has employed several sophisticated laboratory techniques. A commonly utilized method is density gradient ultracentrifugation , which separates lipoproteins based on their density.
Protocol for HDL Subfraction Analysis by Density Gradient Ultracentrifugation:
-
Sample Preparation: Whole plasma or serum samples are collected from patients.
-
Density Adjustment: The density of the plasma is adjusted using a potassium bromide (KBr) solution to create a density gradient.
-
Ultracentrifugation: The samples are subjected to high-speed centrifugation in an ultracentrifuge. This process separates the different lipoprotein classes (VLDL, LDL, HDL) and their subfractions (HDL2, HDL3) into distinct layers based on their differing densities.
-
Fraction Collection: The separated fractions are carefully collected from the centrifuge tubes.
-
Cholesterol and Lipid Analysis: The cholesterol and other lipid content (e.g., triglycerides, phospholipids) of each collected subfraction are then quantified using enzymatic assays.
-
Apolipoprotein Analysis: The concentration of key apolipoproteins, such as apoA-I, within each subfraction can be determined using immunoturbidimetric or enzyme-linked immunosorbent assays (ELISA).
Another powerful technique used to characterize lipoprotein particles is Nuclear Magnetic Resonance (NMR) Spectroscopy . This method provides information on the size and concentration of different lipoprotein subclass particles.
Signaling Pathways and Experimental Workflows
The mechanism of action of torcetrapib and the subsequent analysis of its effects on HDL subfractions can be visualized through the following diagrams.
Caption: Mechanism of Action of Torcetrapib.
Caption: Experimental Workflow for HDL Subfraction Analysis.
Functional Consequences of Altered HDL Subfractions
The shift in HDL subfractions induced by torcetrapib has significant functional implications. A key study by Guerin et al. revealed that the larger HDL2 particles generated by torcetrapib treatment exhibited an enhanced capacity to mediate cellular cholesterol efflux via the SR-BI and ABCG1 pathways[2]. This suggests that despite the overall increase in HDL-C, the functionality of the HDL particles was altered.
However, the clinical outcomes of the ILLUMINATE trial, which showed increased mortality and cardiovascular events in the torcetrapib group, suggest that a simple increase in HDL2 levels may not be sufficient for cardiovascular protection and that the quality and function of all HDL particles are critical. The off-target effects of torcetrapib, such as increased blood pressure and aldosterone levels, are also considered major contributing factors to its failure.
Conclusion
References
Safety Operating Guide
Proper Disposal of Torcetrapib Ethanolate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Torcetrapib ethanolate, a formerly investigational cholesteryl ester transfer protein (CETP) inhibitor.
This compound should be treated as a hazardous substance due to its potential health risks and the lack of comprehensive toxicological data.[1][2][3] Historical clinical trial data revealed adverse cardiovascular effects, including increased mortality, which underscores the need for cautious handling and disposal of this compound. Therefore, adherence to established hazardous waste management protocols is imperative to protect both laboratory personnel and the environment.
Hazard Assessment and Safety Data
Torcetrapib is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] The full toxicological profile of this compound has not been extensively characterized, warranting a conservative approach to its handling and disposal. All personnel must review the Safety Data Sheet (SDS) before working with this compound.
Quantitative Hazard Data
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2][4] |
| Skin Irritation | Not Classified | May cause skin irritation upon contact[1][3] |
| Eye Irritation | Not Classified | May cause eye irritation upon contact[1][3] |
| Respiratory Irritation | Not Classified | May be irritating to the mucous membranes and upper respiratory tract[1] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area.[1]
Always wash hands thoroughly after handling the compound.[1][2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to manage it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with the words "Hazardous Waste" and the full chemical name.[5][6][7]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Segregation prevents unintended chemical reactions and ensures proper disposal routing.
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[5][7][9] The original manufacturer's container is often a suitable option for solid waste.[10]
-
Ensure the container is kept tightly sealed when not in use.[7][9]
-
For liquid waste (e.g., solutions of this compound in solvents like ethanol, DMSO, or dimethylformamide), use a container that is compatible with the solvent.
Step 3: Storage
-
Store the hazardous waste container in a designated and labeled satellite accumulation area within the laboratory.[9][10]
-
This area should be under the control of laboratory personnel and away from general laboratory traffic.[10]
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[10]
Step 4: Waste Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste management to schedule a waste pickup.[7][9]
-
Follow all institutional procedures for waste manifest documentation and pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Torcetrapib | C26H25F9N2O4 | CID 159325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Logistical Information for Handling Torcetrapib Ethanolate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical plans for the handling and disposal of Torcetrapib ethanolate. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Torcetrapib is classified as harmful if swallowed.[1] While specific data for this compound is limited, the precautionary measures for the active pharmaceutical ingredient (API), Torcetrapib, should be strictly followed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Solid Handling | Safety glasses with side shields or goggles | Chemical-resistant gloves (double-gloving recommended), Lab coat or disposable gown | NIOSH-approved N95 or higher-rated respirator |
| Solution Preparation and Handling | Goggles or a face shield | Chemical-resistant gloves (double-gloving recommended), Lab coat or disposable gown | Not generally required if handled in a certified chemical fume hood |
| Storage and Transport | Safety glasses | Lab coat, appropriate gloves when handling containers | Not applicable |
| Spill Cleanup | Goggles and face shield | Chemical-resistant gloves (double-gloving), disposable gown or coveralls | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Goggles or face shield | Chemical-resistant gloves (double-gloving), Lab coat or disposable gown | Not generally required if handled in a certified chemical fume hood |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls:
-
All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use a balance with a draft shield when weighing the solid compound.
2.2. Weighing and Solution Preparation:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of this compound. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Dissolving: Add the solvent to the solid in a closed container (e.g., a vial or flask with a cap) and dissolve by gentle swirling or sonication. Avoid heating the mixture unless the protocol specifically requires it.
2.3. General Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Safe Waste Management
3.1. Waste Segregation:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, bench paper, weighing dishes, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
3.2. Waste Disposal Procedure:
-
Place all contaminated solid waste into a primary, sealed plastic bag.
-
Place the primary bag into a secondary, labeled hazardous waste container.
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. For small spills, wear appropriate PPE and absorb the material with an inert absorbent (e.g., vermiculite, sand). For large spills, contact your institution's EHS office immediately. |
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
